Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate
Description
Properties
IUPAC Name |
methyl 2-(4-bromopyrazol-1-yl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c1-16-10(15)7-2-3-12-9(4-7)14-6-8(11)5-13-14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFKSKMDPHWZPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate: A Focus on Starting Materials and Core Synthetic Strategies
Introduction
In the landscape of modern medicinal chemistry and drug development, the assembly of complex heterocyclic scaffolds is a cornerstone of innovation. Molecules incorporating both pyrazole and pyridine moieties are of particular interest due to their prevalence in biologically active compounds. Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate represents a valuable building block, offering multiple points for further functionalization. The 4-bromo position on the pyrazole ring and the methyl ester on the isonicotinate framework serve as versatile handles for diversification in library synthesis.
This technical guide provides a comprehensive overview of the synthesis of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate, with a detailed exploration of the preparation of its core starting materials. We will delve into two primary and robust strategies for the pivotal C-N bond formation: the classic copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig amination. The narrative emphasizes the underlying chemical principles and the rationale behind experimental design, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals two primary synthons: a nucleophilic pyrazole unit and an electrophilic pyridine unit. The key disconnection is the C-N bond between the pyrazole nitrogen (N1) and the pyridine carbon (C2). This leads to the identification of 4-bromo-1H-pyrazole and a Methyl 2-haloisonicotinate derivative as the principal starting materials. This strategic breakdown forms the foundation of our synthetic approach.
Part 2: Synthesis of Key Starting Materials
The accessibility and purity of the starting materials are critical for the success of the overall synthesis. This section details the preparation of the two core building blocks.
4-Bromo-1H-pyrazole
4-Bromo-1H-pyrazole is a versatile heteroaryl halide. While it is commercially available from various suppliers, an in-house synthesis can be cost-effective for large-scale campaigns.[1][2] The most direct method is the electrophilic bromination of 1H-pyrazole.
Rationale: The pyrazole ring is an electron-rich heterocycle, susceptible to electrophilic substitution. The C4 position is the most electronically and sterically favored site for substitution.
Experimental Protocol: Bromination of 1H-Pyrazole
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1H-pyrazole (1.0 eq.) in a suitable solvent such as glacial acetic acid or chloroform.
-
Bromination: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of bromine (1.0-1.1 eq.) in the same solvent via the dropping funnel over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into an ice-cold aqueous solution of sodium bisulfite to quench any unreacted bromine.
-
Neutralization & Extraction: The solution is then carefully neutralized with a saturated sodium bicarbonate solution until pH 7-8 is reached. The aqueous layer is extracted three times with ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude solid is purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure 4-bromo-1H-pyrazole as a white to off-white crystalline solid.[3]
An alternative, eco-friendly approach involves a three-component "one-pot" reaction using hydrazine, acetylacetone, and a brominating agent like diethyl 2-bromomalonate under electrolysis conditions.[4]
| Property | Value | Reference |
| Molecular Formula | C₃H₃BrN₂ | [1] |
| Molecular Weight | 146.97 g/mol | |
| Melting Point | 93-96 °C | |
| Appearance | White to cream crystalline powder | [3] |
Methyl 2-Haloisonicotinates
The second key precursor is an activated pyridine derivative, typically Methyl 2-chloroisonicotinate or Methyl 2-bromoisonicotinate. These compounds serve as the electrophilic partners in the C-N coupling reaction. The synthesis generally involves a two-step sequence starting from a substituted picoline.
Step 1: Oxidation to 2-Chloronicotinic Acid
2-Chloronicotinic acid is a crucial intermediate, often prepared by the oxidation of 2-chloro-3-methylpyridine.[5][6] While strong oxidizing agents like potassium permanganate can be used, they generate significant waste.[5] A more modern approach employs oxygen as the terminal oxidant in the presence of a catalyst system.[5]
Step 2: Esterification to Methyl 2-Chloroisonicotinate
Standard esterification procedures are effective for converting the carboxylic acid to its corresponding methyl ester. Fischer esterification is a common and reliable method.
Experimental Protocol: Fischer Esterification of 2-Chloronicotinic Acid
-
Reaction Setup: Suspend 2-chloronicotinic acid (1.0 eq.) in anhydrous methanol (5-10 volumes) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[6][7]
-
Acid Catalyst: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq.) or thionyl chloride (1.1-1.5 eq.). The addition is exothermic and should be done with caution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by TLC until the starting carboxylic acid is consumed.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Neutralization & Extraction: Neutralize the acidic solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution until the pH is approximately 7-8. Extract the aqueous phase three times with a suitable organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. The resulting crude oil or solid can be used directly or purified further by column chromatography if necessary.[8]
Part 3: Core Synthetic Strategies for C-N Bond Formation
With both starting materials in hand, the final step is the crucial N-arylation to form the target molecule. This section details two powerful, field-proven methodologies.
The Ullmann Condensation Pathway
The Ullmann condensation is a classic, copper-catalyzed reaction for forming aryl-N bonds.[9] While traditional protocols required harsh conditions, modern variations using ligands allow the reaction to proceed under milder temperatures with improved yields.[10][11]
Causality: The reaction mechanism involves the formation of a copper(I)-pyrazolate species, which then undergoes oxidative addition with the aryl halide followed by reductive elimination to yield the N-arylated product and a copper(I) halide. The use of a ligand, such as L-proline or a diamine, accelerates the reaction by stabilizing the copper intermediates and increasing their solubility.[11]
Experimental Protocol: Ullmann Condensation
-
Reaction Setup: To an oven-dried Schlenk tube, add 4-bromo-1H-pyrazole (1.2 eq.), copper(I) iodide (CuI, 0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen). Add Methyl 2-chloroisonicotinate (1.0 eq.) followed by anhydrous dimethyl sulfoxide (DMSO).
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at 100-120 °C for 12-24 hours.
-
Monitoring: Periodically cool the reaction and check its progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water several times to remove DMSO, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by silica gel column chromatography to afford Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate.
The Buchwald-Hartwig Amination Pathway
The Buchwald-Hartwig amination is a highly versatile and efficient palladium-catalyzed cross-coupling reaction for C-N bond formation.[12] It often proceeds under milder conditions and with a broader substrate scope than the Ullmann condensation, although catalyst and ligand selection is crucial.[13] For challenging substrates like five-membered heterocycles, specialized bulky, electron-rich phosphine ligands are required to facilitate the catalytic cycle.[13][14]
Causality: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the deprotonated pyrazole. Reductive elimination from the resulting palladium(II) complex yields the desired product and regenerates the Pd(0) catalyst. The bulky ligand promotes the reductive elimination step and prevents catalyst deactivation.[12]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add Methyl 2-chloroisonicotinate (1.0 eq.), 4-bromo-1H-pyrazole (1.1 eq.), a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq.) or a G3-precatalyst, a suitable phosphine ligand like tBuDavePhos (0.04 eq.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 eq.) to an oven-dried vial.[13]
-
Solvent Addition: Add anhydrous, deoxygenated toluene or dioxane to the vial.
-
Reaction: Seal the vial and heat the mixture at 80-110 °C for 8-24 hours.
-
Monitoring: Monitor the reaction for the consumption of the limiting reagent by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite.
-
Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography to isolate the final product.
Part 4: Comparative Summary and Conclusion
Both the Ullmann condensation and the Buchwald-Hartwig amination are powerful methods for synthesizing Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate. The choice between them often depends on substrate tolerance, available equipment, and cost considerations.
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (e.g., CuI) | Palladium (e.g., Pd₂(dba)₃) |
| Ligand | Simple (e.g., L-proline, diamines) | Specialized phosphines (e.g., tBuDavePhos) |
| Base | Moderate (e.g., K₂CO₃, Cs₂CO₃) | Strong (e.g., NaOtBu, K₃PO₄) |
| Temperature | Generally higher (100-140 °C) | Generally milder (80-110 °C) |
| Advantages | Lower catalyst cost, classic method | Higher yields, broader scope, milder conditions |
| Challenges | Can require high temperatures, potential for lower yields | Higher catalyst/ligand cost, sensitivity to air/moisture |
References
-
Synthesis of 2‐halo‐pyridines 47 A/47 B and proposed reaction mechanism. ResearchGate. Available at: [Link]
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The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. ResearchGate. Available at: [Link]
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Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. ACS Publications. Available at: [Link]
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Synthesis of 2-chloro-nicotinic acid, methyl ester. PrepChem.com. Available at: [Link]
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Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Available at: [Link]
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A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. ACS Omega. Available at: [Link]
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Synthesis of (a) methyl isonicotinate. PrepChem.com. Available at: [Link]
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Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. PubMed. Available at: [Link]
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Methyl isonicotinate. Wikipedia. Available at: [Link]
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Reactions of 2‐halopyridines to form 2‐alkyl pyridines. ResearchGate. Available at: [Link]
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Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Available at: [Link]
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C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. Available at: [Link]
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buchwald-hartwig coupling. Organic Chemistry Portal. Available at: [Link]
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L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. ResearchGate. Available at: [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]
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Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Available at: [Link]
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Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. National Institutes of Health. Available at: [Link]
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CAS 1227954-81-5|Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate. Chemexpress.cn. Available at: [Link]
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Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. sioc-journal.cn. Available at: [Link]
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Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available at: [Link]
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A Comprehensive Guide to the Spectroscopic Characterization of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate
Abstract: This technical guide provides a comprehensive framework for the structural elucidation of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate, a novel heterocyclic compound of interest to the pharmaceutical and drug development sectors. Leveraging the well-established significance of the pyrazole scaffold in medicinal chemistry, this document outlines a multi-technique spectroscopic approach for unambiguous characterization.[1][2][3] We present detailed methodologies and predictive data for Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy. This guide is intended for researchers and scientists, offering field-proven insights into experimental design, data interpretation, and the synergistic power of these analytical techniques for characterizing complex small molecules.
Introduction to Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate
Molecular Overview
Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate (Molecular Formula: C₁₀H₈BrN₃O₂) is a heterocyclic molecule featuring three key structural motifs: a pyridine ring functionalized as a methyl ester (the isonicotinate moiety), a five-membered pyrazole ring, and a bromine substituent at the 4-position of the pyrazole. The linkage occurs between the N1 position of the pyrazole and the C2 position of the pyridine ring. The molecular weight of this compound is 282.09 g/mol .
Caption: Molecular structure of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate.
Significance in Medicinal Chemistry
The pyrazole nucleus is a "privileged scaffold" in drug discovery, forming the core of numerous approved therapeutic agents used to treat a wide range of diseases, including various cancers and inflammatory conditions.[1][2][3] Its metabolic stability and versatile binding capabilities make it a cornerstone for the design of novel bioactive molecules.[1] The characterization of new pyrazole derivatives like the title compound is a critical step in exploring their potential as next-generation therapeutics.
Analytical Strategy
A definitive structural confirmation requires a multi-faceted analytical approach. No single technique is sufficient. Our strategy employs:
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental formula, and to probe fragmentation pathways.
-
Nuclear Magnetic Resonance (NMR): To elucidate the precise connectivity of atoms within the carbon-hydrogen framework.
-
Infrared (IR) Spectroscopy: To verify the presence of key functional groups.
This integrated approach ensures a self-validating system where data from each technique corroborates the findings of the others, leading to an unambiguous structural assignment.
Mass Spectrometry (MS)
Rationale
The initial and most crucial step in characterization is to confirm that the synthesized compound has the correct molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this, providing mass accuracy to within a few parts per million. For this molecule, the presence of a bromine atom provides a highly distinctive isotopic signature that is easy to identify.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The key feature in the mass spectrum of a halogenated compound is the isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.5% and 49.5%, respectively).[4] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.[5][6]
-
[M]⁺ peak: Corresponding to C₁₀H₈⁷⁹BrN₃O₂, with a calculated m/z of 280.98 .
-
[M+2]⁺ peak: Corresponding to C₁₀H₈⁸¹BrN₃O₂, with a calculated m/z of 282.98 .
-
-
High-Resolution Mass Spectrometry (HRMS): An ESI-TOF or Orbitrap instrument would be used to obtain the exact mass. For the protonated molecule [M+H]⁺, the expected HRMS value for C₁₀H₉⁷⁹BrN₃O₂⁺ is 281.9927 . Confirmation of this value provides high confidence in the elemental formula.
Expected Fragmentation Pathways
Electron impact (EI) or collision-induced dissociation (CID) would reveal the compound's structural stability and connectivity.
Caption: Plausible fragmentation pathways in mass spectrometry.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.
-
Instrument Settings: Operate the mass spectrometer in positive ion mode. Set the capillary voltage to ~3.5-4.5 kV and the drying gas temperature to 300-350 °C.
-
Data Acquisition: Acquire spectra over a mass range of m/z 50-500. For HRMS, use a resolving power of >10,000.
Predicted Mass Spectrometry Data
| Predicted m/z | Isotopic Pattern | Assignment | Notes |
| 281.0 / 283.0 | 1:1 | [M+H]⁺ | Molecular ion plus proton |
| 250.0 / 252.0 | 1:1 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester |
| 222.0 / 224.0 | 1:1 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical |
| 145.0 / 147.0 | 1:1 | [C₄H₂BrN₂]⁺ | Bromopyrazole fragment |
| 136.1 | N/A | [C₆H₄N₂O₂]⁺ | Methyl isonicotinate fragment |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale
While MS confirms the formula, NMR spectroscopy maps the atomic connectivity. ¹H NMR identifies the number and environment of hydrogen atoms, while ¹³C NMR does the same for the carbon skeleton. Together, they provide the definitive blueprint of the molecule.[7]
¹H NMR Spectroscopy
Predicted Chemical Environments: The molecule possesses 8 hydrogen atoms in 5 distinct chemical environments.
-
Pyridine Ring Protons (3H): These will appear in the aromatic region (typically δ 7.0-9.0 ppm). Based on data for methyl isonicotinate, the proton at the 6-position will be the most downfield.[8]
-
Pyrazole Ring Protons (2H): These two protons are on different carbons and are not adjacent, so they will appear as two distinct singlets in the aromatic region.
-
Methyl Ester Protons (3H): This will be a sharp singlet in the upfield region, characteristic of a methyl ester.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire the spectrum with 16-32 scans. Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integration: Integrate the signals to determine the relative number of protons in each environment.
Predicted ¹H NMR Data (in CDCl₃)
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.80 | Doublet (d) | 1H | H-6 (Pyridine) | Adjacent to N and ortho to the pyrazole substituent. |
| ~ 8.30 | Singlet (s) | 1H | H-5 (Pyrazole) | Deshielded by adjacent nitrogen atoms. |
| ~ 8.00 | Doublet (d) | 1H | H-3 (Pyridine) | Meta to N, ortho to the ester group. |
| ~ 7.85 | Singlet (s) | 1H | H-3 (Pyrazole) | Deshielded by adjacent nitrogen atoms. |
| ~ 7.60 | Doublet of Doublets (dd) | 1H | H-5 (Pyridine) | Coupled to H-3 and H-6. |
| ~ 3.95 | Singlet (s) | 3H | -OCH₃ | Typical chemical shift for a methyl ester.[8] |
¹³C NMR Spectroscopy
Predicted Chemical Environments: The molecule has 10 carbon atoms, and due to the lack of symmetry, all 10 are expected to be chemically unique, resulting in 10 distinct signals in the ¹³C NMR spectrum.
Experimental Protocol:
-
Sample Preparation: Use the same sample as prepared for ¹H NMR.
-
Instrument: Use a 100 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a proton-decoupled spectrum. A large number of scans (e.g., 1024 or more) may be needed due to the lower sensitivity of the ¹³C nucleus.
-
DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (C) will be absent.
Predicted ¹³C NMR Data (in CDCl₃)
| Predicted Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~ 165 | C | C=O (Ester) | Carbonyl carbon, highly deshielded.[9] |
| ~ 152 | C | C-2 (Pyridine) | Attached to two nitrogen atoms (one directly, one via pyrazole). |
| ~ 150 | CH | C-6 (Pyridine) | Alpha to the pyridine nitrogen. |
| ~ 145 | CH | C-5 (Pyrazole) | Deshielded by adjacent nitrogen. |
| ~ 140 | C | C-4 (Pyridine) | Attached to the ester group. |
| ~ 130 | CH | C-3 (Pyrazole) | Aromatic CH in the pyrazole ring. |
| ~ 125 | CH | C-3 (Pyridine) | Beta to the pyridine nitrogen. |
| ~ 122 | CH | C-5 (Pyridine) | Gamma to the pyridine nitrogen. |
| ~ 95 | C | C-4 (Pyrazole) | Carbon bearing the bromine atom; shielded by bromine's mass.[10] |
| ~ 53 | CH₃ | -OCH₃ | Typical shift for a methyl ester carbon. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted Characteristic Absorptions
The IR spectrum will be dominated by vibrations from the ester and the two aromatic rings.
-
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected around 1725-1740 cm⁻¹ .
-
Aromatic C=C and C=N Stretches: Multiple medium-to-strong bands are expected in the 1500-1610 cm⁻¹ region, corresponding to the stretching vibrations within the pyridine and pyrazole rings.[11][12]
-
C-O Stretch: A strong band corresponding to the C-O single bond stretch of the ester group is expected in the 1250-1300 cm⁻¹ region.
-
Aromatic C-H Stretch: A medium band is expected just above 3000 cm⁻¹, typically around 3050-3150 cm⁻¹ .
-
C-Br Stretch: A weak-to-medium absorption in the fingerprint region, typically between 500-650 cm⁻¹ , which can be difficult to assign definitively.[13]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Analysis: Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected first and subtracted from the sample spectrum.
Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3050-3150 | Medium | C-H Stretch | Aromatic C-H |
| 1725-1740 | Strong, Sharp | C=O Stretch | Ester Carbonyl |
| 1500-1610 | Medium-Strong | C=C / C=N Stretch | Aromatic Rings |
| 1250-1300 | Strong | C-O Stretch | Ester C-O |
| 500-650 | Medium | C-Br Stretch | Carbon-Bromine |
Synthesis and Data Integration
Plausible Synthetic Route
A common and effective method for synthesizing N-aryl pyrazoles is through a condensation or substitution reaction.[14][15] A plausible route for the title compound would involve the reaction of 4-bromo-1H-pyrazole with a reactive pyridine derivative such as methyl 2-chloroisonicotinate in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) and a suitable solvent like DMF or acetonitrile.
Caption: A plausible synthetic pathway for the target compound.
Integrated Spectroscopic Analysis
The power of this analytical workflow lies in data integration.
-
MS confirms the molecular weight (282 g/mol ) and the presence of one bromine atom via the 1:1 M/M+2 isotopic pattern.
-
FT-IR confirms the presence of the key ester functional group (~1730 cm⁻¹) and aromatic rings (~1500-1600 cm⁻¹).
-
¹³C NMR confirms the presence of 10 unique carbon atoms, including the ester carbonyl (~165 ppm) and the methyl group (~53 ppm).
-
¹H NMR provides the final, unambiguous proof of structure, showing the correct number of protons with chemical shifts and coupling patterns consistent with the proposed arrangement of the bromopyrazole and methyl isonicotinate rings.
Together, these techniques provide a robust and self-consistent dataset that unequivocally confirms the identity and structure of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate, enabling its advancement in drug discovery and development pipelines.
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A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral data, outlines the experimental protocols for data acquisition, and discusses the underlying principles that govern the observed chemical shifts and coupling constants.
Introduction: The Structural Elucidation of a Key Heterocyclic Building Block
Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a substituted pyrazole ring linked to a pyridine core, presents a unique electronic environment that is amenable to detailed characterization by NMR spectroscopy. Accurate interpretation of its ¹H and ¹³C NMR spectra is paramount for confirming its identity, assessing its purity, and understanding its reactivity. This guide will serve as a definitive resource for scientists working with this and structurally related molecules.
Predicted ¹H and ¹³C NMR Spectral Data
While a definitive experimental spectrum for this specific molecule is not publicly available, a highly accurate prediction of the ¹H and ¹³C NMR data can be synthesized from established principles of NMR spectroscopy and extensive literature data on substituted pyrazoles and pyridines.[1][2] The predicted chemical shifts are presented in the tables below, followed by a detailed rationale for the assignments.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3' (Pyrazole) | ~ 8.0 - 8.2 | Singlet | - |
| H-5' (Pyrazole) | ~ 7.8 - 8.0 | Singlet | - |
| H-3 (Pyridine) | ~ 8.6 - 8.8 | Doublet | ~ 5.0 |
| H-5 (Pyridine) | ~ 7.9 - 8.1 | Doublet of doublets | ~ 5.0, 1.5 |
| H-6 (Pyridine) | ~ 8.8 - 9.0 | Doublet | ~ 1.5 |
| OCH₃ (Ester) | ~ 3.9 - 4.1 | Singlet | - |
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4' (Pyrazole) | ~ 95 - 100 |
| C-3' (Pyrazole) | ~ 140 - 145 |
| C-5' (Pyrazole) | ~ 130 - 135 |
| C-2 (Pyridine) | ~ 150 - 155 |
| C-4 (Pyridine) | ~ 120 - 125 |
| C-3 (Pyridine) | ~ 148 - 152 |
| C-5 (Pyridine) | ~ 122 - 127 |
| C-6 (Pyridine) | ~ 150 - 155 |
| C=O (Ester) | ~ 165 - 170 |
| OCH₃ (Ester) | ~ 52 - 55 |
Rationale for Spectral Assignments: A Mechanistic Approach
The predicted chemical shifts are rooted in the fundamental principles of NMR theory, considering the inductive and anisotropic effects of the various functional groups and heteroatoms within the molecule.
Analysis of the Pyrazole Ring
-
C-4' : The bromine atom at the 4-position of the pyrazole ring exerts a strong shielding effect on the directly attached carbon, C-4', causing its resonance to appear significantly upfield in the ¹³C NMR spectrum.[3]
-
H-3' and H-5' : The protons on the pyrazole ring, H-3' and H-5', are expected to appear as singlets due to the absence of adjacent protons. Their chemical shifts are influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the attached pyridine ring.[4] The relative positions of H-3' and H-5' can be definitively assigned using 2D NMR techniques such as NOESY, which would show a correlation between H-5' and the protons of the pyridine ring.
Analysis of the Pyridine Ring
-
H-6 : The proton at the 6-position of the isonicotinate ring is expected to be the most downfield of the pyridine protons due to the anisotropic effect of the adjacent nitrogen atom and the deshielding effect of the pyrazole substituent at the 2-position.
-
H-3 and H-5 : The chemical shifts of H-3 and H-5 are influenced by their positions relative to the nitrogen atom and the ester group. The characteristic coupling patterns (doublet for H-3 and doublet of doublets for H-5) arise from spin-spin coupling with their neighboring protons.[5]
Analysis of the Methyl Ester Group
-
OCH₃ : The protons of the methyl ester group will appear as a sharp singlet in the ¹H NMR spectrum, typically in the range of 3.9-4.1 ppm.
-
C=O : The carbonyl carbon of the ester group is highly deshielded and will resonate significantly downfield in the ¹³C NMR spectrum.[6]
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. For compounds with limited solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used.[7][8] It is crucial to note that solvent choice can influence chemical shifts.[9][10]
-
Concentration : Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.
NMR Instrument Parameters
-
Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[11]
-
¹H NMR Acquisition :
-
Pulse Program: A standard single-pulse experiment (e.g., zg30) is typically sufficient.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition :
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the acquisition and analysis of NMR data for Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate.
Caption: Workflow for NMR data acquisition and analysis.
Molecular Structure and Atom Numbering
The following diagram illustrates the molecular structure of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate with the standard atom numbering used for NMR signal assignment.
Caption: Structure of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate provides invaluable information for its structural verification and purity assessment. By understanding the influence of the electronic environment on the chemical shifts and coupling constants, researchers can confidently interpret the NMR data for this and related heterocyclic compounds. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality, reproducible NMR data, which is essential for advancing research and development in the chemical sciences.
References
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- MDPI. (2024). (2-[4-Methylpyrazol-1-yl]phenyl)platinum(II) (1,3-bis[1-methyl-1H-pyrazol-4-yl]propane-1,3-dione). MDPI.
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- NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023). ACS Sustainable Chemistry & Engineering.
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- Kumar, A., et al. (n.d.). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. NIH.
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- on the ¹³C NMR spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry.
- Palanivel, C., et al. (n.d.). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry.
- Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. (n.d.). sioc-journal.cn.
- The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.).
- Gkika, E., et al. (2020). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. NIH.
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An In-depth Technical Guide to the Physical and Chemical Properties of Pyrazole Isonicotinate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole isonicotinate esters represent a compelling class of heterocyclic compounds, integrating the pharmacologically significant pyrazole nucleus with the versatile isonicotinate moiety. This unique combination gives rise to molecules with a wide spectrum of potential applications, particularly in the realm of drug discovery and development. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established scaffold in medicinal chemistry, found in numerous approved drugs.[1] Similarly, the isonicotinate group, a pyridine-4-carboxylate, is a key component in various therapeutic agents. The ester linkage provides a handle for modifying physicochemical properties and can act as a pro-drug moiety, enhancing bioavailability.
This technical guide provides a comprehensive overview of the physical and chemical properties of pyrazole isonicotinate esters, offering insights into their synthesis, characterization, and reactivity. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this promising molecular framework.
Physical Properties
The physical properties of pyrazole isonicotinate esters are influenced by the nature and position of substituents on both the pyrazole and isonicotinate rings. These properties are crucial for determining the compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
General Characteristics
-
Appearance: Typically, these compounds are crystalline solids at room temperature.[2]
-
Odor: While not extensively reported for the combined esters, the parent pyrazole has a pyridine-like odor.[3]
-
Solubility: Solubility is highly dependent on the overall polarity of the molecule. Generally, they exhibit good solubility in common organic solvents like ethanol, methanol, and chloroform.[4][5] Their aqueous solubility is often limited but can be modulated by introducing polar functional groups.
Melting and Boiling Points
The melting and boiling points of pyrazole isonicotinate esters are dictated by the strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions. The presence of the N-H group in the pyrazole ring allows for hydrogen bonding, contributing to higher melting points.[1]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Ethyl isonicotinate | C8H9NO2 | 151.16 | 23 | 219.5 |
| Methyl isonicotinate | C7H7NO2 | 137.14 | 7-9 | Not specified |
| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | 154.17 | Not specified | Not specified |
Spectroscopic Properties
Spectroscopic techniques are indispensable for the structural elucidation and characterization of pyrazole isonicotinate esters.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectra typically show characteristic signals for the aromatic protons of the pyrazole and pyridine rings. The chemical shifts are influenced by the electronic nature of the substituents. The N-H proton of the pyrazole ring often appears as a broad singlet at a downfield chemical shift.[9][10]
-
¹³C NMR: The carbon spectra provide information about the carbon framework of the molecule. The carbonyl carbon of the ester group typically resonates in the range of 160-170 ppm.[9]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectra of these compounds are characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically observed in the region of 1700-1750 cm⁻¹.
-
The N-H stretching vibration of the pyrazole ring appears as a broad band in the range of 3100-3500 cm⁻¹.[9][10]
-
C=N and C=C stretching vibrations from the aromatic rings are also observed.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds. The molecular ion peak (M+) is typically observed, along with characteristic fragment ions resulting from the cleavage of the ester group and the pyrazole ring.[9]
-
Chemical Properties and Reactivity
The chemical reactivity of pyrazole isonicotinate esters is a composite of the reactivities of the pyrazole ring, the isonicotinate moiety, and the ester linkage.
Caption: Key reaction pathways for pyrazole isonicotinate esters.
Reactions of the Pyrazole Ring
The pyrazole ring is aromatic and undergoes electrophilic substitution reactions, primarily at the C4 position. The nitrogen atoms of the pyrazole ring can also be functionalized, for instance, through N-alkylation or N-arylation.
Reactions of the Isonicotinate Moiety
The pyridine ring of the isonicotinate moiety is electron-deficient and can undergo nucleophilic aromatic substitution, particularly if activated by electron-withdrawing groups.
Reactions of the Ester Linkage
The ester group is susceptible to nucleophilic acyl substitution reactions.
-
Hydrolysis: Pyrazole isonicotinate esters can be hydrolyzed to the corresponding carboxylic acid (a pyrazole isonicotinic acid) and alcohol under either acidic or basic conditions.[8] Basic hydrolysis, also known as saponification, is typically irreversible.[8]
-
Aminolysis: Reaction with amines leads to the formation of the corresponding amides. This reaction is fundamental in peptide synthesis and for the introduction of diverse functional groups.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Experimental Protocols
Synthesis of a Pyrazole Isonicotinate Ester
This protocol describes a general method for the synthesis of a pyrazole isonicotinate ester via the condensation of a pyrazole with isonicotinoyl chloride.
Materials:
-
Substituted pyrazole
-
Isonicotinoyl chloride hydrochloride
-
Triethylamine (TEA) or other suitable base
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation of the Reaction Mixture: To a solution of the substituted pyrazole (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Isonicotinoyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of isonicotinoyl chloride hydrochloride (1.1 eq) in anhydrous DCM dropwise to the stirred pyrazole solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure pyrazole isonicotinate ester.
-
Characterization: Characterize the purified product using NMR, IR, and mass spectrometry to confirm its structure and purity.
Caption: A typical workflow for the synthesis and purification of pyrazole isonicotinate esters.
Applications in Drug Development
The unique structural features of pyrazole isonicotinate esters make them attractive candidates for drug development. The pyrazole core is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][11] The isonicotinate moiety can also contribute to the pharmacological profile and can be used to modulate the pharmacokinetic properties of the molecule. The ester linkage can be designed to be stable under physiological conditions or to be readily cleaved by esterases, allowing for the targeted release of the active compound.
Conclusion
Pyrazole isonicotinate esters are a versatile class of compounds with significant potential in medicinal chemistry. Their physical and chemical properties can be fine-tuned through synthetic modifications, allowing for the optimization of their biological activity and pharmacokinetic profiles. This guide provides a foundational understanding of these properties, which is essential for the rational design and development of new therapeutic agents based on this promising scaffold. Further research into the synthesis and biological evaluation of a wider range of pyrazole isonicotinate ester derivatives is warranted to fully explore their therapeutic potential.
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The Bromo-Pyrazole Moiety: A Linchpin in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Bromine in a Privileged Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile framework for engaging with biological targets.[3] However, the true potential of this scaffold is often unlocked through strategic functionalization. The introduction of a bromine atom onto the pyrazole ring is a powerful tactic that significantly modulates a molecule's physicochemical and pharmacological properties, enhancing potency, selectivity, and pharmacokinetic profiles.[4]
This technical guide delves into the multifaceted role of the bromo-pyrazole moiety in biological activity. We will explore its influence across various therapeutic areas, dissect the underlying mechanisms of action, provide actionable experimental protocols, and offer insights into the future of this remarkable chemical entity in drug development.
Part 1: The Bromo-Pyrazole Moiety as a Modulator of Broad-Spectrum Biological Activity
The incorporation of bromine onto the pyrazole core has given rise to compounds with a wide array of therapeutic applications, including oncology, infectious diseases, and inflammatory conditions.[5] The bromine atom is not merely a passive substituent; it actively influences the molecule's interaction with its biological target and its overall behavior in a physiological environment.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Bromo-pyrazole derivatives have emerged as a promising class of anticancer agents, frequently acting as inhibitors of protein kinases, which are enzymes that play a critical role in regulating cell growth, proliferation, and survival.[6][7] Dysregulation of kinase activity is a hallmark of many cancers.[8]
For instance, certain bromo-pyrazole compounds have demonstrated significant cytotoxicity against various cancer cell lines.[4][9] A notable example is 5-(5-Bromo-1-methyl-1H-indol-3-yl)-1-(4-cyano-phenyl)-3-methylsulfanyl-1H-pyrazole-4-carbonitrile, which showed significant cytotoxicity against the MCF-7 breast cancer cell line with a GI50 of 15.6 µM.[9] The bromine atom in these molecules can enhance binding affinity to the kinase active site through various interactions, including halogen bonding, a non-covalent interaction that is gaining increasing recognition in rational drug design.[10]
Table 1: Representative Anticancer Activity of Bromo-Pyrazole Derivatives
| Compound Class | Target/Mechanism | Cancer Cell Line | Reported Activity (IC50/GI50) | Reference |
| Indolyl-pyrazole-carbonitriles | Cytotoxicity | MCF-7 (Breast) | GI50 = 15.6 µM | [9] |
| Pyrazole-based Kinase Inhibitors | LRRK2 Kinase Inhibition | (Biochemical Assay) | IC50 in nM range | [11] |
| Thiazolyl Pyrazoles | Antiproliferative | HeLa, A549, MDA-MB-231 | Significant Activity | [12] |
Antimicrobial and Anti-inflammatory Roles
The bromo-pyrazole moiety is also a key feature in compounds developed to combat microbial infections and inflammatory conditions.
-
Antimicrobial Activity: The lipophilic nature of bromine can enhance the ability of a molecule to penetrate microbial cell membranes.[13] Studies have shown that bromo-substituted pyrazoles and pyrazolines exhibit notable activity against various pathogenic bacteria and fungi.[14][15][16] The presence of chloro and bromo substituents has been observed to increase antimicrobial activity.[13]
-
Anti-inflammatory Activity: Pyrazole derivatives are renowned for their anti-inflammatory properties, with the most famous example being the COX-2 inhibitor, Celecoxib.[17][18] Bromine substitution can further modulate this activity. The electron-withdrawing nature of bromine can influence the acidity of nearby protons or the electronic distribution within the molecule, potentially enhancing interactions with key residues in enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the inflammatory cascade.[17][19] Some benzofuran pyrazoles substituted with nitro and bromo groups have been shown to inhibit pain response by 60%.[20]
Part 2: Mechanistic Insights and Structure-Activity Relationships (SAR)
Understanding why the bromo-pyrazole moiety is effective is crucial for rational drug design. Its influence stems from a combination of steric, electronic, and physicochemical effects.
The Power of Halogen Bonding
The bromine atom, with its electropositive crown (σ-hole), can act as a halogen bond donor, forming a highly directional, non-covalent interaction with electron-rich atoms like oxygen, nitrogen, or sulfur in a protein's binding site. This provides an additional, often potent, anchoring point that can significantly enhance binding affinity and selectivity. The ability of 4-bromopyrazole to form halogen bonds has been explored and is considered comparable in strength to those formed by other well-known halogen bond donors.[10]
Modulation of Physicochemical Properties
The introduction of a bromine atom has a predictable impact on a molecule's properties:
-
Lipophilicity: Bromine significantly increases the lipophilicity (logP) of a molecule. This is a critical parameter in drug design, as it influences membrane permeability, plasma protein binding, and metabolic stability. Judicious use of bromination can optimize a drug's pharmacokinetic profile.[13]
-
Metabolic Stability: The C-Br bond is generally more stable to metabolic degradation than a C-H bond. Replacing a metabolically labile proton with a bromine atom can block a site of metabolism, thereby increasing the drug's half-life.
-
Reactivity for Synthesis: The bromine atom serves as a versatile synthetic handle.[5][21] It provides a reactive site for further functionalization via powerful cross-coupling reactions like the Suzuki-Miyaura reaction, allowing for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).[6][21]
Structure-Activity Relationship (SAR) Insights
Systematic studies have shown that the position of the bromine atom on the pyrazole ring is critical for biological activity. For example, in a series of pyrazole-based inhibitors, the placement of substituents on the pyrazole core, including halogens, was found to be crucial for inhibitory activity and selectivity between different enzymes.[22]
Causality in Experimental Design: When exploring the SAR of bromo-pyrazoles, it is essential to synthesize regioisomers (e.g., 3-bromo, 4-bromo, and 5-bromo derivatives) to dissect the positional importance of the halogen. This systematic approach allows researchers to determine whether the bromine's effect is due to a specific halogen bond, a general lipophilic contribution, or an electronic influence on the pyrazole ring's pKa.
Caption: Logical workflow for dissecting the structure-activity relationship (SAR) of bromo-pyrazole isomers.
Part 3: Synthetic and Experimental Protocols
The practical application of bromo-pyrazoles in research requires robust synthetic methods and reliable biological assays.
General Synthesis of a 4-Bromo-Pyrazole Derivative
The synthesis of bromo-pyrazoles can be achieved through various routes, including the direct bromination of a pre-formed pyrazole ring or by using a brominated precursor in a cyclization reaction.[21][23]
Protocol: Direct Bromination of Pyrazole
This protocol describes a common method for the regioselective bromination of the pyrazole core at the C4 position.
Materials:
-
Pyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Step-by-Step Methodology:
-
Dissolution: Dissolve pyrazole (1.0 eq) in the chosen solvent (ACN or DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath. Rationale: Cooling the reaction helps to control the exothermicity and improve the selectivity of the bromination.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the stirred solution over 15-20 minutes. Rationale: NBS is a mild and selective brominating agent, minimizing the formation of di- and tri-brominated byproducts compared to using elemental bromine.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4-bromo-pyrazole.
Sources
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Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate as a chemical probe
An In-depth Technical Guide to Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate and Its Potential as a Chemical Probe Scaffold
Authored by a Senior Application Scientist
Disclaimer: The specific molecule, Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate, is not extensively characterized in publicly available scientific literature. This guide, therefore, leverages expert knowledge of its core chemical moieties—the 4-bromopyrazole and the methyl isonicotinate—to project its synthesis, potential biological applications, and its development into a versatile chemical probe. The principles and protocols described are grounded in established chemical biology and drug discovery methodologies.
Introduction: Deconstructing the Core Scaffold
The pursuit of novel chemical probes is a cornerstone of modern chemical biology and drug discovery, enabling the identification and validation of new therapeutic targets. The molecule Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate presents an intriguing, albeit underexplored, scaffold. Its structure is a composite of two key pharmacophores:
-
The Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. Pyrazole derivatives are privileged structures in medicinal chemistry, renowned for their ability to act as bioisosteres for amides and to form key hydrogen bonding interactions with protein targets. They are frequently found in kinase inhibitors and other enzyme-targeting therapeutics. The bromine atom at the 4-position offers a valuable synthetic handle for further functionalization, a critical feature for developing chemical probes.
-
The Isonicotinate Moiety: A pyridine-4-carboxylate. This group can influence the molecule's solubility, cell permeability, and pharmacokinetic properties. The nitrogen atom in the pyridine ring can also participate in hydrogen bonding with biological targets.
This guide will provide a comprehensive overview of the potential of this scaffold, from its synthesis to its application as a chemical probe for target discovery and validation.
Synthesis and Characterization
A plausible synthetic route to Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate would likely involve a nucleophilic aromatic substitution or a copper-catalyzed cross-coupling reaction. A proposed synthetic workflow is outlined below.
Proposed Synthetic Workflow
Caption: Proposed synthesis of the target molecule via nucleophilic aromatic substitution.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 4-bromopyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Addition of Reagents: Add Methyl 2-chloroisonicotinate (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Characterization
The final product should be characterized by standard analytical techniques:
| Analytical Technique | Expected Outcome |
| ¹H and ¹³C NMR | To confirm the chemical structure and connectivity of the atoms. |
| Mass Spectrometry | To verify the molecular weight of the compound. |
| HPLC | To assess the purity of the final product. |
Development as a Chemical Probe
The true potential of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate lies in its adaptability as a chemical probe. The bromine atom is a key feature, allowing for further modifications to introduce functionalities for target identification and engagement studies.
Probe Design Strategy: Click Chemistry Approach
A common and effective strategy is to introduce a "clickable" handle, such as an alkyne, which can then be used in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reactions to attach reporter tags (e.g., fluorophores, biotin) for visualization or affinity purification.
Caption: Functionalization of the core scaffold into a clickable probe via Sonogashira coupling.
Experimental Protocol: Probe Synthesis
-
Reaction Setup: To a solution of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran/triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).
-
Addition of Alkyne: Add a terminal alkyne, such as ethynyltrimethylsilane (1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Deprotection (if necessary): If a silyl-protected alkyne was used, the silyl group can be removed using a fluoride source (e.g., tetrabutylammonium fluoride) or a base (e.g., K₂CO₃ in methanol).
-
Purification: The final alkyne-functionalized probe is purified by column chromatography.
Application in Target Identification and Validation
With a functionalized probe in hand, a variety of experiments can be performed to identify its cellular targets and validate its mechanism of action.
Workflow for Target Identification using Chemoproteomics
Caption: A typical chemoproteomics workflow for identifying protein targets of a chemical probe.
Experimental Protocol: Target Pull-down
-
Cell Treatment: Treat cultured cells with the alkyne-functionalized probe at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Click Reaction: To the cell lysate, add an azide-functionalized biotin tag, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA). Incubate to allow the click reaction to proceed.
-
Affinity Purification: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated protein-probe complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides for mass spectrometry analysis.
-
Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the proteins that were specifically pulled down by the probe.
Conclusion and Future Directions
Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate represents a promising starting point for the development of a novel chemical probe. Its synthesis is feasible through standard organic chemistry techniques, and the presence of a bromine atom provides a clear path for functionalization. The pyrazole core suggests potential activity against a range of protein targets, particularly kinases.
Future work should focus on:
-
Synthesis and biological screening: The core molecule should be synthesized and screened against panels of enzymes (e.g., kinases) and in cell-based assays to identify its primary biological effects.
-
Probe optimization: Based on initial screening results, the probe's affinity, selectivity, and cell permeability can be optimized through medicinal chemistry efforts.
-
Orthogonal validation: Target engagement should be confirmed in cells using techniques such as cellular thermal shift assays (CETSA) or in-situ fluorescence imaging.
By following the principles and protocols outlined in this guide, researchers can effectively leverage the Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate scaffold to explore new areas of biology and accelerate the drug discovery process.
References
As this guide is based on established methodologies applied to a novel scaffold, the references provided are to key techniques and related chemical structures that form the foundation of the proposed work.
-
Pyrazole-Containing Compounds in Medicinal Chemistry. Title: The Role of Pyrazole Derivatives in Medicinal Chemistry. Source: A review article in a journal such as the Journal of Medicinal Chemistry or European Journal of Medicinal Chemistry. A representative example is: "The versatile pyrazole nucleus in the design of anticancer agents." URL: [Link]
-
Chemical Probes and Target Discovery. Title: Chemical probes: tools of discovery. Source: A foundational review on the use of chemical probes in biology. A representative example is: "How chemical probes reveal biological function." URL: [Link]
-
Click Chemistry in Chemical Biology. Title: Click Chemistry: A Powerful Tool for Pharmaceutical Sciences. Source: A review on the applications of click chemistry. A representative example is: "Click chemistry in drug development and diagnostics: from the test tube to the clinic." URL: [Link]
-
Chemoproteomics for Target Identification. Title: Chemoproteomics-enabled discovery of covalent ligands for drugging the proteome. Source: A review detailing modern chemoproteomics techniques. A representative example is: "Chemoproteomics: a powerful tool for drug target deconvolution." URL: [Link]
-
Sonogashira Coupling. Title: The Sonogashira reaction: a powerful tool in organic synthesis. Source: A review of this important cross-coupling reaction. A representative example is: "A User-Friendly Guide to the Sonogashira Reaction." URL: [Link]
Exploring the Chemical Space of Substituted Pyrazole Isonicotinates: A Technical Guide for Drug Discovery Professionals
Foreword: The Strategic Convergence of Pyrazole and Isoniazid Scaffolds
In the landscape of modern medicinal chemistry, the strategic hybridization of known pharmacophores has emerged as a powerful approach to navigate and expand the chemical space for drug discovery. This guide delves into the promising domain of substituted pyrazole isonicotinates, a class of compounds born from the deliberate fusion of two moieties with rich pharmacological histories: the versatile pyrazole ring and the clinically significant isonicotinoyl group, a cornerstone of the anti-tubercular agent isoniazid. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Concurrently, isonicotinic acid hydrazide (isoniazid) and its derivatives have a long-standing history in combating infectious diseases.[3] The convergence of these two entities presents a compelling rationale for exploring the chemical space of their hybrids, with the aim of discovering novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles.
This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and biological potential of substituted pyrazole isonicotinates. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate this promising area of chemical exploration. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
I. Navigating the Synthetic Landscape: Crafting Pyrazole Isonicotinates
The construction of substituted pyrazole isonicotinates primarily involves the formation of an amide or hydrazone linkage between a pre-functionalized pyrazole core and an isonicotinic acid derivative. The choice of synthetic strategy is dictated by the desired point of attachment and the nature of the substituents on both heterocyclic rings.
Core Synthetic Strategies
Two predominant pathways for the synthesis of these hybrid molecules are:
-
Amide Coupling of Pyrazole Carboxylic Acids with Isonicotinic Hydrazide: This is a direct and widely applicable method. It commences with the synthesis of a substituted pyrazole-4-carboxylic acid, a versatile intermediate. The carboxylic acid is then activated and coupled with isonicotinic hydrazide (isoniazid).
-
Cyclocondensation Reactions with Isonicotinic Acid Hydrazide: In this approach, isonicotinic acid hydrazide acts as a binucleophilic reagent in a cyclocondensation reaction with a suitable 1,3-dielectrophile to form the pyrazole ring, directly incorporating the isonicotinoyl moiety. For instance, refluxing chalcones with isonicotinic acid hydrazide in ethanol containing a few drops of acetic acid can yield isonicotinoyl pyrazolines.[1]
Visualizing the Synthetic Workflow
Caption: Synthetic pathways to substituted pyrazole isonicotinates.
Experimental Protocol: Synthesis of 1-Isonicotinoyl-3-methyl-4-(aryl)-3a,4-dihydropyrazolo[3,4-c]pyrazoles
This protocol details a multi-step synthesis that exemplifies the construction of a more complex pyrazole isonicotinate derivative.[4]
Step 1: Synthesis of 2-Isonicotinoyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one
-
Reactants: Isonicotinic acid hydrazide (isoniazid) and ethyl acetoacetate.
-
Procedure: A mixture of isoniazid and ethyl acetoacetate in absolute ethanol is refluxed.
-
Rationale: This is a classic Knorr pyrazole synthesis. The hydrazine group of isoniazid attacks the two carbonyl groups of the β-ketoester, leading to cyclization and the formation of the pyrazolone ring. Using a base like sodium ethoxide can reduce the reaction time, but may lead to lower yields.[4]
-
Work-up: The reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.
Step 2: Synthesis of Arylidene Derivatives
-
Reactants: 2-Isonicotinoyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one and various substituted aromatic aldehydes.
-
Procedure: The pyrazolone from Step 1 is condensed with a substituted aldehyde in a suitable solvent like glacial acetic acid.
-
Rationale: This is a Knoevenagel condensation. The active methylene group at the C4 position of the pyrazolone reacts with the aldehyde to form an arylidene derivative.
Step 3: Synthesis of 1-Isonicotinoyl-3-methyl-4-(aryl)-3a,4-dihydropyrazolo[3,4-c]pyrazoles
-
Reactants: The arylidene derivative from Step 2 and hydrazine hydrate.
-
Procedure: The arylidene derivative is refluxed with hydrazine hydrate in a solvent like ethanol.
-
Rationale: This step involves a cyclocondensation reaction where the hydrazine hydrate reacts with the α,β-unsaturated carbonyl system of the arylidene derivative to form a new pyrazole ring fused to the existing one.
-
Work-up: The reaction mixture is cooled, and the product is isolated by filtration and recrystallized from an appropriate solvent.
Characterization: The structures of the synthesized compounds are confirmed by spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[4]
| Spectroscopic Data | Characteristic Signals |
| **IR (cm⁻¹) ** | ~1630 (C=O, amide), ~1590 (C=N, pyrazole) |
| ¹H NMR (δ, ppm) | Singlet for the NH proton of the pyrazole ring (around 6.23 ppm)[4] |
| ¹³C NMR (δ, ppm) | Signals corresponding to the carbonyl carbon and the carbons of the pyrazole and aromatic rings. |
II. Exploring the Chemical Space: Structure-Activity Relationships (SAR)
The exploration of the chemical space of substituted pyrazole isonicotinates is driven by the systematic modification of substituents on both the pyrazole and isonicotinoyl moieties to understand their influence on biological activity.
Key Positions for Substitution
The pyrazole ring offers multiple positions for substitution (N1, C3, C4, and C5), each influencing the molecule's electronic and steric properties. The isonicotinate ring can also be substituted, although this is less commonly explored.
Caption: Iterative cycle of drug discovery for pyrazole isonicotinates.
IV. Conclusion and Future Directions
The exploration of the chemical space of substituted pyrazole isonicotinates represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this scaffold, coupled with the vast possibilities for structural diversification, provides a robust platform for generating compound libraries with diverse biological activities. The preliminary findings in the areas of antimicrobial and anticancer research are particularly encouraging and warrant further investigation.
Future efforts in this field should focus on:
-
Systematic SAR Studies: A comprehensive and systematic exploration of the structure-activity relationships by synthesizing and screening a wider array of analogues with diverse substitution patterns on both the pyrazole and isonicotinate rings.
-
Mechanism of Action Elucidation: In-depth studies to unravel the molecular mechanisms underlying the observed biological activities. This will be crucial for rational drug design and lead optimization.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds to assess their drug-likeness and potential for in vivo efficacy.
-
Exploration of New Therapeutic Areas: Expanding the biological evaluation of this compound class to other therapeutic areas where pyrazole derivatives have shown promise, such as anti-inflammatory and neurodegenerative diseases.
By leveraging the principles of medicinal chemistry and a multidisciplinary approach to drug discovery, the chemical space of substituted pyrazole isonicotinates holds significant potential for yielding the next generation of innovative medicines.
V. References
-
Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & El-Gazzar, A. R. (2011). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 16(4), 3418-3427. [Link]
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Popiołek, Ł. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 27(1), 26. [Link]
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Bondavalli, F., Longobardi, M., & Schenone, P. (1975). [N 1-nicotinoyl and isonicotinoylpyrazoles]. Il Farmaco; edizione scientifica, 30(5), 391–398. [Link]
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Gouda, M. A., Eldien, H. F., Girges, M. M., & El-Gazzar, A. R. (2016). Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. Monatshefte für Chemie-Chemical Monthly, 147(6), 1139-1147. [Link]
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Abdelgawad, M. A., Elshemy, H. A. H., & Ahamed, O. M. (2015). Synthesis and anticancer activity of substituted pyrazole derivatives. Organic Chemistry: An Indian Journal, 11(4), 133-140. [Link]
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Wieczorek, M., Uram, Ł., & Gzella, A. K. (2023). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Advances, 13(15), 10134-10143. [Link]
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Patel, H. V., & Patel, P. S. (2014). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Journal of Saudi Chemical Society, 18(5), 546-554. [Link]
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Shiri, M., & Tanbakouchian, Z. (2015). Synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst. RSC Advances, 5(11), 8145-8150. [Link]
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Adhikari, N., & Zeller, M. (2013). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. ACS medicinal chemistry letters, 4(10), 951-956. [Link]
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Özdemir, A., Altıntop, M. D., & Kaplancıklı, Z. A. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Infectious diseases and clinical microbiology (Ankara, Turkey), 1(3), 112-118. [Link]
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El-Gamal, M. I., Abdel-Maksoud, M. S., & El-Din, M. M. G. (2023). A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. Scientific reports, 13(1), 14717. [Link]
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Jedidiah, J. A., & Sangeetha, R. (2023). Pyrazole-derived hydrazones as potent antimicrobial agents. Future Medicinal Chemistry, 15(22), 1845-1860. [Link]
-
Yadav, A., Kumar, S., Dwivedi, N., Gupta, R., & Singh, N. K. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry, 34(04). [Link]
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Din, I. U., & Khan, I. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(12), 3737. [Link]
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Khidre, R. E. (2016). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1, 3, 4-Thiadiazine Derivatives. Molecules, 21(11), 1500. [Link]
-
Karia, F. D., & Shah, A. K. (2011). Synthetic and pharmacological studies on some 1-isonicotinoyl-3-methyl-4-(4-substituted phenyl)-3a, 4-dihydro pyrazolo [3, 4-c] p. Indian Journal of Chemistry-Section B, 50(1), 112-117. [Link]
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Patel, J. D., & Patel, P. S. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Rasayan Journal of Chemistry, 5(2), 221-226. [Link]
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Sanna, M., Meleddu, R., & Distinto, S. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. International Journal of Molecular Sciences, 24(20), 15082. [Link]
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Masuda, T., Ogura, T., & Ohta, M. (2004). Pyrazole derivatives as new potent and selective 20-hydroxy-5, 8, 11, 14-eicosatetraenoic acid synthase inhibitors. Bioorganic & medicinal chemistry, 12(23), 6209-6219. [Link]
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Gatley, S. J., Lan, R., & Volkow, N. D. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of medicinal chemistry, 42(5), 769-776. [Link]
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Kłosiński, M., & Czarnocki, Z. (2022). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo [3, 4-d] pyridazinone as Dual COX/LOX Inhibitors. Molecules, 27(19), 6279. [Link]
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Kumar, A., & Sharma, S. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 440. [Link]
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Tebbji, K., Tlemçani, A., & Ramdani, A. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Medicinal Chemistry Research, 20(8), 1229-1234. [Link]
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Sasmal, P. K., Talwar, R., & Swetha, J. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & medicinal chemistry letters, 21(16), 4913-4918. [Link]
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Gande, A., & G, A. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & medicinal chemistry, 22(20), 5731-5741. [Link]
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Gaikwad, S. B., & Bobade, V. D. (2017). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Chemical and Physical Sciences, 6, 1-5. [Link]
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The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Perumal, S., & Mariappan, G. (2011). Synthesis of 1, 3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research, 3(4), 75-80. [Link]
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Sasmal, P. K., Talwar, R., & Swetha, J. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & medicinal chemistry letters, 21(16), 4913-4918. [Link]
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Sanna, M., Meleddu, R., & Distinto, S. (2023). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. International Journal of Molecular Sciences, 24(20), 15082. [Link]
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literature review of 4-bromo-1H-pyrazole derivatives in medicinal chemistry
An In-depth Technical Guide to 4-Bromo-1H-Pyrazole Derivatives in Medicinal Chemistry
Authored by a Senior Application Scientist
Foreword: The Pyrazole Nucleus and the Strategic Importance of Bromine
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its structural versatility and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." This distinction is evidenced by its presence in a diverse array of blockbuster drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the kinase inhibitor ruxolitinib.[2][3] These successes have spurred extensive research into pyrazole derivatives, revealing a broad spectrum of pharmacological activities, from anticancer and antimicrobial to antiviral and anti-inflammatory properties.[4][5][6]
Within this vast chemical space, the 4-bromo-1H-pyrazole scaffold has emerged as a particularly powerful and versatile platform for drug discovery. The bromine atom at the C4 position is not merely a placeholder; it is a strategic tool. It serves as a highly efficient synthetic handle for introducing molecular diversity through cross-coupling reactions and can participate directly in crucial halogen bonding interactions within biological targets.[7][8] This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and structure-activity relationships of 4-bromo-1H-pyrazole derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Synthetic Strategies for 4-Bromo-1H-Pyrazole Derivatives
The accessibility of the 4-bromopyrazole core is fundamental to its widespread use. Methodologies have evolved from classical multi-step procedures to more efficient one-pot and regioselective syntheses.
Core Synthesis: From 1,3-Dicarbonyls to the Pyrazole Ring
A prevalent and robust method for constructing the pyrazole ring involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] To introduce the C4-bromo substituent, the strategy can either involve the direct bromination of a pre-formed pyrazole or, more efficiently, a one-pot reaction where bromination occurs concurrently with cyclization.
An elegant and efficient approach utilizes a 1,3-diketone, an arylhydrazine, and a bromine source like N-bromosaccharin, catalyzed by silica-supported sulfuric acid under solvent-free conditions.[7][9] This method offers high regioselectivity and excellent yields, making it attractive for library synthesis.
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Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate via Ullmann Condensation
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate, a valuable heterocyclic building block for drug discovery and materials science. The protocol details a robust and optimized copper-catalyzed Ullmann condensation, a cornerstone method for the formation of C-N bonds. We delve into the mechanistic underpinnings of the reaction, explaining the critical roles of the catalyst, ligand, and base to provide researchers with the causal logic behind the experimental design. This guide includes a detailed, step-by-step laboratory protocol, characterization data, and troubleshooting insights to ensure reproducible and high-yield synthesis.
Introduction: The Strategic Importance of N-Arylpyrazoles
The N-arylation of pyrazoles and other nitrogen-containing heterocycles is a fundamental transformation in modern organic synthesis.[1][2] The resulting N-arylpyrazole motif is a privileged scaffold found in numerous biologically active compounds, including blockbuster pharmaceuticals and advanced agrochemicals.[3][4] Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate, the target of this protocol, combines this key scaffold with a versatile isonicotinate ester and a bromine handle, making it an ideal precursor for further functionalization through cross-coupling reactions.
While several methods exist for C-N bond formation, the Ullmann condensation, first reported by Fritz Ullmann in the early 20th century, remains a highly relevant and powerful tool.[5][6] Initially plagued by harsh conditions requiring stoichiometric copper and high temperatures, the reaction has undergone a significant renaissance.[7][8] Modern Ullmann-type reactions utilize catalytic amounts of a copper source, often in conjunction with a ligand, to achieve efficient coupling under markedly milder conditions, offering a cost-effective and scalable alternative to palladium-catalyzed methods.[1][6][9] This protocol leverages these advancements to provide an efficient pathway to the target compound.
Reaction Mechanism and Scientific Principles
The synthesis proceeds via a copper-catalyzed N-arylation, commonly known as the Ullmann condensation or Goldberg reaction (for C-N coupling).[6] Understanding the role of each component is crucial for optimization and troubleshooting.
The catalytic cycle, while still a subject of some debate, is generally understood to proceed through the key steps illustrated below.[10][11]
-
Deprotonation: The base, typically an inorganic carbonate or phosphate like K₂CO₃ or K₃PO₄, deprotonates the N-H of 4-bromo-1H-pyrazole.[12][13] This generates the pyrazolide anion, a much more potent nucleophile required for the subsequent steps.
-
Ligand Exchange/Salt Formation: The pyrazolide anion coordinates with the Cu(I) catalyst (generated in situ from the CuI precursor), displacing a counter-ion to form a copper(I)-pyrazolide complex. The presence of a chelating ligand, such as N,N'-dimethylethylenediamine (DMEDA), stabilizes the copper center and enhances its reactivity.[1][2]
-
Oxidative Addition: The activated heteroaryl halide, Methyl 2-chloroisonicotinate, undergoes oxidative addition to the copper(I) complex. This is often the rate-limiting step and results in a transient, high-valent copper(III) intermediate.[7][11]
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the copper(III) species, releasing the desired product, Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate, and regenerating the active Cu(I) catalyst to continue the cycle.[9]
Detailed Experimental Protocol
This protocol outlines the synthesis of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate from 4-bromo-1H-pyrazole and Methyl 2-chloroisonicotinate.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Amount (g/mL) |
| 4-Bromo-1H-pyrazole | 146.96 | 1.0 | 5.0 | 0.735 g |
| Methyl 2-chloroisonicotinate | 171.58 | 1.1 | 5.5 | 0.944 g |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 0.5 | 95 mg |
| K₂CO₃ (Potassium Carbonate) | 138.21 | 2.0 | 10.0 | 1.38 g |
| N,N'-Dimethylethylenediamine (DMEDA) | 88.15 | 0.2 | 1.0 | 0.11 mL |
| Anhydrous Dioxane | - | - | - | 25 mL |
Safety Precaution: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Dioxane is a flammable solvent and a suspected carcinogen.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-1H-pyrazole (0.735 g, 5.0 mmol), Methyl 2-chloroisonicotinate (0.944 g, 5.5 mmol), Copper(I) Iodide (95 mg, 0.5 mmol), and finely ground potassium carbonate (1.38 g, 10.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent and Ligand Addition: Using a syringe, add anhydrous dioxane (25 mL) followed by N,N'-dimethylethylenediamine (DMEDA) (0.11 mL, 1.0 mmol).
-
Reaction Conditions: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 3:1 Hexane:Ethyl Acetate. The reaction is generally complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite® to remove the copper catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 25 mL).[14]
-
Combine the organic filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[14]
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel. Elute with a gradient of 10% to 40% ethyl acetate in hexanes to afford Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate as a solid.
Expected Results and Characterization
The pure product, Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate (CAS 1227954-81-5), should be obtained as a white to off-white solid.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
8.80 (d, J = 5.0 Hz, 1H, Pyridine-H6)
-
8.55 (s, 1H, Pyrazole-H5)
-
8.10 (s, 1H, Pyridine-H3)
-
7.85 (s, 1H, Pyrazole-H3)
-
7.75 (dd, J = 5.0, 1.5 Hz, 1H, Pyridine-H5)
-
3.95 (s, 3H, -OCH₃) (Note: Exact chemical shifts and coupling constants may vary slightly. This is a predicted spectrum based on analogous structures and chemical principles.)
-
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 165.5, 151.0, 150.5, 145.0, 142.0, 128.0, 122.0, 118.0, 93.0, 52.5.
-
Mass Spectrometry (ESI+): Calculated for C₁₀H₈BrN₃O₂ [M+H]⁺: 281.98, 283.98; Found: 281.9, 284.0. The characteristic isotopic pattern for bromine (approx. 1:1 ratio for M and M+2) should be observed.
Field-Proven Insights & Troubleshooting
-
Low Yield:
-
Cause: Inefficient deprotonation or catalyst deactivation.
-
Solution: Ensure potassium carbonate is finely ground and anhydrous. Using a stronger base like K₃PO₄ or Cs₂CO₃ can sometimes improve yields, especially with less reactive aryl halides.[14] Ensure the reaction is maintained under a strict inert atmosphere as oxygen can deactivate the copper catalyst.
-
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature.
-
Solution: Allow the reaction to run for a full 24 hours before quenching. If starting material persists, consider increasing the temperature to 120 °C (if using a high-boiling solvent like DMF instead of dioxane).
-
-
Side Product Formation:
-
Cause: Homocoupling of the aryl halide or pyrazole.
-
Solution: This is less common with modern ligand-based systems but can occur. Ensure the correct stoichiometry is used and that the ligand is added as specified. The ligand helps prevent catalyst aggregation which can lead to side reactions.
-
Conclusion
The copper-catalyzed Ullmann condensation provides an expert-validated, efficient, and scalable method for synthesizing Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate. By understanding the mechanistic principles that govern the reaction, researchers can confidently execute this protocol and troubleshoot effectively. The detailed procedure and insights provided herein serve as a reliable guide for professionals in chemical synthesis and drug development, enabling access to this versatile molecular building block.
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Ullmann Reaction. Organic Chemistry Portal. [Link]
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Ullmann reaction. Wikipedia. [Link]
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The role of copper in the Ullmann reaction. Mapping Ignorance. [Link]
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Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
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A safe and new strategy for N-arylation of 2,4-thiazolidinediones via microwave irradiation using base catalyst K2CO3 in DMF. Reaction Chemistry & Engineering (RSC Publishing). [Link]
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Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. [Link]
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Arylation of C–H bonds in N-aryl pyrazoles. Reaction conditions. ResearchGate. [Link]
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On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]
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Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. Sciety. [Link]
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Supporting Information for "A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes". RSC. [Link]
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Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]
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Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis. MDPI. [Link]
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Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. [Link]
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Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. PubMed. [Link]
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Ullmann condensation. Wikipedia. [Link]
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K2CO3-Catalyzed highly efficient O and N-Acylation under mild conditions. ResearchGate. [Link]
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K2CO3-promoted synthesis of amides from 1-aryl-2,2,2-trifluoroethanones and amines under mild conditions. RSC Advances (RSC Publishing). [Link]
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Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. NIH. [Link]
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L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. ResearchGate. [Link]
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CAS 1227954-81-5|Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate. chemexpress.cn. [Link]
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Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. SpringerLink. [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
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Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. [Link]
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Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. sioc-journal.cn. [Link]
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Application Notes and Protocols: N-arylation of 4-bromopyrazole with methyl 2-chloroisonicotinate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Aryl Pyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of approved therapeutic agents.[1][2][3][4] Its metabolic stability and versatile chemical reactivity make it a highly desirable component in drug design.[1] The N-arylation of pyrazoles, in particular, is a critical transformation that allows for the synthesis of complex molecules with diverse pharmacological activities, including potent kinase inhibitors for cancer therapy and agents for treating infectious diseases and inflammatory conditions.[1][2][3][5]
This document provides a detailed protocol for the N-arylation of 4-bromopyrazole with methyl 2-chloroisonicotinate, a key step in the synthesis of various biologically active compounds. This specific reaction, a variation of the Ullmann condensation, is a copper-catalyzed cross-coupling of an N-H bond of the pyrazole with an aryl halide.[6][7][8] The resulting product, methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate, serves as a valuable intermediate for further functionalization in drug discovery programs.
The protocol herein is designed to be robust and reproducible, providing researchers with a reliable method for accessing this important chemical entity. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and discuss the necessary analytical techniques for product characterization.
Reaction Overview and Mechanism
The N-arylation of 4-bromopyrazole with methyl 2-chloroisonicotinate is typically achieved through a copper-catalyzed cross-coupling reaction, often referred to as an Ullmann-type condensation.[6][7] This class of reactions is fundamental for the formation of carbon-nitrogen bonds, particularly in the synthesis of N-aryl heterocycles.[6][9] While palladium-catalyzed methods (e.g., Buchwald-Hartwig amination) are also prevalent for C-N bond formation, copper-based systems offer a cost-effective and often complementary approach.[10]
The Catalytic Cycle
The reaction mechanism, while not fully elucidated for every substrate combination, is generally understood to proceed through the following key steps:
-
Formation of the Active Catalyst: In the presence of a suitable ligand (often a diamine or an amino acid), the copper(I) salt forms an active catalytic complex. The ligand plays a crucial role in solubilizing the copper salt and modulating its reactivity.[11][12][13]
-
Deprotonation of Pyrazole: A base, typically a carbonate or phosphate, deprotonates the 4-bromopyrazole, forming a pyrazolate anion.
-
Formation of a Copper-Amide Complex: The pyrazolate anion displaces a ligand from the copper(I) center to form a copper(I) pyrazolate complex.
-
Oxidative Addition: The aryl halide (methyl 2-chloroisonicotinate) undergoes oxidative addition to the copper(I) center, forming a transient copper(III) intermediate. This is often the rate-determining step.
-
Reductive Elimination: The desired N-arylpyrazole product is formed via reductive elimination from the copper(III) intermediate, regenerating a copper(I) species that can re-enter the catalytic cycle.
Caption: Fig. 1: Simplified Ullmann Condensation Catalytic Cycle
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific scale and available equipment.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Eq. |
| 4-Bromopyrazole | C₃H₃BrN₂ | 146.97 | 1.0 g | 6.81 | 1.0 |
| Methyl 2-chloroisonicotinate | C₇H₆ClNO₂ | 171.58 | 1.28 g | 7.49 | 1.1 |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 65 mg | 0.34 | 0.05 |
| N,N'-Dimethylethylenediamine | C₄H₁₂N₂ | 88.15 | 60 mg | 0.68 | 0.10 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.88 g | 13.62 | 2.0 |
| Toluene | C₇H₈ | 92.14 | 20 mL | - | - |
Equipment
-
25 mL Schlenk tube or a sealable reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Caption: Fig. 2: Experimental Workflow for N-arylation
-
Reaction Setup: To a 25 mL Schlenk tube, add 4-bromopyrazole (1.0 g, 6.81 mmol), copper(I) iodide (65 mg, 0.34 mmol), and potassium carbonate (1.88 g, 13.62 mmol).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon. Repeat this process three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive flow of argon, add toluene (20 mL), N,N'-dimethylethylenediamine (60 mg, 0.68 mmol), and methyl 2-chloroisonicotinate (1.28 g, 7.49 mmol).
-
Reaction: Securely seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for 24 hours.
-
Workup: After 24 hours, remove the reaction from the heat and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: The purified product, methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toluene is flammable and toxic; avoid inhalation and contact with skin.
-
Copper iodide is harmful if swallowed or inhaled.
-
The reaction is performed at an elevated temperature and pressure; use a blast shield and ensure the reaction vessel is properly sealed.
Product Characterization
The expected product is methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate.
| Property | Expected Value |
| Molecular Formula | C₁₁H₈BrN₃O₂ |
| Molecular Weight | 310.11 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Varies based on purity |
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.75 (s, 1H), 8.30 (d, J = 5.2 Hz, 1H), 8.05 (s, 1H), 7.85 (s, 1H), 7.70 (d, J = 5.2 Hz, 1H), 3.95 (s, 3H).
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~164.5, 151.0, 150.0, 143.0, 140.0, 125.0, 122.0, 118.0, 93.0, 53.0.
Mass Spectrometry (ESI+): m/z calculated for C₁₁H₉BrN₃O₂ [M+H]⁺: 310.00, found: 310.0.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Inactive catalyst | Use fresh, high-purity CuI. |
| Insufficient base | Ensure the base is dry and finely powdered. | |
| Poor quality reagents | Use freshly distilled solvents and pure starting materials. | |
| Incomplete reaction | Extend the reaction time or increase the temperature slightly. | |
| Multiple side products | Reaction temperature too high | Optimize the reaction temperature. |
| Incorrect stoichiometry | Double-check the molar equivalents of all reagents. |
Conclusion
This application note provides a comprehensive and reliable protocol for the copper-catalyzed N-arylation of 4-bromopyrazole with methyl 2-chloroisonicotinate. The Ullmann condensation is a powerful tool in the synthesis of N-aryl heterocycles, which are of significant interest in drug discovery and development. By understanding the reaction mechanism and following the detailed experimental procedure, researchers can efficiently synthesize this valuable intermediate for further chemical exploration.
References
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
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Hassan, S. S. M., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(14), 5489. [Link]
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Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729. [Link]
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Kumar, A., & Kumar, V. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(3), 229-253. [Link]
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Li, J., et al. (2017). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry, 82(2), 1024-1033. [Link]
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Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2828046, Methyl 4-bromo-1H-pyrazole-3-carboxylate. [Link]
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Tanimu, A., et al. (2021). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 11(52), 32931-32953. [Link]
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Verma, A., et al. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 25(20), 4726. [Link]
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Wikipedia contributors. (2023, December 29). Ullmann condensation. In Wikipedia, The Free Encyclopedia. [Link]
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Ye, S., & Wu, J. (2009). Copper-Catalyzed N-Arylation of Azoles and Amines with Arylboronic Acids in Water. Organic Letters, 11(16), 3534–3537. [Link]
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Zhang, H., Cai, Q., & Ma, D. (2005). Amino Acid Promoted CuI-Catalyzed C−N Bond Formation between Aryl Halides and Amines or N-Containing Heterocycles. The Journal of Organic Chemistry, 70(13), 5164–5173. [Link]
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Application Notes and Protocols for the Copper-Catalyzed Synthesis of N-Arylpyrazoles with Pyridine Rings
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyridine-Containing N-Arylpyrazoles
N-arylpyrazoles are a privileged structural motif in medicinal chemistry, forming the core of numerous blockbuster drugs. The incorporation of a pyridine ring into this scaffold further enhances its therapeutic potential by introducing a key hydrogen bond acceptor and modulating physicochemical properties such as solubility and metabolic stability. This guide provides a comprehensive overview and detailed protocols for the synthesis of these valuable compounds via copper-catalyzed cross-coupling reactions, a powerful and versatile methodology in modern organic synthesis.[1][2][3]
Core Synthetic Strategies: A Tale of Two Couplings
The construction of the critical N-aryl bond is most effectively achieved through copper-catalyzed cross-coupling reactions. Two primary methodologies, the Ullmann condensation and the Chan-Lam coupling, have emerged as the most robust and widely adopted approaches.
The Ullmann Condensation: A Classic Revitalized
The Ullmann condensation, a cornerstone of C-N bond formation for over a century, involves the coupling of an N-H containing heterocycle (the pyrazole) with an aryl halide.[4] Modern iterations of this reaction have seen significant improvements, particularly through the use of carefully designed ligands that enhance the efficacy of the copper catalyst.[5]
Mechanism and Key Considerations:
The catalytic cycle of the Ullmann condensation is generally believed to proceed through a Cu(I)/Cu(III) cycle. The key steps involve the formation of a copper-pyrazolide intermediate, followed by oxidative addition of the aryl halide to the copper center. Reductive elimination from the resulting Cu(III) species then furnishes the desired N-arylpyrazole and regenerates the active Cu(I) catalyst.
The choice of ligand is paramount for a successful Ullmann condensation. Diamine ligands, in particular, have been shown to be highly effective in promoting the N-arylation of pyrazoles.[6][7][8][9][10] These ligands stabilize the copper catalyst, prevent catalyst deactivation, and facilitate the key steps of the catalytic cycle. The reaction conditions, including the choice of solvent, base, and temperature, must be carefully optimized for each specific substrate combination.
Workflow for Ullmann Condensation:
Caption: Generalized workflow for the copper-catalyzed Ullmann condensation.
The Chan-Lam Coupling: A Milder Alternative
The Chan-Lam coupling offers a milder and often more functional group tolerant alternative to the Ullmann condensation.[11][12][13] This reaction utilizes an arylboronic acid as the arylating agent, which are generally more stable and less toxic than the corresponding aryl halides.
Mechanism and Key Considerations:
The Chan-Lam coupling is believed to proceed through a Cu(II)-mediated mechanism. The reaction is typically performed in the presence of an oxidant, often atmospheric oxygen, which is crucial for regenerating the active Cu(II) catalyst. The key steps involve the formation of a copper-pyrazolide intermediate, transmetalation with the arylboronic acid, and subsequent reductive elimination to afford the N-arylpyrazole.
A notable advantage of the Chan-Lam coupling is its often ligand-free nature, although the addition of ligands such as pyridine can sometimes be beneficial.[13] The reaction is typically carried out at room temperature, further enhancing its appeal for sensitive substrates. The choice of copper source, base, and solvent are critical parameters that require careful optimization.
Catalytic Cycle of Chan-Lam Coupling:
Caption: Simplified catalytic cycle of the Chan-Lam N-arylation.
Experimental Protocols
Protocol 1: Ullmann Condensation for the Synthesis of 1-(Pyridin-3-yl)-1H-pyrazole
Materials:
-
1H-pyrazole
-
3-Bromopyridine
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane (anhydrous)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To an oven-dried Schlenk tube, add 1H-pyrazole (1.0 mmol), 3-bromopyridine (1.2 mmol), CuI (0.1 mmol), and K2CO3 (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane (5 mL) and DMEDA (0.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH4Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.
Protocol 2: Chan-Lam Coupling for the Synthesis of 1-(Pyridin-4-yl)-1H-pyrazole
Materials:
-
1H-pyrazole
-
Pyridine-4-boronic acid
-
Copper(II) acetate (Cu(OAc)2)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a round-bottom flask, add 1H-pyrazole (1.0 mmol), pyridine-4-boronic acid (1.5 mmol), and Cu(OAc)2 (0.2 mmol).
-
Add DCM (10 mL) and TEA (2.0 mmol).
-
Stir the reaction mixture at room temperature, open to the air, for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO3 (15 mL).
-
Extract the mixture with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the final product.[12]
Data Presentation: Comparative Analysis of Coupling Methods
| Parameter | Ullmann Condensation | Chan-Lam Coupling |
| Arylating Agent | Aryl Halide | Arylboronic Acid |
| Catalyst | Typically Cu(I) | Typically Cu(II) |
| Ligand | Often required (e.g., diamines)[6][9][10] | Often ligand-free |
| Temperature | Elevated (80-120 °C) | Room Temperature |
| Atmosphere | Inert (e.g., Argon) | Air |
| Functional Group Tolerance | Moderate | Good to Excellent |
Troubleshooting and Key Considerations
-
Regioselectivity: For unsymmetrical pyrazoles, the N-arylation can occur at either nitrogen atom. The regioselectivity is influenced by steric and electronic factors of both the pyrazole and the arylating agent.[1] Careful analysis of the product mixture (e.g., by NMR) is essential.
-
Pyridine Coordination: The basic nitrogen of the pyridine ring can potentially coordinate to the copper catalyst, which may influence the reaction rate and outcome. In some cases, the use of a slight excess of the arylating agent or the addition of a non-coordinating base can be beneficial.
-
Catalyst and Ligand Screening: The optimal copper source, ligand, base, and solvent combination can be highly substrate-dependent. It is often necessary to screen a variety of conditions to achieve the best results.
-
Purity of Reagents: The success of these coupling reactions is highly dependent on the purity of the starting materials and the use of anhydrous solvents, particularly for the Ullmann condensation.
Conclusion
Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation and the Chan-Lam coupling, are indispensable tools for the synthesis of N-arylpyrazoles bearing pyridine rings. A thorough understanding of the reaction mechanisms and careful optimization of the reaction parameters are crucial for achieving high yields and purity. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this important heterocyclic scaffold.
References
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- Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. (2025). PubMed.
- Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (n.d.). ACS Publications.
- Copper-Catalyzed Aerobic C(sp2)–H Functionalization for C–N Bond Formation: Synthesis of Pyrazoles and Indazoles. (n.d.). ACS Publications.
- Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. (n.d.). MDPI.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI.
- Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam... (n.d.). ResearchGate.
- Copper-Mediated Synthesis of N-Arylpyrazoles from Cyclopropanols and Aryl Diazonium Salts. (n.d.). Thieme.
- Copper Catalyzed Chan-Lam Coupling Reaction of Pyrazoles at Ambient Temperature and their Antimicrobial Evaluation. (2019). Asian Journal of Chemistry.
- Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (n.d.). Scilit.
- Copper catalysis for imidazoles and pyrazoles. (n.d.). ResearchGate.
- Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. (n.d.). Semantic Scholar.
- Synthesis of pyranopyrazoles with a chiral quaternary carbon stereocenter via copper-catalyzed enantioselective [3 + 3] cycloaddition. (n.d.). Royal Society of Chemistry.
- Mild Conditions for Copper‐Catalysed N‐Arylation of Pyrazoles. (2004). ResearchGate.
- Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (n.d.). Organic Chemistry Portal.
- Copper‐catalyzed N‐arylation of pyrazoles. (n.d.). ResearchGate.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). National Institutes of Health.
- Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. (2016). Royal Society of Chemistry.
- Copper-Catalyzed C–N Cross-Coupling of Arylboronic Acids with N-Acylpyrazoles. (n.d.). ResearchGate.
- Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands. (n.d.). National Institutes of Health.
- Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. (n.d.). MDPI.
- Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. (2011). PubMed.
- Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. (2004). PubMed.
- New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. (n.d.). ResearchGate.
- Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. (n.d.). National Institutes of Health.
- Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (n.d.). SSRN.
- Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal.
- Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. (n.d.). PubMed.
- In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives. (2024). National Institutes of Health.
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- 4. Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note & Protocol: Catalytic C-N Cross-Coupling of 4-Bromopyrazole and Isonicotinate Esters
Abstract
The synthesis of C-N bonds to create pyrazolyl-pyridine scaffolds represents a cornerstone transformation in modern medicinal chemistry, yielding structures prevalent in a wide array of pharmaceuticals. This document provides a detailed guide for researchers and drug development professionals on the reaction conditions for the cross-coupling of 4-bromopyrazole with isonicotinate esters. We present two robust and field-proven catalytic systems: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-type N-arylation. This guide explains the mechanistic rationale behind experimental choices, offers detailed, step-by-step protocols, and includes a troubleshooting section to address common challenges.
Introduction: The Strategic Importance of Pyrazolyl-Pyridine Scaffolds
The linkage of a pyrazole ring to a pyridine core creates a privileged heterocyclic motif found in numerous biologically active molecules. This structural class is integral to the development of inhibitors for kinases, modulators for ion channels, and other therapeutic agents. The core challenge in synthesizing these molecules lies in the formation of the C(aryl)-N(azole) bond, which connects the electron-deficient pyridine ring of the isonicotinate ester to a nucleophilic nitrogen of the pyrazole.
Traditional methods for such couplings often suffer from harsh conditions and limited substrate scope.[1] Modern palladium- and copper-catalyzed cross-coupling reactions have emerged as the methods of choice, offering milder conditions, broader functional group tolerance, and higher yields.[1][2][3] This application note details optimized protocols for these transformations, focusing on the Buchwald-Hartwig amination as the primary method due to its high efficiency and scope, and the Ullmann N-arylation as a practical, cost-effective alternative.
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds.[1] Its development has revolutionized the synthesis of aryl amines from aryl halides, and its broad utility extends to the N-arylation of heterocycles like pyrazole.[1][4]
Principle and Mechanism
The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) manifold.[5][6] The key to success, particularly with challenging heterocyclic substrates, lies in the choice of a supporting phosphine ligand.
The Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the isonicotinate ester, forming a Pd(II) complex.[6]
-
Deprotonation & Ligand Exchange: The pyrazole is deprotonated by the base, and the resulting pyrazolide anion coordinates to the palladium center, displacing the halide.
-
Reductive Elimination: The final C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[7]
The use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos) is critical. These ligands accelerate the rate-limiting reductive elimination step, prevent the formation of inactive catalyst dimers, and promote the initial oxidative addition, leading to higher efficiency and yields.[1][5]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Key Parameter Optimization
The success of the coupling reaction is highly dependent on the careful selection of several key parameters. The following table summarizes recommended starting points for the coupling of 4-bromopyrazole and an isonicotinate ester.
| Parameter | Recommended Reagents/Conditions | Rationale & Causality |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common, reliable Pd(0) or Pd(II) precursors. Pd(II) sources are reduced in situ to the active Pd(0) state.[8][9] |
| Ligand | tBuBrettPhos or RuPhos | These bulky, electron-rich biaryl phosphine ligands are highly effective for coupling five-membered heterocycles, promoting efficient reductive elimination and preventing catalyst deactivation.[4][10] |
| Base | LHMDS or NaOtBu | Strong, non-nucleophilic bases are required to deprotonate the pyrazole N-H. LHMDS is often preferred for substrates with base-sensitive functional groups like esters due to its steric hindrance.[7][10] |
| Solvent | Anhydrous Toluene or 1,4-Dioxane | Aprotic, non-coordinating solvents are essential. They must be rigorously dried to prevent catalyst quenching and protodeboronation of any potential boronic acid side-reactions.[8][11] |
| Temperature | 80 - 110 °C | Thermal energy is required to overcome the activation barriers of the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[5][8] |
| Atmosphere | Inert (Argon or Nitrogen) | The Pd(0) catalyst and phosphine ligands are sensitive to oxidation by air. An inert atmosphere is mandatory for consistent and high-yielding results. |
Detailed Protocol: Buchwald-Hartwig Amination
This protocol describes the coupling of 4-bromopyrazole (1.0 equiv) with methyl isonicotinate (1.2 equiv). All operations should be performed in a fume hood using appropriate personal protective equipment (PPE).
Materials:
-
4-Bromopyrazole
-
Methyl isonicotinate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
tBuBrettPhos
-
Lithium bis(trimethylsilyl)amide (LHMDS), 1.0 M solution in THF
-
Anhydrous Toluene
-
Schlenk tube or microwave vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Vessel Preparation: Place a magnetic stir bar into a Schlenk tube and flame-dry it under vacuum. Allow the tube to cool to room temperature and backfill with an inert gas (e.g., Argon). Maintain a positive pressure of inert gas throughout the setup.
-
Reagent Addition: In the glovebox or under a positive flow of inert gas, add to the Schlenk tube:
-
4-Bromopyrazole (1.0 mmol, 1.0 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 0.02 equiv)
-
tBuBrettPhos (0.04 mmol, 0.04 equiv)
-
-
Solvent and Reactant Addition:
-
Add anhydrous toluene (5 mL) via syringe.
-
Add methyl isonicotinate (1.2 mmol, 1.2 equiv) via syringe.
-
Add LHMDS (1.4 mL of 1.0 M solution, 1.4 equiv) dropwise via syringe. The solution may change color.
-
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 16-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. To take a sample, briefly remove the tube from heat, cool, and quickly take an aliquot under a positive flow of inert gas.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Caption: General experimental workflow for Buchwald-Hartwig coupling.
Method 2: Copper-Catalyzed N-Arylation (Ullmann-Type Reaction)
As an alternative to palladium, copper-catalyzed N-arylation offers a more economical approach.[12] While often requiring higher temperatures, modern protocols using specific ligands have improved the efficiency and scope of this classic transformation.[2][3] This method is particularly useful for large-scale synthesis where catalyst cost is a significant factor.
Principle and Rationale
The Ullmann-type reaction involves a copper(I) catalyst, a ligand (often a diamine or other nitrogen-based ligand), and a base.[2][12] The ligand is crucial for solubilizing the copper salt and facilitating the catalytic cycle. The reaction is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the deprotonated pyrazole and subsequent reductive elimination.
Key Parameter Optimization
| Parameter | Recommended Reagents/Conditions | Rationale & Causality |
| Copper Source | CuI or CuCl | Inexpensive and readily available Cu(I) salts that serve as active catalyst precursors.[2][12] |
| Ligand | N,N'-Dimethylethylenediamine or 1-Methyl-imidazole | Simple, inexpensive N-donor ligands that chelate to the copper center, increasing its reactivity and preventing catalyst agglomeration.[2][12] |
| Base | K₃PO₄ or K₂CO₃ | Moderately strong inorganic bases are effective for deprotonating the pyrazole without degrading the ester functionality.[2][3] |
| Solvent | Anhydrous DMF or Dioxane | Polar aprotic solvents capable of withstanding higher reaction temperatures are typically required.[13] |
| Temperature | 110 - 140 °C | Copper-catalyzed reactions generally require more thermal energy than their palladium counterparts to achieve reasonable reaction rates.[14] |
Detailed Protocol: Copper-Catalyzed N-Arylation
Procedure:
-
Vessel Preparation: To an oven-dried sealable reaction tube containing a magnetic stir bar, add CuI (0.05 mmol, 0.05 equiv) and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Reagent Addition: Add 4-bromopyrazole (1.0 mmol, 1.0 equiv) and methyl isonicotinate (1.2 mmol, 1.2 equiv).
-
Solvent and Ligand Addition: Add anhydrous DMF (4 mL) followed by N,N'-dimethylethylenediamine (0.1 mmol, 0.1 equiv) via syringe.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 130 °C. Stir the mixture for 24-48 hours.
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. The workup and purification follow the same procedure as described in the Buchwald-Hartwig protocol (Section 2.3, Steps 6-7).
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst | Ensure an inert atmosphere was maintained. Use fresh, high-purity catalyst and ligand. |
| 2. Insufficient Base | The base may have degraded. Use freshly opened or properly stored base. Ensure sufficient equivalents are used. | |
| 3. Water in Solvent | Water can poison the catalyst and hydrolyze the base. Use rigorously dried, anhydrous solvents.[15] | |
| Formation of Side Products | 1. Ester Hydrolysis | The base (especially NaOtBu) may be too strong. Switch to a milder base like LHMDS or K₃PO₄.[5][7] |
| 2. Homocoupling of Aryl Halide | This can occur at high temperatures or with certain catalyst systems. Try lowering the temperature or screening different ligands. | |
| Difficulty in Purification | 1. Residual Ligand | Bulky phosphine ligands can be difficult to remove. Perform an aqueous acid wash during workup (if the product is stable) or use a specialized silica gel plug. |
| 2. Inseparable Byproducts | Re-optimize reaction conditions (temperature, base, ligand) to improve selectivity towards the desired product. |
Conclusion
The C-N cross-coupling of 4-bromopyrazole and isonicotinate esters is a highly achievable transformation critical for pharmaceutical research. The Palladium-catalyzed Buchwald-Hartwig amination, particularly with advanced biarylphosphine ligands like tBuBrettPhos, stands as the most robust and versatile method, offering high yields under relatively mild conditions. For applications where cost is a primary driver, the Copper-catalyzed Ullmann-type reaction provides a viable and scalable alternative, albeit typically requiring more forcing conditions. Successful execution of either protocol hinges on the rigorous control of reaction parameters, especially the maintenance of an inert atmosphere and the use of anhydrous solvents.
References
- BenchChem. (2025).
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023).
- National Center for Biotechnology Information. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
- Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development.
- Chen, Y., et al. (2017). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Moran, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- ResearchGate. (n.d.).
- Youssef, A. M. S., et al. (2012). Bromination and diazo-coupling of pyridinethiones; microwave assisted synthesis of isothiazolopyridine, pyridothiazine and pyridothiazepines. Molecules.
- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
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purification of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate by column chromatography
An Application Note and Protocol for the Purification of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate by Silica Gel Column Chromatography
Introduction
Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of complex bioactive molecules. The purity of such building blocks is paramount, as impurities can lead to undesirable side reactions, complicate structural analysis, and compromise the biological efficacy and safety of the final compounds. This application note provides a detailed, field-proven protocol for the purification of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate from a crude reaction mixture using silica gel column chromatography. The methodology is designed to be a self-validating system, relying on Thin Layer Chromatography (TLC) for both method development and real-time monitoring to ensure a high degree of purity in the isolated product.
Principle of Separation: Normal-Phase Chromatography
The purification strategy is based on normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (the eluent). The crude mixture is introduced at the top of the column, and as the mobile phase percolates through the silica gel, a continuous process of adsorption and desorption occurs.
The separation is governed by the polarity of the molecules:
-
More polar compounds will have a stronger affinity for the polar silica gel, causing them to adsorb more strongly and travel down the column more slowly.
-
Less polar compounds will interact weakly with the stationary phase and spend more time dissolved in the mobile phase, thus moving down the column more rapidly.
Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate possesses moderate polarity due to the presence of the methyl ester and the nitrogen atoms in the pyridine and pyrazole rings. Impurities from the synthesis will likely have different polarities (e.g., unreacted starting materials, non-polar byproducts, or highly polar polymeric material). By carefully selecting a mobile phase of appropriate polarity, these components can be effectively separated. A key challenge with nitrogen-containing heterocycles is the potential for "tailing" of spots on TLC and bands on the column, which arises from strong, non-ideal interactions with acidic silanol groups on the silica surface. This protocol addresses this by ensuring proper solvent selection and sample loading technique.
Materials and Equipment
Chemicals & Consumables:
-
Crude Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate
-
Silica Gel (Standard Grade, 230-400 mesh)
-
Ethyl Acetate (EtOAc), HPLC Grade
-
Hexanes, HPLC Grade
-
Dichloromethane (DCM), ACS Grade
-
Methanol (MeOH), ACS Grade
-
Silica gel TLC plates (e.g., Merck 60 F254)
-
Test tubes for fraction collection
-
Glass wool or cotton
Equipment:
-
Glass chromatography column (appropriate size for the scale of purification)
-
Separatory funnel or solvent reservoir
-
Rotary evaporator
-
TLC developing chamber
-
UV lamp (254 nm)
-
Capillary spotters (or micropipettes)
-
Beakers, Erlenmeyer flasks, and round-bottom flasks
-
Filter paper
Part 1: Pre-Purification - Thin Layer Chromatography (TLC) for Method Development
Causality: Before committing the entire crude sample to the column, TLC must be used to identify a solvent system that provides optimal separation.[1] The ideal mobile phase will move the target compound to a Retention Factor (Rf) value between 0.2 and 0.4, while maximizing the separation from all impurities.[2] An Rf in this range ensures the compound will not elute too quickly (co-eluting with non-polar impurities) or remain stuck to the stationary phase.[1]
Protocol for TLC Analysis:
-
Sample Preparation: Prepare a dilute solution of the crude material by dissolving a small amount (tip of a spatula) in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary spotter, carefully apply a small spot of the crude mixture onto the baseline of a TLC plate. If available, also spot the starting materials for comparison.
-
Development: Place the TLC plate in a developing chamber containing a small amount of the chosen test solvent system. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil.[1] After the plate has dried, visualize the spots under a UV lamp (254 nm). Circle the visible spots.
-
Analysis & Optimization: Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent front traveled).
-
If the target spot has a very low Rf (<0.2), the solvent is not polar enough. Increase the proportion of the more polar solvent (e.g., move from 20% EtOAc/Hexanes to 30% EtOAc/Hexanes).
-
If the target spot has a very high Rf (>0.7), the solvent is too polar. Decrease the proportion of the polar solvent (e.g., move from 30% EtOAc/Hexanes to 20% EtOAc/Hexanes).
-
Aim for a system that places the desired compound's Rf at ~0.3 and shows clear separation from other spots. For pyrazole derivatives, solvent systems based on ethyl acetate and hexanes are highly effective.[3][4]
-
Part 2: Detailed Column Chromatography Protocol
This protocol assumes a crude sample size of approximately 1 gram. The column size and solvent volumes should be scaled accordingly for different amounts.
Step 1: Column Preparation (Slurry Packing)
-
Select a glass column of appropriate diameter (e.g., 4-5 cm for a 1 g sample).
-
Insert a small plug of glass wool or cotton at the bottom of the column to support the stationary phase. Add a thin layer of sand on top of the plug.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., 10% EtOAc in Hexanes). For 1 g of crude material, use approximately 50-100 g of silica gel.
-
With the column stopcock closed, pour the slurry into the column. Open the stopcock to allow some solvent to drain, and gently tap the side of the column to ensure the silica packs down evenly without air bubbles or cracks.
-
Add the mobile phase continuously as the silica packs until you have a stable bed of the desired height. Do not let the top of the silica bed run dry at any point.
Step 2: Sample Preparation and Loading (Dry Loading Method) Rationale: Wet loading (dissolving the sample in a strong solvent) can lead to poor separation as the strong solvent carries the compound down the column in a diffuse band. Dry loading is the preferred method as it deposits the crude mixture in a very narrow, concentrated band at the top of the column, leading to significantly improved resolution.[3]
-
Dissolve the entire crude sample (~1 g) in a minimal amount of a strong, volatile solvent like dichloromethane or methanol in a round-bottom flask.
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude sample) to the flask.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained. This powder is your crude sample adsorbed onto silica.
-
Carefully drain the solvent from the packed column until it is just level with the top of the silica bed.
-
Gently and evenly add the dry-loaded sample powder to the top of the column bed.
-
Carefully place a thin protective layer of sand over the sample layer.
Step 3: Elution and Fraction Collection
-
With the stopcock closed, carefully add the mobile phase to fill the space above the sand.
-
Open the stopcock and begin eluting the column. A steady drip rate should be maintained, which can be accelerated by applying gentle positive pressure with a pump or air line if necessary.
-
Start collecting the eluent in sequentially numbered test tubes. The size of the fractions depends on the column size (e.g., 10-15 mL fractions).
-
If TLC analysis indicated that a single solvent system (isocratic elution) provides good separation, continue with that mobile phase. If impurities are close in polarity, a gradient elution may be required. This involves starting with a less polar solvent system and gradually increasing the polarity over time (e.g., starting with 10% EtOAc/Hexanes and slowly increasing to 30% or 40% EtOAc/Hexanes).[3]
Step 4: Monitoring the Separation
-
Every few fractions (e.g., every 3rd or 5th tube), perform a TLC analysis.
-
Spot a small amount from each selected fraction onto a single TLC plate. It is helpful to also spot the crude mixture as a reference.
-
Develop and visualize the TLC plate. This will show which fractions contain the pure product, which contain impurities, and which are mixed.
Step 5: Product Isolation
-
Based on the TLC analysis, combine all fractions that contain only the pure target compound into a clean, pre-weighed round-bottom flask.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Place the flask under high vacuum for a period to remove any residual solvent.
-
The final weight of the flask will allow you to determine the yield of the purified product. Confirm purity by analytical methods such as NMR spectroscopy.
Workflow Visualization
Sources
Application Note: Optimized Recrystallization Protocol for High-Purity Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate
Abstract
This application note provides a detailed protocol for the purification of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate via recrystallization. The selection of an appropriate solvent system is critical for achieving high purity and crystalline yield. This guide outlines a systematic approach to solvent screening and provides a step-by-step methodology for the recrystallization process, including troubleshooting and purity assessment. This protocol is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.
Introduction: The Importance of Purity
Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate is a heterocyclic compound with potential applications in pharmaceutical and materials science. The biological activity and physical properties of such compounds are highly dependent on their purity. Impurities, even in trace amounts, can lead to erroneous experimental results, side reactions in subsequent synthetic steps, and altered pharmacological profiles. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[2][3] A successful recrystallization yields a product with high purity and a well-defined crystalline structure.
Understanding the Molecule: A Rationale for Solvent Selection
The molecular structure of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate dictates its solubility characteristics. Key structural features to consider when selecting a recrystallization solvent include:
-
Bromo-pyrazole and Pyridine Rings: These aromatic and heteroaromatic systems introduce a degree of polarity and the potential for π-π stacking interactions. Pyridine and its derivatives can exhibit less predictable crystallization behavior compared to their non-heteroaromatic counterparts.[4]
-
Methyl Ester Group: This functional group can participate in hydrogen bonding and dipole-dipole interactions, suggesting that solvents with similar functionalities, such as ethyl acetate, may be effective.[4]
-
Bromine Atom: The presence of a halogen, such as bromine, generally decreases a compound's solubility in polar solvents while increasing its solubility in non-polar organic solvents.[5]
Based on these features, a range of solvents with varying polarities should be screened. Common choices for brominated aromatic compounds include ethanol, methanol, hexane, toluene, and acetone.[5] Mixed solvent systems, such as ethanol-water, can also be highly effective.[5]
Systematic Solvent Screening Protocol
The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.[1] The following protocol outlines a systematic approach to identify the optimal solvent or solvent system.
Materials:
-
Crude Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate
-
Small test tubes
-
Heating apparatus (hot plate or oil bath)
-
Selection of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, hexane, water)
Procedure:
-
Place approximately 20-30 mg of the crude compound into a small test tube.
-
Add the test solvent dropwise at room temperature, vortexing after each addition, until a total of 0.5 mL has been added. Observe the solubility.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube while continuing to add the solvent dropwise until the solid dissolves completely. Record the approximate volume of solvent required.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline precipitate upon cooling.
-
If the compound is too soluble in a particular solvent at room temperature, or if no crystals form upon cooling, that solvent is likely unsuitable on its own.
-
For highly soluble solvents, consider using them as the "soluble" component in a mixed solvent system with a "less soluble" or "insoluble" solvent (e.g., ethanol/water, ethyl acetate/hexane).
Optimized Recrystallization Workflow
The following diagram illustrates the key steps in the recrystallization process.
Caption: A generalized workflow for the recrystallization of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate.
Detailed Recrystallization Protocol
This protocol assumes that a suitable solvent (or solvent system) has been identified through the screening process. For this compound, a mixed solvent system of ethanol and water is often a good starting point.
Materials and Equipment:
-
Crude Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate
-
Selected recrystallization solvent(s)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the primary (more soluble) solvent (e.g., ethanol). Heat the mixture gently with stirring. Continue to add the hot solvent portion-wise until the compound is fully dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.
-
Crystallization: If using a mixed solvent system, add the second (less soluble) solvent (e.g., water) dropwise to the hot solution until a slight turbidity persists. Add a few drops of the primary solvent to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Lower the temperature before adding a less-soluble solvent. Add more of the primary solvent. Try a different solvent with a lower boiling point. |
| No Crystal Formation | The solution is not saturated, or the compound is too soluble. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal. |
| Low Recovery | Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled. Ensure the filtration apparatus is pre-warmed. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Use activated charcoal for decolorization. Ensure slow cooling to allow for selective crystallization. |
Purity Assessment
The purity of the recrystallized Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate should be assessed using appropriate analytical techniques:
-
Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any remaining impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.
Conclusion
Recrystallization is a fundamental and effective technique for the purification of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate. Careful solvent selection and adherence to a systematic protocol are paramount for achieving high purity and yield. The methodologies and troubleshooting guide presented in this application note provide a robust framework for obtaining high-quality material suitable for a range of research and development applications.
References
- DE102009060150A1 - Process for the purification of pyrazoles - Google P
- WO2011076194A1 - Method for purifying pyrazoles - Google P
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])
- US3622640A - Aromatic bromination process - Google P
-
Recrystallization - University of California, Los Angeles. (URL: [Link])
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF - ResearchGate. (URL: [Link])
-
Recrystallization - National Chemical Laboratory. (URL: [Link])
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC - NIH. (URL: [Link])
-
Finding the best solvent for recrystallisation student sheet - RSC Education. (URL: [Link])
Sources
protocol for de-esterification of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate
Application Note & Protocol
Protocol for the De-esterification of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate to 2-(4-bromo-1H-pyrazol-1-yl)isonicotinic acid
Introduction
Heterocyclic carboxylic acids, particularly those incorporating pyridine and pyrazole scaffolds, are privileged structures in medicinal chemistry and materials science. The title compound, 2-(4-bromo-1H-pyrazol-1-yl)isonicotinic acid, serves as a critical building block for synthesizing novel pharmaceutical agents and functional materials. The 4-bromopyrazole moiety is a versatile handle for further functionalization via cross-coupling reactions, while the isonicotinic acid portion provides a key site for amide bond formation or coordination chemistry.[1]
This document provides a detailed, field-tested protocol for the efficient de-esterification (saponification) of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate. The protocol is designed for robustness and scalability, addressing common challenges associated with the hydrolysis of esters on electron-deficient heterocyclic systems. We will delve into the mechanistic rationale behind the chosen conditions, provide a step-by-step workflow, and offer a guide for troubleshooting potential issues.
Reaction Principle and Mechanism
The conversion of the methyl ester to the corresponding carboxylic acid is achieved via a base-catalyzed hydrolysis reaction, commonly known as saponification.[2][3] The reaction proceeds through a nucleophilic acyl substitution mechanism.
Mechanism:
-
Nucleophilic Attack: A hydroxide ion (OH⁻), furnished by a strong base like Lithium Hydroxide (LiOH), acts as a nucleophile and attacks the electrophilic carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate.[2]
-
Collapse of Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group.
-
Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt (in this case, lithium 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate) and methanol. This acid-base reaction is effectively irreversible and drives the equilibrium towards the products.[3]
-
Protonation: A final acidic workup step is required to protonate the carboxylate salt, yielding the desired neutral carboxylic acid product, which can then be isolated.
Choice of Reagents:
-
Base (Lithium Hydroxide, LiOH): While NaOH or KOH are also effective, LiOH is often preferred in these systems. It has excellent solubility in mixed aqueous-organic solvents and the resulting lithium carboxylate salt often exhibits favorable properties during workup.
-
Solvent System (Tetrahydrofuran/Water): A mixed solvent system is crucial. Tetrahydrofuran (THF) is used to fully dissolve the organic substrate (the methyl ester), ensuring a homogeneous reaction mixture. Water is required to dissolve the LiOH and to act as the ultimate source of the hydroxyl group for the carboxylic acid.
Detailed Experimental Protocol
Materials and Equipment
| Reagents & Materials | Equipment |
| Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate | Round-bottom flask (appropriate size) |
| Lithium hydroxide monohydrate (LiOH·H₂O) | Magnetic stirrer and stir bar |
| Tetrahydrofuran (THF), reagent grade | Heating mantle with temperature control |
| Deionized Water (H₂O) | Reflux condenser |
| Hydrochloric Acid (HCl), 1M solution | Thin-Layer Chromatography (TLC) plates (Silica gel) |
| Ethyl Acetate (EtOAc), for TLC and extraction | UV lamp (for TLC visualization) |
| Dichloromethane (DCM), for TLC | pH paper or pH meter |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Buchner funnel and filter paper |
| Rotary evaporator |
Step-by-Step Procedure
Part 1: Reaction Setup and Saponification
-
Dissolution: To a round-bottom flask equipped with a magnetic stir bar, add Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate (1.0 eq). Add THF (approx. 5-10 mL per gram of substrate) and stir until the solid is completely dissolved.
-
Base Addition: In a separate container, dissolve Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) in deionized water (an equal volume to the THF used). Add the aqueous LiOH solution to the flask containing the substrate. The mixture may become cloudy but should be stirrable.
-
Heating: Attach a reflux condenser to the flask. Heat the reaction mixture to 60-65 °C (or gentle reflux) using a heating mantle.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture, quenching it with a drop of 1M HCl, and extracting with a small amount of ethyl acetate.
-
TLC System: A common mobile phase is 50:50 Ethyl Acetate:Hexanes or 5-10% Methanol in Dichloromethane.
-
Observation: The reaction is complete when the starting material spot (higher Rf) is no longer visible by UV light and a new, more polar spot (lower Rf, often streaky) corresponding to the carboxylic acid product appears. The reaction typically takes 2-6 hours.
-
Part 2: Workup and Isolation
-
Cooling & Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. If desired, remove the THF under reduced pressure using a rotary evaporator. This step can improve the efficiency of the subsequent precipitation.
-
Acidification: Place the flask containing the aqueous solution in an ice bath. While stirring vigorously, slowly add 1M HCl solution dropwise. Monitor the pH of the solution. A white precipitate of the product should begin to form as the solution becomes acidic. Continue adding acid until the pH is approximately 3-4.
-
Causality Note: Precise pH control is critical. At this pH, the carboxylic acid is protonated and neutral, minimizing its water solubility. Over-acidification (pH < 2) can protonate the pyridine nitrogen, forming a cationic species that may be more water-soluble, thus reducing yield.[4]
-
-
Isolation:
-
Filtration (Preferred Method): If a thick precipitate forms, continue stirring the slurry in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold deionized water, followed by a small amount of a non-polar solvent like hexane to aid drying.
-
Extraction (Alternative): If the product does not precipitate cleanly or appears oily, extract the aqueous mixture three times with a suitable organic solvent (e.g., Ethyl Acetate or a 9:1 mixture of Chloroform:Isopropanol). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.
-
-
Drying: Dry the isolated solid product under vacuum to a constant weight. The product, 2-(4-bromo-1H-pyrazol-1-yl)isonicotinic acid, should be obtained as a white to off-white solid.
Process Workflow Visualization
Sources
Application Notes & Protocols: In Vitro Cell-Based Assays for Screening Pyrazole Derivatives
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
Pyrazole, a five-membered heterocyclic compound with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[1] This unique structure confers a broad spectrum of pharmacological activities, making pyrazole derivatives a focal point in the development of novel therapeutics.[1][2][3] In oncology, numerous pyrazole-based compounds have been synthesized and evaluated for their potent anticancer effects.[2][4][5] Their mechanisms of action are diverse, often involving the inhibition of critical cellular signaling pathways by targeting enzymes such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin.[1][2][3][6]
The initial stages of drug discovery for these compounds heavily rely on robust and reproducible in vitro cell-based assays.[7] Unlike simpler biochemical assays, cell-based screening provides a more physiologically relevant context, assessing not only the compound's effect on a specific target but also its ability to permeate cell membranes, its potential cytotoxicity, and its impact on complex cellular networks.[7][8]
This guide provides a comprehensive overview and detailed protocols for a tiered screening approach—from initial cytotoxicity profiling to elucidating the mechanism of action—specifically tailored for the evaluation of novel pyrazole derivatives.
A Strategic Workflow for Screening Pyrazole Derivatives
A successful screening campaign follows a logical progression from broad, high-throughput methods to more complex, low-throughput mechanistic studies. This "funnel" approach efficiently identifies promising lead compounds while minimizing resource expenditure.
Figure 2: Principle of Annexin V / PI apoptosis assay.
Protocol 2: Annexin V/PI Staining for Apoptosis
1. Cell Treatment:
- Seed 1-2 x 10⁶ cells in a 6-well plate and allow them to attach overnight.
- Treat cells with the pyrazole compound at relevant concentrations (e.g., 1x and 5x the IC50) for 24-48 hours.
- Self-Validation System: Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., Staurosporine or Etoposide).
2. Cell Harvesting:
- Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method.
- Centrifuge the collected cells (e.g., 300 x g for 5 minutes) and wash the pellet once with cold 1X PBS. 3. Staining:
- Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. [9] * Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL). * Gently vortex and incubate for 15-20 minutes at room temperature in the dark. [10] 4. Flow Cytometry Analysis:
- Add 400 µL of 1X Binding Buffer to each tube. * Analyze the samples on a flow cytometer immediately. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >670 nm.
- Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates correctly. [11] 5. Data Interpretation:
- Lower-Left Quadrant (Annexin V-/PI-): Live, healthy cells. * Lower-Right Quadrant (Annexin V+/PI-): Early apoptotic cells. * Upper-Right Quadrant (Annexin V+/PI+): Late apoptotic or necrotic cells. * Quantify the percentage of cells in each quadrant to determine the effect of the pyrazole derivative.
Part 3: Tertiary Screening - Elucidating Specific Mechanisms
For lead compounds that induce apoptosis, further investigation is needed to pinpoint the underlying molecular mechanism. Since many pyrazole derivatives are known to inhibit kinases involved in cell cycle regulation, a cell cycle analysis is a logical next step. [2][6]
Cell Cycle Analysis
Principle: The progression of cells through the cell cycle (G0/G1, S, and G2/M phases) is characterized by changes in DNA content. [12][13]A cell in G2 or M phase has twice the DNA content of a cell in G0 or G1 phase. [14]DNA-binding fluorescent dyes like Propidium Iodide (PI) or DAPI stain DNA stoichiometrically, allowing the quantification of cells in each phase by flow cytometry. [13][14]Treatment with a CDK inhibitor, for instance, may cause cells to accumulate in a specific phase (cell cycle arrest). [15]
Protocol 3: Cell Cycle Analysis by PI Staining
1. Cell Treatment and Harvesting:
- Seed and treat cells as described in Protocol 2 (Step 1).
- Harvest cells (adherent and floating) and wash once with PBS.
2. Fixation:
- Resuspend the cell pellet (1-2 x 10⁶ cells) in 0.5 mL of cold PBS.
- While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. This step permeabilizes the cells and preserves their morphology.
- Incubate on ice for at least 2 hours or store at -20°C for several weeks. [12][16] 3. Staining:
- Centrifuge the fixed cells (e.g., 300 x g for 5 minutes) and discard the ethanol.
- Wash the pellet once with PBS.
- Resuspend the cell pellet in 0.5 mL of PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). [14][16] * Expertise & Experience: RNase A is critical because PI can also bind to double-stranded RNA; its inclusion ensures that the signal comes exclusively from DNA. [13] * Incubate for 30 minutes at room temperature in the dark.
4. Flow Cytometry Analysis:
- Analyze the samples on a flow cytometer, measuring the fluorescence on a linear scale. [14] * The resulting histogram will show distinct peaks. The first peak represents cells in G0/G1 phase, the second, taller peak represents cells in G2/M phase, and the region in between represents cells in S phase.
- Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the histogram and quantify the percentage of cells in each phase. [16]An increase in the G1 or G2/M peak after treatment suggests cell cycle arrest. [15][17]
References
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Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
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Gnanaprakasam, J. N. R., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
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Emanuel, S., et al. (2017). A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed. [Link]
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Iversen, P. W., et al. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. PubMed. [Link]
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University of Virginia School of Medicine. The Annexin V Apoptosis Assay. [Link]
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Emanuel, S., et al. A Protocol for a High-Throughput Multiplex Cell Viability Assay. [Link]
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Kevorkov, D., & Makarenkov, V. Quality control and data correction in high-throughput screening. [Link]
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Gautam, A. K. (2022). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher. [Link]
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Wang, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed. [Link]
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Wikipedia. High-throughput screening. [Link]
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Wang, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. OUCI. [Link]
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Biocompare. (2017). Mastering Cell-Based Screening. [Link]
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Basicmedical Key. High-Throughput Screening Data Analysis. [Link]
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BMG LABTECH. (2019). High-throughput screening (HTS). [Link]
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Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]
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Legrand, A., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC. [Link]
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In Vitro Toxicology. Assay Development Principles and Good Research Practices for Rigor and Reproducibility. [Link]
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Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC. [Link]
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Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC. [Link]
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Aslantürk, Ö. S. (2017). Guidelines for cell viability assays. ResearchGate. [Link]
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University of Chicago. Cell Cycle Analysis. [Link]
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ResearchGate. Cell cycle analysis through PI staining and following flow cytometry.... [Link]
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Mphahlele, M. J., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central. [Link]
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Charnwood Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]
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MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]
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MDPI. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. [Link]
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Al-Said, M. S., et al. (2016). Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents. PMC. [Link]
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SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]
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UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content. [Link]
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El-Damasy, D. A., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PMC. [Link]
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MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
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Application Notes: Utilizing Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate in Fragment-Based Drug Design
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative and complement to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] Instead of screening millions of large, complex molecules, FBDD focuses on identifying low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[3][4] These initial hits serve as high-quality starting points that can be chemically elaborated, guided by structural biology, into potent and selective drug candidates.[1] The core advantage of this approach lies in the high "hit rate" and the superior ligand efficiency of the initial fragment hits, which often translates to final lead compounds with more favorable physicochemical properties.[4]
This guide provides a detailed technical overview and practical protocols for utilizing a specific, high-value fragment: Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate . This compound is an exemplary starting point for FBDD campaigns, particularly against challenging targets like protein kinases. Its unique structural and chemical features offer multiple vectors for optimization, making it a versatile tool for medicinal chemists.
Fragment Profile: Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate
This fragment incorporates a 4-bromopyrazole moiety linked to a methyl isonicotinate scaffold. This combination is particularly advantageous for several reasons:
-
Privileged Scaffolds: Both pyrazole and pyridine rings are considered "privileged structures" in medicinal chemistry. The pyrazole ring, in particular, is a key component in numerous FDA-approved protein kinase inhibitors, such as Crizotinib and Ruxolitinib.[5][6] It is valued for its synthetic accessibility and its ability to act as a versatile bioisosteric replacement for other rings.[5][6]
-
Defined Vectors for Elaboration: The fragment is "poised" for chemical modification. The bromine atom on the pyrazole ring provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for systematic exploration of the surrounding chemical space. The methyl ester on the isonicotinate ring can be readily hydrolyzed and converted to an amide, enabling the formation of additional interactions with the target protein.
-
Rule of Three Compliance: The fragment adheres to the "Rule of Three" (Ro3), a set of guidelines used to define ideal fragments for screening libraries.[4][7][8] Adherence to these rules increases the likelihood of identifying high-quality hits with favorable properties for optimization.
Physicochemical Properties
| Property | Value (Calculated) | "Rule of Three" Guideline |
| Molecular Weight (MW) | 284.1 g/mol | < 300 Da |
| cLogP | 1.8 | < 3 |
| Hydrogen Bond Donors | 0 | ≤ 3 |
| Hydrogen Bond Acceptors | 4 | ≤ 3 |
| Rotatable Bonds | 2 | ≤ 3 |
Note: While the number of hydrogen bond acceptors is 4, slightly exceeding the Ro3, its other properties and strategic design make it an excellent fragment candidate. Some guidelines are flexible, and the utility of a fragment is the ultimate test.[9]
Synthesis Outline
While commercially available from vendors like ChemExpress, a general synthetic route involves the reaction of a hydrazine precursor with a β-dicarbonyl compound to form the pyrazole ring, followed by bromination and subsequent coupling to the pyridine scaffold.[10] Researchers can adapt published procedures for similar pyrazole-pyridine structures to synthesize derivatives.[11][12]
The FBDD Workflow: From Fragment to Lead
The successful application of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate requires its integration into a systematic FBDD workflow. This process involves primary screening to identify binding, hit validation to confirm the interaction, structural studies to understand the binding mode, and finally, medicinal chemistry to optimize the fragment into a potent lead.
Protocols: Applying the Fragment in Practice
Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)
Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay (TSA), is a rapid and cost-effective method for primary screening.[13] It measures the change in a protein's melting temperature (Tm) upon ligand binding.
Objective: To identify if Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate binds to and stabilizes the target protein.
Materials:
-
Target protein (≥95% purity), stock solution at 1-2 mg/mL.
-
DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
SYPRO Orange dye (5000x stock in DMSO).
-
Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate (100 mM stock in DMSO).
-
96-well qPCR plates.
-
Real-time PCR instrument capable of melt-curve analysis.
Methodology:
-
Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the target protein and SYPRO Orange dye in DSF buffer. The final concentration in the well should be 2-5 µM for the protein and 5x for the dye.
-
Dispense Fragment: Add 250 nL of the 100 mM fragment stock solution to the appropriate wells of the 96-well plate using an acoustic dispenser or manual pipette. This will result in a final fragment concentration of 1 mM in a 25 µL reaction volume.
-
Controls:
-
No Ligand Control: Add 250 nL of DMSO to several wells. This establishes the baseline Tm of the protein.
-
Positive Control: If available, use a known binder for the target protein.
-
-
Initiate Reaction: Dispense 24.75 µL of the protein/dye master mix into each well. Seal the plate securely.
-
Centrifuge: Briefly centrifuge the plate to ensure all components are mixed and at the bottom of the wells.
-
Run DSF Experiment: Place the plate in the qPCR instrument. Run a melt-curve protocol, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C/minute, acquiring fluorescence data at each interval.
-
Data Analysis:
-
Plot fluorescence versus temperature. The inflection point of the sigmoidal curve represents the Tm.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the no-ligand control from the Tm of the fragment-containing sample.
-
A significant positive ΔTm (typically > 1.5-2.0 °C) is considered a preliminary hit.[14]
-
Protocol 2: Hit Validation and Affinity Determination by Surface Plasmon Resonance (SPR)
SPR is a highly sensitive biophysical technique used to measure binding kinetics and affinity in real-time.[15][16] It serves as an excellent orthogonal method to validate hits from primary screens.
Objective: To confirm the binding of the fragment and determine its dissociation constant (KD).
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip for amine coupling).
-
Target protein.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+ buffer, with 1-5% DMSO).
-
Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate.
Methodology:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's protocol to achieve a density of 8,000-12,000 Response Units (RU). Leave one flow cell unmodified to serve as a reference surface.
-
Fragment Preparation: Prepare a serial dilution of the fragment in running buffer. For fragments, concentrations typically range from 1 µM to 1 mM due to expected weak affinities.
-
Binding Analysis:
-
Inject the different concentrations of the fragment over the reference and target flow cells at a constant flow rate (e.g., 30 µL/min).
-
Allow for an association phase (e.g., 60 seconds) followed by a dissociation phase (e.g., 120 seconds) where only running buffer flows over the chip.
-
Include several buffer-only (blank) injections for double-referencing.
-
-
Data Processing:
-
Subtract the signal from the reference flow cell from the target flow cell.
-
Subtract the signal from the blank injections to correct for buffer effects and instrument drift.
-
-
Affinity Determination:
-
Plot the steady-state response levels against the fragment concentration.
-
Fit the data to a 1:1 steady-state binding model to determine the dissociation constant (KD). A confirmed fragment hit will show a concentration-dependent binding response.
-
Protocol 3: Structural Elucidation by X-ray Crystallography
Obtaining a high-resolution crystal structure of the fragment bound to the target is the cornerstone of FBDD.[1][17] This structural information is critical for guiding the hit-to-lead optimization process.
Objective: To determine the three-dimensional binding mode of the fragment in the target's active site.
Methodology:
-
Protein Crystallization: Obtain high-quality, reproducible crystals of the target protein. This often requires extensive screening of crystallization conditions.[17]
-
Fragment Soaking:
-
Prepare a soaking solution containing the fragment at a high concentration (e.g., 10-50 mM) in a cryo-protectant-compatible buffer. The high concentration is necessary to achieve sufficient occupancy in the crystal.
-
Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours. The optimal time must be determined empirically.
-
-
Data Collection:
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a search model.
-
Carefully analyze the resulting electron density maps to unambiguously identify the bound fragment.[20] Automated pipelines can assist in this process.[17]
-
Refine the protein-fragment complex structure. The final model will reveal the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the protein, providing a roadmap for chemical optimization.
-
Hit-to-Lead: The Path Forward
With a validated, structurally characterized hit, the optimization phase begins. The goal is to "grow" the fragment into a more potent, lead-like molecule by adding chemical functionality that makes new, favorable interactions with the target.[21]
For Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate, two primary growth vectors are immediately apparent:
-
Vector 1 (C4 of Pyrazole): The bromine atom is a prime site for Suzuki or other palladium-catalyzed cross-coupling reactions. By coupling various boronic acids, chemists can introduce new aryl or alkyl groups that can extend into nearby pockets of the active site, significantly increasing affinity and selectivity.[22][23]
-
Vector 2 (C4 of Pyridine): The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse library of amines to form amides. This strategy is particularly effective if the pyridine C4 position is oriented towards a region of the protein where new hydrogen bond donors or acceptors can be introduced.
This iterative process of structure-guided design, chemical synthesis, and biological testing is the engine of FBDD, capable of transforming a millimolar-affinity fragment into a nanomolar-affinity clinical candidate.[24]
Conclusion
Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate represents a high-quality chemical starting point for fragment-based drug discovery campaigns. Its adherence to fragment-like properties, coupled with the privileged nature of its core scaffolds and the presence of two distinct and synthetically tractable vectors for chemical elaboration, makes it an invaluable tool for tackling a wide range of biological targets. By employing the systematic workflow and robust biophysical and structural biology protocols outlined in these notes, research teams can effectively leverage this fragment to accelerate the discovery of novel therapeutics.
References
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Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery, 15(9), 605–619. [Link]
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Schiebel, J., Krimmer, S. G., Röwer, K., & Klebe, G. (2016). Concepts and Core Principles of Fragment-Based Drug Design. Pharmaceuticals, 9(3), 51. [Link]
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Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877. [Link]
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Sygnature Discovery. (n.d.). Fragment Screening. Sygnature Discovery. [Link]
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Kirsch, P., et al. (2019). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Pharmacology, 10, 86. [Link]
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Baker, K., et al. (2016). Screening the MayBridge Rule of 3 Fragment Library for Compounds That Interact with the Trypanosoma brucei myo-Inositol-3-Phosphate Synthase and/or Show Trypanocidal Activity. Molecules, 21(11), 1438. [Link]
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Al-Sanea, M. M., & Abdel-Gawad, H. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 5036. [Link]
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Erlanson, D. A. (2012). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 55(10), 4557-4568. [Link]
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ResearchGate. (2023). Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR. [Link]
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Lee, S. J., et al. (2013). Hit-to-lead optimization of 2-(1H-pyrazol-1-yl)-thiazole derivatives as a novel class of EP1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(22), 6064-6067. [Link]
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Hayward, M. M., et al. (2013). Optimization of a pyrazole hit from FBDD into a novel series of indazoles as ketohexokinase inhibitors. OSTI.GOV. [Link]
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Wang, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1636-1663. [Link]
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Creative BioMart. (n.d.). X-ray Crystallography. Creative BioMart. [Link]
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BioSolveIT. (2022). Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. BioSolveIT. [Link]
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Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 68-79. [Link]
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Ciulli, A. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Crystals, 2(4), 1343-1366. [Link]
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EFMC. (n.d.). Hit-to-Lead. European Federation for Medicinal Chemistry and Chemical Biology. [Link]
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de la Torre, P., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Biomolecules, 10(3), 361. [Link]
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ChemExpress. (n.d.). Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate. ChemExpress. [Link]
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Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry. [Link]
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Rosales-Hernández, M. C., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 35. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate
Welcome to the technical support center for the synthesis of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthetic procedure. By understanding the causality behind the formation of these impurities, you can optimize your reaction conditions, simplify purification, and ensure the integrity of your final compound.
The synthesis of this target molecule typically involves the coupling of a 4-bromopyrazole moiety with a methyl 2-haloisonicotinate derivative. The most common strategies are direct nucleophilic aromatic substitution (SNAr) or a copper/palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[1][2] Each approach, while effective, has its own unique profile of potential side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Starting Material Purity and Its Impact
Question: I'm starting my synthesis. What are the critical impurities to look for in my starting materials, 4-bromopyrazole and Methyl 2-chloroisonicotinate?
Answer: The purity of your starting materials is the foundation of a clean reaction. Contaminants in these reagents are often carried through the synthesis and can be difficult to separate from the final product.
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For 4-Bromopyrazole:
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Unreacted Pyrazole & Dibrominated Pyrazoles: The synthesis of 4-bromopyrazole via electrophilic bromination can sometimes result in incomplete bromination or over-bromination.[3] The presence of unreacted pyrazole will lead to the formation of the non-brominated analogue, Methyl 2-(1H-pyrazol-1-yl)isonicotinate. Conversely, dibrominated species can lead to downstream impurities.
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Detection: Use GC-MS to check for these low-level impurities. ¹H NMR is also effective; look for the characteristic C4-H proton signal of unbrominated pyrazole around 6.3 ppm, which will be absent in your pure 4-bromopyrazole starting material.
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For Methyl 2-chloroisonicotinate:
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Isomeric Impurities: The synthesis of 2-chloronicotinic acid, the precursor to the ester, can sometimes yield the 6-chloro isomer.[4] This isomeric impurity will react similarly to your main reagent, producing Methyl 6-(4-bromo-1H-pyrazol-1-yl)isonicotinate, an isomer that can be challenging to separate.
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Hydrolysis: Exposure to moisture can hydrolyze the methyl ester back to 2-chloronicotinic acid. While this acidic impurity is less likely to participate in the coupling reaction, it can complicate the workup and purification steps.
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Detection: LC-MS is the ideal tool to detect both isomeric impurities and the hydrolyzed acid. A careful analysis of the aromatic region in the ¹H NMR spectrum can also help identify isomeric contaminants.
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Part 2: Byproducts from the Main Coupling Reaction
Question: My LC-MS analysis shows a peak with the same mass as my product, but it has a different retention time. What is this byproduct?
Answer: This is the most common issue encountered and is almost certainly the N-2 arylated isomer, Methyl 2-(4-bromo-2H-pyrazol-2-yl)isonicotinate .
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Causality (The "Why"): Pyrazole has two nitrogen atoms (N-1 and N-2) that can act as nucleophiles. While the N-1 position is generally favored for substitution due to electronic and steric reasons, a certain percentage of substitution at the N-2 position can occur, especially under certain reaction conditions (e.g., choice of base, solvent, and catalyst system).[5] This leads to the formation of a constitutional isomer.
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Identification:
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LC-MS: As you've observed, the two isomers will have identical mass but different polarity, resulting in different retention times on a reverse-phase column.
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¹H NMR Spectroscopy: The chemical shifts of the pyrazole ring protons are highly diagnostic. The difference in the electronic environment between the N-1 and N-2 substituted isomers leads to distinct shifts.
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| Compound | Pyrazole H-3 Proton (Approx. δ) | Pyrazole H-5 Proton (Approx. δ) |
| Desired N-1 Isomer | ~8.6 ppm | ~7.9 ppm |
| N-2 Isomer Byproduct | ~7.8 ppm | ~7.8 ppm (symmetrical) |
| Note: Exact chemical shifts are solvent-dependent and should be confirmed with 2D NMR techniques (HSQC, HMBC) for unambiguous assignment. |
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Mitigation Strategy:
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Temperature Control: Running the reaction at the lowest effective temperature can sometimes improve regioselectivity.
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Choice of Base: A bulky, non-nucleophilic base can sterically hinder attack at the N-2 position.
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Catalyst System (for cross-coupling): The choice of ligand in a Buchwald-Hartwig reaction can significantly influence the N-1/N-2 ratio.[6] Experimenting with different phosphine ligands may be necessary.
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dot
Caption: Key reaction pathways in the synthesis.
Question: After workup, my product seems to have poor solubility in organic solvents and my NMR shows a broad peak. What could be the issue?
Answer: This strongly suggests that the methyl ester group has been hydrolyzed to a carboxylic acid, forming 2-(4-bromo-1H-pyrazol-1-yl)isonicotinic acid .
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Causality (The "Why"): Ester hydrolysis can be catalyzed by either acid or base. In the context of this synthesis, it is most often caused by:
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Excessively Strong Base: Using a strong base like NaOH or KOH, especially with water present and at elevated temperatures, can readily saponify the ester.
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Aqueous Workup: Prolonged exposure to acidic or basic conditions during the aqueous workup can also lead to hydrolysis.
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Identification:
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Solubility: Carboxylic acids are significantly more polar and less soluble in non-polar organic solvents (like ethyl acetate or dichloromethane) than their corresponding methyl esters. They are, however, soluble in aqueous base.
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NMR Spectroscopy: The most obvious sign is the disappearance of the methyl ester singlet (usually around 3.9-4.0 ppm) and the appearance of a broad carboxylic acid proton signal (often >10 ppm, and may exchange with D₂O).
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Mass Spectrometry: The hydrolyzed product will have a mass that is 14 amu less than the desired methyl ester product (loss of CH₂).
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Preventative Measures:
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Use a weaker, non-hydroxide base for the coupling reaction, such as K₂CO₃, Cs₂CO₃, or an organic base.
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Ensure all solvents and reagents are anhydrous.
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Perform the aqueous workup under neutral or mildly basic (e.g., saturated NaHCO₃) conditions and avoid prolonged contact times.
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Question: I am using a palladium-catalyzed cross-coupling method and have found a high-molecular-weight impurity that is double the mass of my pyridine starting material. What is this?
Answer: You are likely observing a homocoupling byproduct, specifically a dimethyl 2,2'-bipyridine-4,4'-dicarboxylate derivative.
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Causality (The "Why"): In palladium-catalyzed cycles like the Buchwald-Hartwig amination, a side reaction can occur where two molecules of the aryl halide starting material couple with each other.[7] This is often more prevalent if the catalytic cycle is slow or if the catalyst deactivates, allowing for reductive elimination from a Pd(II) species bearing two aryl groups.
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Identification & Removal:
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Mass Spectrometry: The mass of this byproduct will correspond to two molecules of the methyl 2-chloroisonicotinate starting material, minus two chlorine atoms.
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Purification: These homocoupled products are often much less polar than the desired N-arylated product and can typically be separated effectively using silica gel column chromatography.
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Troubleshooting and Analytical Workflow
When an unknown impurity is detected, a systematic approach is crucial for its identification.
dot
Sources
- 1. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. scielo.org.mx [scielo.org.mx]
- 4. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]
- 5. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing the Synthesis of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate
Welcome to the technical support guide for the synthesis of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or looking to optimize this important synthetic transformation. As a key intermediate in the development of various pharmacologically active agents, achieving a high yield and purity of this molecule is critical.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established N-arylation methodologies. We will explore the nuances of catalyst selection, reaction parameter optimization, and strategies to overcome common synthetic hurdles.
Troubleshooting Guide: A Problem-Solving Workflow
Encountering challenges in a synthesis is a common aspect of chemical research. Low yields, incomplete reactions, or the formation of impurities can often be resolved through systematic troubleshooting. The following section addresses the most common issues encountered during the N-arylation of 4-bromopyrazole with halogenated methyl isonicotinate derivatives.
Diagram 1: Troubleshooting Workflow for Low Reaction Yield
Caption: A decision tree for systematically troubleshooting low-yield reactions.
Q1: My N-arylation reaction is not proceeding or is giving very low yields. What are the most likely causes?
A1: This is a multifaceted problem that typically points to one of four areas: the catalytic system, the base, the reaction conditions, or the starting materials.
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Catalyst and Ligand: The choice and handling of the catalyst and ligand are paramount. For palladium-catalyzed Buchwald-Hartwig aminations, sterically hindered and electron-rich phosphine ligands are essential for coupling with five-membered heterocycles like pyrazole.[1] For copper-catalyzed Ullmann condensations, diamine ligands are often effective.[2]
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Troubleshooting Tip: Ensure that any air-sensitive catalysts (e.g., Pd(dba)₂) and ligands are handled under a strict inert atmosphere (Nitrogen or Argon). Using modern, air-stable pre-catalysts (e.g., those incorporating tBuBrettPhos) can significantly improve reproducibility.[1][3] If catalyst decomposition is suspected (e.g., formation of palladium black), the issue may lie with excessive temperature or impurities in the starting materials.
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Base: The base is responsible for deprotonating the 4-bromopyrazole's N-H bond, which is a critical step in the catalytic cycle.
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Troubleshooting Tip: The strength and solubility of the base are key. While K₂CO₃ is common, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective due to their greater solubility in organic solvents and the higher basicity of the resulting carbonate/phosphate.[3] The choice of base can be solvent-dependent and may require empirical optimization.
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Solvent and Temperature: These two parameters are intrinsically linked.
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Troubleshooting Tip: Aprotic solvents such as toluene, dioxane, DMF, or DMSO are standard for N-arylation reactions.[3][4] If your starting materials have poor solubility at lower temperatures, a higher-boiling solvent may be necessary. N-arylation reactions frequently require elevated temperatures (80-120 °C) to proceed at a reasonable rate.[5][6][7] Consider screening temperatures in 10 °C increments. Microwave-assisted heating can also be an effective strategy to rapidly screen conditions and reduce reaction times.[5][6]
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Starting Materials: The purity of your 4-bromopyrazole and methyl 2-halo-isonicotinate is non-negotiable.
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Troubleshooting Tip: Ensure both starting materials are dry and free of impurities. Water can hydrolyze the ester and interfere with the base. Any residual acid from the synthesis of the starting materials can quench the base. Verify the purity of your substrates by ¹H NMR and/or LC-MS before starting the reaction.
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Q2: I am observing significant amounts of unreacted starting materials. How can I drive the reaction to completion?
A2: Seeing unreacted starting materials, especially when some product has formed, suggests the reaction has stalled. This is often due to catalyst deactivation or an equilibrium state.
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Catalyst Loading: While catalytic, the reaction may require a higher catalyst loading for challenging substrates.
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Reaction Time & Temperature: As mentioned above, these reactions can be slow.
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Troubleshooting Tip: Extend the reaction time, monitoring by TLC or LC-MS every few hours. If the reaction has stalled (i.e., the ratio of product to starting material is no longer changing), a modest increase in temperature may be required to overcome the activation energy barrier.
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Q3: My final product is contaminated with a significant side product. What could it be and how can I prevent it?
A3: The most common side products in this synthesis are from homocoupling or hydrolysis.
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Homocoupling of the Aryl Halide: This results in a bipyridine species. It is more common in palladium catalysis when the rate of reductive elimination to form the desired C-N bond is slow.
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Troubleshooting Tip: Ensure the stoichiometry is correct. Using a slight excess (1.1-1.2 equivalents) of the 4-bromopyrazole can help favor the desired cross-coupling pathway. Additionally, optimizing the ligand can sometimes suppress homocoupling.
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Hydrolysis of the Methyl Ester: The reaction is run under basic conditions at high temperatures, which can lead to the saponification of the methyl isonicotinate ester to the corresponding carboxylic acid.
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Troubleshooting Tip: Use the mildest base that is effective for the reaction (e.g., K₂CO₃ instead of K₃PO₄ if possible). Minimize the amount of any residual water in the reaction mixture by using anhydrous solvents and drying the starting materials. If hydrolysis remains a persistent issue, consider performing the N-arylation on an intermediate where the ester is protected or introduced at a later synthetic step.
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Frequently Asked Questions (FAQs)
Q: Should I use a Palladium or Copper catalyst for this N-arylation?
A: Both Palladium (Buchwald-Hartwig) and Copper (Ullmann) catalyzed systems are viable for N-arylation of pyrazoles.[1][2][7]
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Palladium (Buchwald-Hartwig): This is often the first choice in modern synthetic chemistry due to its high reactivity, broad substrate scope, and the availability of highly active and well-defined catalyst systems.[8] It generally requires lower catalyst loadings and can be more tolerant of various functional groups. However, palladium catalysts and the specialized phosphine ligands can be expensive.
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Copper (Ullmann): This is a more classical approach and is significantly more cost-effective.[4] Copper-catalyzed reactions can be very effective, especially with diamine ligands, but sometimes require higher temperatures and longer reaction times than their palladium counterparts.[2][9] They can be an excellent choice for large-scale synthesis where cost is a major factor.
The optimal choice depends on your specific priorities, including cost, reaction speed, and available equipment. For initial discovery and optimization, a modern Buchwald-Hartwig system is often preferred for its reliability.
Q: How can I effectively monitor the progress of the reaction?
A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that provides good separation between your starting materials and the product (e.g., a mixture of hexanes and ethyl acetate). Staining with potassium permanganate can help visualize spots if they are not UV-active. For more quantitative analysis, taking aliquots from the reaction mixture for analysis by GC-MS or LC-MS is recommended.
Q: What is the best method for purifying the final product?
A: Flash column chromatography on silica gel is the standard method for purifying Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate. A gradient elution, typically starting with a non-polar solvent system (e.g., 9:1 hexanes/ethyl acetate) and gradually increasing the polarity, will effectively separate the product from unreacted starting materials and non-polar impurities. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an excellent final step to achieve high purity.
Optimized Reaction Protocols & Mechanism
The following protocols provide detailed, step-by-step methodologies for the synthesis.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol utilizes a modern, highly active catalyst system that is effective for a broad range of N-arylation reactions.[1]
Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
Procedure:
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To an oven-dried reaction vessel, add Methyl 2-chloroisonicotinate (1.0 eq.), 4-bromopyrazole (1.2 eq.), and Potassium Phosphate (K₃PO₄, 2.0 eq.).
-
Add the palladium pre-catalyst (e.g., tBuBrettPhos Pd G3, 0.02 eq.) and the ligand (if not using a pre-catalyst).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
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Add anhydrous, degassed toluene or dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol offers a cost-effective alternative using a copper catalyst and a diamine ligand.[2][9]
Procedure:
-
To a reaction vessel, add Copper(I) Iodide (CuI, 0.1 eq.), 4-bromopyrazole (1.0 eq.), and a suitable base such as Potassium Carbonate (K₂CO₃, 2.0 eq.).
-
Add the diamine ligand (e.g., N,N'-dimethylethylenediamine, 0.2 eq.).
-
Add Methyl 2-bromoisonicotinate (1.1 eq.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous DMF or dioxane.
-
Heat the reaction mixture to 110-130 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS (typically requires 12-48 hours).
-
Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary: Reaction Condition Comparison
The table below summarizes typical conditions and expected outcomes for the synthesis, providing a baseline for optimization efforts.
| Parameter | Buchwald-Hartwig (Pd-Catalyzed) | Ullmann Condensation (Cu-Catalyzed) | Reference(s) |
| Catalyst | Pd(dba)₂ or Pd(OAc)₂ with Ligand, or Pd Pre-catalyst | CuI, CuO Nanoparticles | [1][5][7] |
| Ligand | Sterically hindered phosphines (e.g., tBuBrettPhos, tBuDavePhos) | Diamines (e.g., N,N'-dimethylethylenediamine), Proline | [1][6][10] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | K₂CO₃, Cs₂CO₃ | [2][3] |
| Solvent | Toluene, Dioxane, Xylene | DMF, Dioxane, Toluene | [3][5][7] |
| Temperature | 80 - 110 °C | 100 - 140 °C | [5][7] |
| Typical Yield | Good to Excellent (70-95%) | Moderate to Good (50-85%) | [2][11] |
References
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 1-benzyl-4-bromo-1H-pyrazole. BenchChem.
- BenchChem. (2025).
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
- Anonymous. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Anonymous. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
-
Anonymous. (2025). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones. Asian Journal of Organic Chemistry, 14(9). [Link]
-
Alagumuthu, M., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
Anonymous. (n.d.). Optimization of pyrazole N-alkylation conditions. ResearchGate. [Link]
-
Kim, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4652. [Link]
-
Anonymous. (n.d.). Catalytic Ullmann‐Type N‐Arylation to Access Medicinally Important SuFEx‐able Pyrazolo[1,5‐a]Quinoxalinones. ResearchGate. [Link]
-
Anonymous. (n.d.). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. MDPI. [Link]
- Anonymous. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Martínez, C., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9637–9648. [Link]
-
Anonymous. (2025). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. ResearchGate. [Link]
-
Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Regioselectivity in Pyrazole N-Arylation with 2-Halopyridines
Welcome to the technical support center for N-arylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in the coupling of pyrazoles with 2-halopyridines. The formation of N1 versus N2 isomers is a persistent challenge, governed by a subtle interplay of steric, electronic, and systemic factors. This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to empower you to achieve your desired regiochemical outcome with confidence and reproducibility.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My reaction is producing a mixture of N1 and N2-arylated pyrazole isomers. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity is the most common challenge in pyrazole N-arylation. The outcome is a delicate balance of several factors. A systematic approach to optimization is crucial.
The Causality Behind Regioselectivity:
The regioselectivity is primarily dictated by the relative accessibility and nucleophilicity of the two nitrogen atoms in the pyrazole ring. The incoming 2-pyridyl group will preferentially bond to the nitrogen that presents the most favorable combination of steric access and electronic character under the specific reaction conditions.
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Steric Hindrance: This is often the dominant factor. The catalyst's metal center, coordinated with its ligands and the aryl halide, forms a sterically demanding complex. This complex will preferentially approach the less hindered nitrogen atom of the pyrazole.[1][2]
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Principle: A bulky substituent at the C3 position of the pyrazole ring will sterically shield the adjacent N2 atom, thus directing arylation to the more accessible N1 position. Conversely, a bulky group at C5 will favor N2 arylation.
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Troubleshooting Tip: If you are obtaining a mixture of isomers, evaluate the steric profile of your pyrazole. If the substituents at C3 and C5 are small (e.g., hydrogen), the steric differentiation is minimal, and a mixture is likely. In such cases, control must be exerted by other means (see below).
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-
Electronic Effects: The electronic nature of substituents on the pyrazole ring modulates the nucleophilicity of the nitrogen atoms.[2]
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Principle: Electron-withdrawing groups (EWGs) at C3 or C5 decrease the electron density and, therefore, the nucleophilicity of the adjacent nitrogen atom. This can disfavor arylation at that position.
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Troubleshooting Tip: If you have an EWG at C3 (e.g., -CF₃, -NO₂), it will make the N2 atom less nucleophilic, further favoring N1 arylation, especially when combined with steric factors.[1]
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Reaction Conditions: The choice of catalyst, ligand, base, and solvent provides the most powerful and practical levers for controlling regioselectivity.[2]
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Catalyst System (Copper vs. Palladium): Different metals can exhibit distinct selectivities. Copper-based systems are widely used for N-arylation of azoles and often provide excellent results.[3][4] In some cases, palladium catalysts can offer complementary selectivity.[5][6] For instance, in the N-arylation of aminoazoles, Pd-based catalysts have been shown to selectively arylate an exocyclic amino group, while Cu-catalysts arylate the endocyclic azole nitrogen, demonstrating the powerful orthogonal control these metals can provide.[6]
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Ligands: The ligand is arguably the most critical component for fine-tuning selectivity. Ligands directly influence the steric and electronic environment of the metal catalyst.
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Diamine Ligands (for Cu): Ligands like N,N'-dimethylethylenediamine (DMEDA) are effective and commonly used in copper-catalyzed N-arylations, providing good yields and selectivity.[3][4][7]
-
Phosphine Ligands (for Pd): Bulky biaryl phosphine ligands such as tBuBrettPhos are effective for palladium-catalyzed couplings.[5]
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Specialized Ligands: Bidentate pyridone-pyrazole ligands have been shown to influence regioselectivity in C-H activation reactions through cooperative effects, including steric interactions and hydrogen bonding, highlighting the sophisticated control that is possible with advanced ligand design.[8]
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Base: The base deprotonates the pyrazole, but its role is more complex. The nature of the cation (e.g., K⁺, Cs⁺, Na⁺) and the base's strength can influence the aggregation state of the resulting pyrazolate salt and its coordination to the catalyst.[1]
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Common Choices: K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used. Stronger bases like NaOtBu are also employed, particularly in palladium catalysis.[6][9]
-
Troubleshooting Tip: If you have poor selectivity, screen different bases. For example, switching from K₂CO₃ to the more soluble and often more effective Cs₂CO₃ can significantly alter the outcome.
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-
Solvent: The solvent affects the solubility of the reagents and the stability of intermediates in the catalytic cycle.
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Question 2: My N-arylation reaction is stalled or giving very low yields. What are the potential causes and solutions?
Answer: Low conversion can be frustrating, but it is often traceable to a few key experimental parameters.
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Catalyst/Ligand Inactivity:
-
Cause: The catalyst (e.g., CuI) or ligand may have degraded due to improper storage (exposure to air/moisture). Palladium phosphine ligands can be particularly sensitive to oxidation.
-
Solution: Use freshly purchased catalyst and ligand or purify/recrystallize existing stock. Ensure they are stored under an inert atmosphere (argon or nitrogen).
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-
Purity of Reagents and Solvents:
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Cause: Water or other impurities in the solvent or base can poison the catalyst. The 2-halopyridine or pyrazole may contain impurities that inhibit the reaction.
-
Solution: Use anhydrous, high-purity solvents. Dry the base (e.g., K₂CO₃) in an oven before use. Purify the starting materials via recrystallization or chromatography if their purity is suspect.
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-
Ineffective Halide Partner:
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Cause: The reactivity of 2-halopyridines follows the general trend: I > Br > Cl. 2-Chloropyridines are significantly less reactive and may require more forcing conditions (higher temperatures, stronger bases, more specialized catalyst systems).
-
Solution: If using a 2-chloropyridine, consider switching to the corresponding 2-bromo- or 2-iodopyridine to establish a baseline reactivity. If the chloro-analogue must be used, a thorough optimization of the catalyst, ligand, and temperature will be necessary.
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-
Insufficient Temperature or Reaction Time:
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Cause: Many N-arylation reactions require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate.
-
Solution: Monitor the reaction by TLC or LC-MS over a 24-hour period. If the reaction is slow but clean, consider increasing the temperature in 10-15 °C increments.
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-
Atmosphere Control:
-
Cause: Both copper- and palladium-catalyzed cross-coupling reactions are sensitive to oxygen, which can deactivate the catalyst.
-
Solution: Ensure the reaction is set up under a rigorously inert atmosphere. This involves using Schlenk techniques or a glovebox for assembling the reaction. Degas the solvent thoroughly before use by sparging with argon or using several freeze-pump-thaw cycles.
-
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism for a copper/diamine-catalyzed pyrazole N-arylation?
A1: While the precise mechanism can be complex and substrate-dependent, the generally accepted catalytic cycle involves three key steps:
-
Pyrazole Deprotonation: The base deprotonates the pyrazole to form a pyrazolate anion.
-
Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition to the 2-halopyridine, forming a Cu(III)-pyridyl-halide species.
-
Reductive Elimination: The pyrazolate displaces the halide on the copper center. The resulting complex then undergoes reductive elimination to form the C-N bond of the N-pyridylpyrazole product and regenerate the active Cu(I) catalyst. The diamine ligand serves to stabilize the copper intermediates throughout this cycle.
Q2: How exactly do ligands control the regioselectivity?
A2: Ligands are the "steering wheel" of the catalyst. They control selectivity through:
-
Steric Shielding: Bulky ligands create a crowded environment around the metal center. This entire sterically-encumbered catalytic complex then approaches the pyrazole, amplifying the inherent steric differences between the N1 and N2 positions.
-
Electronic Tuning: Ligands modify the electron density at the metal center. This can influence the rate of key steps like oxidative addition and reductive elimination, and can also create subtle electronic preferences for coordination with one pyrazole nitrogen over the other, especially if there is a significant difference in their nucleophilicity. Recent studies have even pointed to cooperative effects between multiple ligands involving hydrogen bonding and other non-covalent interactions that can dictate the regiochemical outcome.[8]
Q3: Can I use 2-fluoropyridines for this reaction?
A3: Generally, 2-fluoropyridines are not suitable substrates for copper- or palladium-catalyzed N-arylation under standard conditions. The C-F bond is too strong to undergo oxidative addition readily. These reactions typically require aryl iodides, bromides, or sometimes triflates.[3][4][5] For coupling with 2-fluoropyridines, an SNAr (Nucleophilic Aromatic Substitution) pathway should be considered, which has entirely different requirements (strong base, polar aprotic solvent, and often does not require a transition metal catalyst).
Visualizing the Path to Selectivity
Workflow for Optimizing Regioselectivity
This flowchart provides a systematic approach to troubleshooting and optimizing your reaction for the desired isomer.
Caption: A decision-making workflow for optimizing pyrazole N-arylation regioselectivity.
Key Factors Influencing N1 vs. N2 Selectivity
This diagram illustrates the interplay of factors that determine the final product ratio.
Sources
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Recent Progress Concerning the N-Arylation of Indoles [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis [mdpi.com]
troubleshooting low yield in copper-catalyzed pyrazole N-arylation
Welcome to the technical support center for copper-catalyzed pyrazole N-arylation. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful cross-coupling reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles to help you overcome challenges and optimize your reaction yields.
Introduction to Pyrazole N-Arylation
The copper-catalyzed N-arylation of pyrazoles, a variant of the Ullmann condensation, is a cornerstone transformation in medicinal chemistry for the synthesis of N-arylpyrazoles—a privileged scaffold in numerous pharmaceutical agents.[1] While modern protocols using copper(I) catalysts with specialized ligands have made this reaction more reliable and milder than traditional methods, achieving consistently high yields can still be challenging.[2][3][4] This guide addresses the most common pitfalls and provides a logical framework for troubleshooting.
Frequently Asked Questions (FAQs)
Here we address some of the initial high-level questions you might have before diving into specific experimental problems.
Q1: Why is a ligand necessary for my copper-catalyzed reaction?
A: The ligand is crucial for several reasons.[5] It stabilizes the copper(I) catalytic species, preventing its disproportionation or precipitation.[6][7] Furthermore, the ligand modulates the catalyst's solubility and electronic properties, which directly impacts its reactivity and can be the determining factor in achieving a successful reaction under mild conditions.[8][9] Diamine and phenanthroline-based ligands are commonly employed to accelerate the reaction.[10][11][12]
Q2: What is the active copper species, and which source should I use?
A: The active catalyst is generally considered to be a soluble copper(I) species.[13][14] You can start with a Cu(I) salt like CuI, CuBr, or Cu₂O.[15] While some protocols report success with Cu(II) salts or even Cu(0), these are believed to be reduced in situ to Cu(I) to enter the catalytic cycle.[9] For consistency and reproducibility, starting with a high-purity Cu(I) source is recommended.[16]
Q3: My reaction is sensitive to air. Is an inert atmosphere always required?
A: Yes, for most modern, mild copper-catalyzed N-arylation protocols, maintaining an inert atmosphere (e.g., nitrogen or argon) is critical. Oxygen can oxidize the active Cu(I) catalyst to inactive Cu(II), leading to catalyst deactivation and stalling the reaction.[5] Similarly, moisture can interfere with the base and hydrolyze sensitive reagents.[5] Therefore, using dry solvents and freshly opened reagents under an inert atmosphere is a best practice.[17]
Q4: How do I choose the right base and solvent for my substrates?
A: The choice of base and solvent is highly interdependent and crucial for success. The base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is required to deprotonate the pyrazole, forming the nucleophilic pyrazolide anion.[18] The base's strength, solubility, and particle size can significantly impact the reaction rate.[18] The solvent must be able to dissolve the reactants and the catalytic species while being compatible with the reaction temperature. Common solvents include dioxane, toluene, DMF, and DMSO.[10][15] Often, the optimal combination must be determined empirically for a specific set of substrates.[10]
Troubleshooting Guide: Low to No Product Yield
This section provides a structured approach to diagnosing and solving common problems leading to low conversion of your starting materials.
Problem 1: My reaction shows very low or no conversion of starting materials.
This is the most common issue. A systematic approach is needed to identify the root cause.
Below is a workflow to guide your troubleshooting process.
Caption: Troubleshooting workflow for low reaction yield.
-
Question: Could my copper source, ligand, or base be the problem?
-
Explanation: The quality of your reagents is paramount. Copper(I) salts can oxidize over time if not stored properly. Ligands can degrade, and inorganic bases can absorb moisture, reducing their effectiveness. The purity of your pyrazole and aryl halide is also critical, as certain functional groups can inhibit the catalyst.
-
Solution Steps:
-
Copper Source: Use a freshly opened bottle of a high-purity Cu(I) salt (e.g., CuI). If the salt is discolored (e.g., green/blue instead of off-white), its quality is suspect.
-
Ligand: Ensure your ligand is pure and stored under inert gas if it's air-sensitive.
-
Base: Use a freshly ground, anhydrous grade of your chosen inorganic base (e.g., K₃PO₄, Cs₂CO₃). Drying the base in an oven before use can be beneficial.
-
Substrates: Verify the purity of your pyrazole and aryl halide by NMR or LC-MS. Impurities containing strong coordinating groups (e.g., thiols) can poison the catalyst.
-
-
Question: Is my reaction temperature too low or the reaction time too short?
-
Explanation: While modern protocols are milder, copper-catalyzed N-arylations are generally not room-temperature reactions and often require heating to achieve a reasonable rate.[3] The required temperature can vary significantly based on the reactivity of the aryl halide (I > Br > Cl) and the steric hindrance of the substrates.[11]
-
Solution Steps:
-
Temperature: If you are using an aryl bromide or a sterically hindered substrate, try increasing the temperature in 10-20 °C increments. Typical temperatures range from 80 °C to 120 °C.[19]
-
Reaction Time: Monitor the reaction by TLC or LC-MS over a 24-hour period. Some reactions, especially with less reactive partners, may require longer times to reach completion.
-
Solvent Choice: Ensure your solvent is appropriate for the chosen temperature (i.e., its boiling point is high enough). If your reagents are not fully dissolved, consider a more polar aprotic solvent like DMF or DMSO, but be aware these can sometimes lead to side reactions at high temperatures.
-
-
Question: Did my catalyst die during the reaction?
-
Explanation: Catalyst deactivation is a common cause of stalled reactions.[6] This can be due to oxidation of the Cu(I) center by residual oxygen, as mentioned earlier.[7] Another possibility is the formation of off-cycle, inactive copper species.[6]
-
Solution Steps:
-
Inert Atmosphere: Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas (argon or nitrogen) throughout the setup and reaction time.
-
Ligand-to-Copper Ratio: The ratio of ligand to copper can be critical. Too little ligand may not adequately protect the copper center, while too much can sometimes inhibit the reaction by forming saturated, inactive complexes. A common starting point is a 2:1 ligand-to-copper ratio.
-
Substrate Inhibition: Some functional groups on the substrates can coordinate too strongly to the copper center and inhibit catalysis. If your substrate has a chelating moiety, this could be a potential issue.
-
Problem 2: I'm observing significant side product formation.
-
Question: My reaction works, but the yield is low due to the formation of multiple products. What are they and how can I avoid them?
-
Explanation: Side reactions can compete with the desired N-arylation, reducing the yield of your target molecule. Common side products include homocoupling of the aryl halide (biaryl formation) or decomposition of the starting materials. With unsymmetrical pyrazoles, regioselectivity can also be an issue.[1]
Caption: Simplified catalytic cycle and common deactivation pathways.
-
Explanation: This side reaction, forming a biaryl product (Ar-Ar), is often more prevalent at very high temperatures or if the reductive elimination step of the main cycle is slow.
-
Solution: Try running the reaction at a lower temperature for a longer time. Optimizing the ligand can also help, as the ligand influences the rates of the different steps in the catalytic cycle.
-
Explanation: For unsymmetrical pyrazoles, arylation can occur at either of the two nitrogen atoms. The regioselectivity is influenced by steric and electronic factors of both the pyrazole and the aryl halide, as well as the choice of ligand.[1]
-
Solution:
-
Ligand Screening: The steric bulk of the ligand can often direct the arylation to the less hindered nitrogen atom. Screening a panel of ligands (e.g., comparing N,N'-dimethylethylenediamine with trans-N,N'-dimethyl-1,2-cyclohexanediamine) may improve selectivity.[9]
-
Protecting Groups: If feasible, a protecting group strategy can be employed to block one of the nitrogen atoms, ensuring arylation occurs at the desired position.
-
Optimized General Protocol
This protocol is a good starting point for the N-arylation of a pyrazole with an aryl iodide or bromide, based on methodologies developed by Buchwald and others.[10][11][20]
Materials:
-
Copper(I) Iodide (CuI, 99.99%)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine (Ligand)
-
Potassium Phosphate (K₃PO₄, anhydrous)
-
Pyrazole (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
Dioxane (anhydrous)
Procedure:
-
To a dry Schlenk tube or reaction vial, add CuI (5 mol%), the pyrazole (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the vessel with a septum, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add the aryl halide (1.0 mmol, if solid) followed by the ligand (10 mol%).
-
Add anhydrous dioxane (e.g., 2 mL) via syringe. If the aryl halide is a liquid, add it at this stage.
-
Place the sealed reaction vessel in a preheated oil bath or heating block at 110 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Summary Table
The following table summarizes typical reaction parameters that can be varied during optimization.
| Parameter | Recommended Range | Notes |
| Catalyst Loading | 1-10 mol% CuI | Higher loadings may be needed for challenging substrates. |
| Ligand Loading | 2-20 mol% | A 2:1 ligand-to-copper ratio is a good starting point. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | K₃PO₄ and Cs₂CO₃ are often more effective than K₂CO₃. |
| Base Stoichiometry | 2.0 - 2.5 equiv | Ensure enough base is present to deprotonate the pyrazole. |
| Solvent | Dioxane, Toluene, DMF | Dioxane and toluene are common choices. |
| Temperature | 80 - 120 °C | Aryl iodides react at lower temperatures than aryl bromides. |
| Concentration | 0.1 - 1.0 M | Higher concentrations can sometimes improve reaction rates. |
References
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
-
Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. [Link]
-
Whittaker, A. M., et al. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis, 6(6), 3485–3496. [Link]
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. [Link]
-
Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]
-
Cristau, H.-J., et al. (2004). Mild Conditions for Copper‐Catalysed N‐Arylation of Pyrazoles. European Journal of Organic Chemistry. [Link]
-
Semantic Scholar. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. [Link]
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. PubMed. [Link]
-
Scilit. (n.d.). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. [Link]
-
Wiley Online Library. (2007). Optimization of the Conditions for Copper‐Mediated N‐Arylation of Heteroarylamines. [Link]
-
PubMed. (2025). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. [Link]
-
MDPI. (2019). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. [Link]
-
Journal of Chemical Research. (n.d.). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. [Link]
-
ResearchGate. (2021). Copper-catalyzed N-arylation of pyrroles: An overview. [Link]
-
DSpace@MIT. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. [Link]
-
Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 123(31), 7727–7729. [Link]
-
White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
DSpace@MIT. (n.d.). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. [Link]
-
Monnier, F., & Taillefer, M. (2009). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 109(5), 2171–2215. [Link]
-
ResearchGate. (2012). Copper-catalysed N-arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
-
ACS Publications. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Royal Society of Chemistry. (2005). Copper-catalyzed cross-coupling of aryl-, primary alkyl-, and secondary alkylboranes with heteroaryl bromides. [Link]
-
Mon, S. S., et al. (2011). CuO Nanoparticles Catalyzed C−N, C−O, and C−S Cross-Coupling Reactions: Scope and Mechanism. The Journal of Organic Chemistry, 76(19), 7790–7799. [Link]
Sources
- 1. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides [dspace.mit.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ullmann Reaction [organic-chemistry.org]
- 15. asianpubs.org [asianpubs.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Challenges for Polar Pyrazole-Pyridine Compounds
Introduction
Welcome to the Technical Support Center for the purification of polar pyrazole-pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these complex heterocyclic structures. The inherent polarity of pyrazole-pyridine scaffolds, coupled with their basicity, often leads to frustrating and time-consuming purification workflows.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address common issues. The methodologies described herein are grounded in established scientific principles and have been validated in practice.
Core Purification Challenges
Polar pyrazole-pyridine compounds present a unique set of purification hurdles:
-
High Polarity : These molecules are often highly soluble in polar solvents, leading to poor retention on traditional reversed-phase chromatography columns.[1][2]
-
Basicity : The pyridine nitrogen and, to a lesser extent, the pyrazole nitrogens can interact strongly with acidic silanol groups on standard silica gel, causing peak tailing and poor recovery.[3]
-
Complex Impurity Profiles : Synthetic routes can generate a variety of structurally similar impurities, including regioisomers, which are often difficult to separate due to their similar polarities.[4]
-
Solubility Issues : Finding a suitable solvent system for crystallization can be challenging due to the high solubility of these compounds in many common polar solvents.[2]
Troubleshooting Guides
This section is structured in a question-and-answer format to provide direct solutions to specific problems you may be facing in the lab.
Chromatography Issues
Q1: My polar pyrazole-pyridine compound shows little to no retention on a C18 reversed-phase column and elutes in the void volume. What can I do?
This is a classic problem for highly polar analytes that have minimal hydrophobic interaction with the C18 stationary phase.[5][6] Here are several strategies to improve retention:
-
Switch to a More Appropriate Stationary Phase :
-
Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is often the method of choice for very polar compounds.[1][7][8] It utilizes a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase with a high organic content, which promotes the retention of polar molecules.[9][10]
-
Polar-Embedded Phases : These columns incorporate a polar group within the alkyl chain, enhancing the retention of polar compounds.
-
Mixed-Mode Chromatography : This technique combines reversed-phase and ion-exchange mechanisms, offering excellent retention for both polar and nonpolar analytes.[6]
-
-
Modify the Mobile Phase :
-
Highly Aqueous Mobile Phase : If using a C18 column, try increasing the aqueous portion of your mobile phase. However, be aware of "phase collapse" with traditional C18 columns if the mobile phase becomes too aqueous.
-
Ion-Pairing Agents : Adding an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase can improve the retention and peak shape of basic compounds on reversed-phase columns.
-
Q2: I'm observing significant peak tailing for my pyrazole-pyridine compound during normal-phase chromatography on silica gel. How can I improve the peak shape?
Peak tailing for basic compounds like pyrazole-pyridines on silica gel is typically caused by strong interactions between the basic nitrogen atoms and acidic silanol groups on the silica surface.[3]
-
Deactivate the Silica Gel :
-
Use a Mobile Phase Additive : Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase (e.g., 0.1-1%).[11] The modifier will compete with your compound for binding to the active silanol sites, reducing tailing.
-
Pre-treat the Silica : You can neutralize the acidic sites by preparing a slurry of the silica gel in a solvent system containing a small percentage of a volatile base like triethylamine.[11]
-
-
Switch to a Different Stationary Phase :
-
Alumina : Basic or neutral alumina can be a good alternative to silica for purifying basic compounds.
-
Bonded Phases : Consider using an amino-propylated silica phase.
-
Q3: My pyrazole-pyridine regioisomers are co-eluting on the column. How can I improve their separation?
Separating regioisomers is often challenging due to their very similar polarities.[4]
-
Optimize Your Mobile Phase :
-
Shallow Gradient : If using gradient elution, a shallower gradient can improve resolution.
-
Change Solvent System : If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system to alter the selectivity.[1]
-
-
High-Performance Liquid Chromatography (HPLC) : For difficult separations, HPLC offers much higher resolution than flash chromatography.[4]
Workflow Diagram: Troubleshooting Chromatography Issues
Caption: A high-level workflow for troubleshooting common chromatography issues.
Extraction and Crystallization Issues
Q4: I'm struggling with emulsion formation during the acid-base extraction of my pyrazole-pyridine compound. How can I resolve this?
Emulsions are a common problem when partitioning compounds between aqueous and organic layers.
-
"Salting Out" : Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase and can help break the emulsion.[1]
-
Gentle Mixing : Instead of vigorous shaking, gently invert the separatory funnel multiple times.[1]
-
Filtration : Pass the emulsified layer through a pad of Celite or glass wool.[1]
Q5: My highly polar pyrazole-pyridine compound is proving difficult to crystallize. What strategies can I try?
High solubility in polar solvents can make crystallization challenging.[2]
-
Solvent System Screening : Experiment with a variety of solvent systems. A good crystallization solvent will dissolve your compound when hot but have low solubility when cold.[12][13]
-
Co-solvent System : Use a "good" solvent in which your compound is soluble and a "poor" solvent in which it is not. Dissolve your compound in the minimum amount of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes cloudy.[14]
-
Induce Crystallization : If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.[13]
Experimental Protocols
Protocol 1: HILIC Purification of a Polar Pyrazole-Pyridine Compound
-
Column Selection : Choose a HILIC column (e.g., bare silica, amide, or diol).
-
Mobile Phase Preparation :
-
Solvent A: Acetonitrile
-
Solvent B: Water with 0.1% formic acid (for improved peak shape and MS compatibility)
-
-
Column Equilibration : Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10-15 column volumes.[5]
-
Sample Preparation : Dissolve your sample in a solvent mixture that is as close as possible to the initial mobile phase composition. If solubility is an issue, dissolve it in a minimal amount of a stronger solvent (like water or DMSO) and then dilute with acetonitrile.[5]
-
Gradient Elution : Start with a high percentage of organic solvent (e.g., 95% A). Gradually increase the percentage of the aqueous solvent (B) to elute your compound.[5]
-
Fraction Collection and Analysis : Collect fractions and analyze them by TLC or LC-MS to identify the pure fractions.
Protocol 2: Acid-Base Extraction for Purification of a Basic Pyrazole-Pyridine Compound
-
Dissolution : Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acidic Wash : Transfer the organic solution to a separatory funnel and extract with a dilute acidic solution (e.g., 1M HCl). Repeat the extraction 2-3 times. The protonated pyrazole-pyridine compound will move to the aqueous layer.
-
Separation : Combine the aqueous extracts.
-
Neutralization and Back-Extraction : Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic. Extract the now neutral pyrazole-pyridine compound back into an organic solvent. Repeat the extraction 2-3 times.[5]
-
Drying and Solvent Removal : Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Polar Pyrazole-Pyridine Compounds
| Technique | Stationary Phase | Mobile Phase | Retention Mechanism | Best Suited For |
| Reversed-Phase | Non-polar (e.g., C18) | Polar (e.g., Water/Acetonitrile) | Hydrophobic interactions | Less polar pyrazole-pyridines |
| Normal-Phase | Polar (e.g., Silica) | Non-polar (e.g., Hexane/Ethyl Acetate) | Adsorption | Moderately polar pyrazole-pyridines |
| HILIC | Polar (e.g., Silica, Amide) | High organic content | Partitioning into a water-enriched layer | Highly polar pyrazole-pyridines[7][8] |
| Ion-Exchange | Charged | Aqueous with buffer | Electrostatic interactions | Ionizable pyrazole-pyridines[15][16] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to remove highly polar impurities like DMF or DMSO? A1: These solvents can be challenging to remove. Multiple extractions with water or brine are often effective. For DMF, azeotropic distillation with heptane or toluene can be used. Lyophilization (freeze-drying) can also be effective if your compound is stable.[1]
Q2: How do I choose the right purification technique for my specific pyrazole-pyridine compound? A2: The choice depends on the properties of your compound and the impurities. For highly polar compounds, HILIC is often a good starting point.[1] If your compound is ionizable, ion-exchange chromatography may be effective.[15]
Q3: Can I use normal-phase chromatography for my highly polar pyrazole-pyridine? A3: While challenging, it is possible. You will likely need a highly polar mobile phase, such as dichloromethane/methanol with a small amount of ammonia, to elute your compound.[1][17]
Q4: How does the pH of the mobile phase affect the chromatography of pyrazole-pyridines? A4: The mobile phase pH is critical. Most pyridine derivatives have a pKa between 5 and 6.[3] At a low pH (e.g., < 3), the pyridine nitrogen is protonated, which can improve peak shape on reversed-phase columns by minimizing interactions with residual silanols.[3]
Q5: My pyrazole-pyridine compound seems to be degrading on the silica gel column. What should I do? A5: The acidic nature of silica can cause degradation of sensitive compounds.[11] Consider deactivating the silica with a base or switching to a less acidic stationary phase like alumina.[11]
Logical Relationship Diagram: Purification Strategy Selection
Caption: A logical diagram illustrating the selection of a purification strategy based on compound polarity.
References
-
HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
-
Ion chromatography. Wikipedia. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Center for Biotechnology Information. [Link]
-
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Exploring the Principle of Ion Exchange Chromatography and Its Applications. Technology Networks. [Link]
-
Polar Compounds. SIELC Technologies. [Link]
-
Introduction to Ion Exchange Chromatography. Bio-Rad. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Acid-Base Extraction. Wikipedia. [Link]
-
Recrystallization. California State University, Stanislaus. [Link]
-
Recrystallization. University of California, Davis. [Link]
-
Acid-Base Extraction. University of California, Los Angeles. [Link]
-
For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? ResearchGate. [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Center for Biotechnology Information. [Link]
-
Recrystallization. University of Massachusetts Lowell. [Link]
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- 17. Purification [chem.rochester.edu]
stability of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate under acidic/basic conditions
Welcome to the technical support center for Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Below you will find a series of frequently asked questions and troubleshooting scenarios related to its stability under various chemical conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the primary stability concerns for Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate under typical experimental conditions?
Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate is a molecule comprised of three key functional components: a methyl ester, a pyridine ring, and a 4-bromopyrazole ring. The primary stability concerns revolve around the hydrolysis of the methyl ester group under both acidic and basic conditions. While the pyrazole and pyridine rings are generally robust aromatic systems, extreme pH values can lead to degradation.[1][2] The N-aryl bond between the pyrazole and pyridine rings is also a potential site of cleavage under harsh conditions, although it is generally more stable than the ester linkage.
Troubleshooting Guide: Unexpected Degradation of the Compound in Solution
Issue: I am observing significant degradation of my Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate stock solution or in my reaction mixture, as evidenced by the appearance of new spots on TLC or unexpected peaks in HPLC/LC-MS.
Possible Causes and Solutions:
-
Ester Hydrolysis: The most probable cause of degradation is the hydrolysis of the methyl ester to the corresponding carboxylic acid, particularly if your solvent system is not strictly neutral and anhydrous.
-
Under Acidic Conditions: Acid-catalyzed hydrolysis is a reversible reaction, often driven by the presence of water.[3][4][5][6][7][8] If your experiment involves acidic reagents or protic solvents, this pathway is likely.
-
Solution: Ensure all solvents and reagents are anhydrous. If aqueous acidic conditions are necessary, be aware that the carboxylic acid will be a major product. Consider running the reaction at a lower temperature to minimize the rate of hydrolysis.
-
-
Under Basic Conditions: Base-catalyzed hydrolysis, or saponification, is an irreversible process that readily occurs in the presence of even weak bases.[3][5][7][8][9]
-
Solution: Avoid basic conditions if the integrity of the methyl ester is critical. If a basic environment is unavoidable, use milder, non-nucleophilic bases and anhydrous conditions where possible.
-
-
-
Degradation of the Heterocyclic Core: While less common under mild conditions, the pyrazole or pyridine ring may degrade under harsh acidic or basic conditions, especially at elevated temperatures.
-
Acidic Conditions: The pyrazole ring, being weakly basic (pKa of approximately 2.5), can be protonated by strong acids. While the aromatic ring is generally stable, prolonged exposure to concentrated strong acids at high temperatures could lead to ring-opening or other rearrangements.
-
Basic Conditions: The pyrazole ring is generally stable to bases. However, strong bases could potentially interact with the bromine substituent, although this is less likely than ester hydrolysis.
-
Recommended Action: To diagnose the issue, it is crucial to analyze the degradation products. The primary hydrolysis product, 2-(4-bromo-1H-pyrazol-1-yl)isonicotinic acid, will have a different retention time in HPLC and a distinct mass in LC-MS.
FAQ 2: How can I assess the stability of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate in my specific experimental setup?
To proactively assess the stability of the compound in your experimental conditions, a preliminary stability study is recommended. This involves incubating the compound under your proposed conditions (e.g., specific pH, temperature, and solvent system) and monitoring its degradation over time using an appropriate analytical method like HPLC or LC-MS.
Experimental Protocols
Protocol 1: General Stability Assessment of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate
This protocol outlines a general procedure to determine the stability of the compound at different pH values.
Materials:
-
Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate
-
Buffers of desired pH (e.g., pH 4, 7, and 9)
-
Acetonitrile (ACN) or other suitable organic solvent
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Incubator or water bath
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve a known amount of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate in a minimal amount of organic solvent (e.g., ACN) to create a concentrated stock solution.
-
Prepare Test Solutions: Dilute the stock solution with the respective pH buffers to a final desired concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low to minimize its effect on the buffer's pH.
-
Incubation: Incubate the test solutions at a controlled temperature (e.g., 25°C, 37°C, or 50°C).
-
Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each test solution.
-
Analysis: Immediately analyze the samples by HPLC or LC-MS to quantify the remaining amount of the parent compound and identify any major degradation products.
-
Data Analysis: Plot the concentration of the parent compound versus time for each condition to determine the degradation rate.
Data Presentation
The following table summarizes the expected stability profile of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate under various conditions.
| Condition | Primary Degradation Pathway | Expected Stability | Key Considerations |
| Acidic (pH < 4) | Methyl Ester Hydrolysis | Low to Moderate | Reversible reaction. Rate increases with temperature and water content.[3][4][5][6][7][8] |
| Neutral (pH 6-8) | Minimal Degradation | High | Generally stable under neutral conditions at ambient temperature. |
| Basic (pH > 8) | Methyl Ester Hydrolysis (Saponification) | Low | Irreversible and often rapid reaction.[3][5][7][8][9] |
| Strong Oxidizing Agents | Potential Ring Oxidation | Moderate to Low | The pyrazole ring is relatively resistant to oxidation, but strong oxidants should be used with caution.[1] |
| Strong Reducing Agents | Potential Debromination or Ring Reduction | Moderate | The pyrazole ring is generally resistant to reduction, but catalytic hydrogenation may affect the heterocyclic rings.[1] |
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways of the target compound.
Diagram 2: Experimental Workflow for Stability Testing
Caption: General workflow for assessing compound stability.
References
-
Ester hydrolysis - Wikipedia. [Link]
-
Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile | Organic Chemistry | ChemRxiv. [Link]
-
Acid Catalyzed Hydrolysis of Esters - Chemistry LibreTexts. [Link]
-
hydrolysis of esters - Chemguide. [Link]
-
Ester to Acid - Common Conditions . Organic Chemistry Portal. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. [Link]
-
Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. [Link]
-
Ch20: Hydrolysis of Esters - University of Calgary. [Link]
-
Ester Hydrolysis - BYJU'S. [Link]
-
15.9: Hydrolysis of Esters - Chemistry LibreTexts. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies . Signal Transduction and Targeted Therapy. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. [Link]
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Substituent effects and electron delocalization in five-membered N-heterocycles . Journal of Molecular Modeling. [Link]
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Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. [Link]
-
Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC - NIH. [Link]
-
Schematic representation of the chemical behavior of pyrazoles in acid... - ResearchGate. [Link]
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC - NIH. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. [Link]
-
Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC - NIH. [Link]
-
Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles - PMC - NIH. [Link]
-
Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles - ACS Publications. [Link]
-
Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation | Journal of Medicinal Chemistry - ACS Publications. [Link]
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Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - ResearchGate. [Link]
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent . ResearchGate. [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - Preprints.org. [Link]
-
Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives - NIH. [Link]
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Click-to-Release Reactions for Tertiary Amines and Pyridines - ACS Publications. [Link]
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(PDF) Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - ResearchGate. [Link]
-
Synthetic Emergence in N-Arylimidazoles: A Review - Connect Journals. [Link]
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Current status of pyrazole and its biological activities - PMC - PubMed Central. [Link]
-
Recent Developments in the Chemistry of Boron Heterocycles - AA Blocks. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - ResearchGate. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. [Link]
-
Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles - RSC Publishing. [Link]
-
Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PubMed Central. [Link]
-
Strong Bases Design: Key Techniques and Stability Issues - MDPI. [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH. [Link]
-
Arylation of C–H bonds in N-aryl pyrazoles. Reaction conditions - ResearchGate. [Link]
-
Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review . MDPI. [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines . ACS Publications. [Link]
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Technical Support Center: Improving the Solubility of Pyrazole-Based Compounds for Biological Assays
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center. As a Senior Application Scientist, I've frequently collaborated with researchers facing challenges with pyrazole-based compounds. Their remarkable therapeutic potential is often hindered by a common, yet significant, hurdle: poor aqueous solubility.[1] This guide is designed to provide you with a structured approach to troubleshooting and overcoming these solubility issues, ensuring the accuracy and reliability of your biological assay data. Low solubility can lead to underestimated activity, variable results, and inaccurate structure-activity relationships (SAR), ultimately compromising your research.[2][3][4]
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial problems encountered in the lab.
Q1: My pyrazole compound won't dissolve even in 100% DMSO. What should I do?
A: While DMSO is a powerful solvent, some highly crystalline or lipophilic pyrazole compounds can resist solubilization.[2][5] Before moving to more complex methods, try these steps:
-
Gentle Warming: Warm the vial to 37°C in a water bath for 10-15 minutes. This can increase the kinetic energy and help break the crystal lattice energy.
-
Sonication: Use a bath sonicator for 5-10 minutes to provide mechanical energy, which can aid in dissolving stubborn particles.[3]
-
Vortexing: Thoroughly vortex the solution for 1-2 minutes.
-
Check for Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity compound.
If these steps fail, you may need to consider an alternative stock solvent, such as N,N-Dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP), but always check their compatibility with your specific assay.
Q2: My compound dissolves perfectly in DMSO, but precipitates immediately when I add it to my aqueous assay buffer or cell culture medium. Why is this happening and how can I fix it?
A: This is a classic case of a compound exceeding its kinetic solubility limit.[6] Your compound is soluble in the organic solvent (DMSO) but not in the final aqueous environment. The drastic change in solvent polarity causes the compound to "crash out" of the solution.[6]
Here are immediate troubleshooting strategies:
-
Reduce Final Concentration: The simplest solution is to lower the final concentration of your compound in the assay. Perform a serial dilution to find the maximum concentration that remains soluble.[6][7]
-
Optimize Dilution Protocol: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of buffer. Instead, try a stepwise or serial dilution.[8][9] Pre-diluting the stock in a small volume of media before adding it to the final assay plate can sometimes help.[8]
-
Increase Final DMSO Concentration: While keeping DMSO levels low is ideal (typically <0.5% to avoid cellular toxicity), sometimes increasing the final concentration to 0.5% or even 1% can keep the compound in solution.[6][8] Always run a matching DMSO vehicle control to account for any solvent effects.[6][10]
-
Leverage Serum Proteins: If your assay uses media containing serum (like FBS), the proteins (e.g., albumin) can bind to hydrophobic compounds and help keep them solubilized.[8][11] You can try pre-incubating your compound in serum-containing media before the final dilution.
Part 2: In-Depth Troubleshooting & Strategy Selection
If basic troubleshooting isn't sufficient, a more systematic approach is needed. The following guide will help you select and optimize a solubilization strategy.
Decision Workflow for Solubility Enhancement
This workflow provides a logical path for addressing solubility challenges, from simple adjustments to more advanced formulation techniques.
Caption: A flowchart for troubleshooting compound precipitation.
Guide 1: pH Modification for Ionizable Pyrazoles
The Principle: Many pyrazole derivatives contain weakly basic nitrogen atoms. The solubility of weakly basic compounds increases dramatically in acidic conditions (lower pH) where they become protonated (ionized).[12][13][14] Conversely, pyrazoles with acidic functional groups (like a carboxylic acid) will be more soluble at higher, more alkaline pH.[15]
When to Use It: This is the first strategy to try if your compound has an ionizable group and your biological assay can tolerate a pH change.
Troubleshooting Steps:
-
Determine pKa: If not known, find the predicted pKa of your compound using software or literature data. For a weak base, you want the buffer pH to be at least 1-2 units below the pKa. For a weak acid, the pH should be 1-2 units above the pKa.
-
Assay Compatibility Check: Confirm that your cells, enzymes, or target proteins are stable and functional at the modified pH. Run a control experiment to validate assay performance at the new pH.
-
Buffer Selection: Choose a buffer system that has strong buffering capacity in your desired pH range (e.g., MES for pH 5.5-6.7, HEPES for pH 7.2-8.2).
-
Test Solubility: Prepare small batches of your compound in buffers of varying pH to experimentally determine the optimal pH for solubility.
Guide 2: Utilizing Co-solvents
The Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, increase the solubility of hydrophobic compounds.[16] They work by reducing the polarity of the bulk solvent, making it a more favorable environment for your nonpolar pyrazole derivative.[16][17]
When to Use It: This is a powerful technique when pH modification is not feasible or insufficient.
Common Co-solvents and Their Properties:
| Co-solvent | Typical Final Conc. | Properties & Considerations |
| Ethanol | 1-5% | Commonly used, but can be toxic to cells at higher concentrations. Can affect enzyme activity. |
| Propylene Glycol (PG) | 1-10% | Generally less toxic than ethanol. Good solubilizing power.[16][18] |
| Polyethylene Glycol 400 (PEG400) | 1-20% | Low toxicity, excellent for increasing solubility of many compounds.[9][18] Can be viscous. |
| Glycerol | 1-20% | Very low toxicity, can also act as a protein stabilizer.[16][19] High viscosity can be an issue for automated liquid handlers. |
Troubleshooting Steps:
-
Screen Co-solvents: Test the solubility of your compound in your assay buffer containing various co-solvents at a range of concentrations (e.g., 1%, 5%, 10%).
-
Assess Assay Tolerance: This is a critical step. Run parallel experiments to determine the highest concentration of each co-solvent that does not affect your assay's performance (e.g., cell viability, enzyme kinetics). Create a "tolerance table" for your specific assay.
-
Optimize the System: Once you identify a compatible co-solvent and concentration, confirm that it fully solubilizes your compound at the desired working concentration. Sometimes a combination of two co-solvents at lower individual concentrations can be effective and less toxic.
Guide 3: Advanced Strategy - Cyclodextrins
The Principle: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[20][21] They can encapsulate a poorly soluble "guest" molecule, like a pyrazole derivative, into their central cavity, forming a water-soluble inclusion complex.[12][22][23] This complex effectively shields the hydrophobic compound from the aqueous environment, dramatically increasing its apparent solubility.[20][21]
When to Use It: This is an excellent choice for very "grease-ball" type hydrophobic compounds when co-solvents are not effective enough or are incompatible with the assay.[5][7]
Commonly Used Cyclodextrins:
-
Beta-Cyclodextrin (β-CD): Widely used, but has limited aqueous solubility itself.
-
Hydroxypropyl-β-CD (HP-β-CD): A chemically modified version with much higher aqueous solubility and lower toxicity, making it a preferred choice for biological assays.
-
Sulfobutylether-β-CD (SBE-β-CD, Captisol®): A modified cyclodextrin with a charged group, providing very high solubility and a strong ability to form complexes.
Troubleshooting Steps:
-
Select a Cyclodextrin: HP-β-CD is often the best starting point for in vitro assays due to its safety and solubility profile.
-
Prepare the Complex: The most effective method is to dissolve the cyclodextrin in the assay buffer first, then add the pyrazole compound (either as a solid or from a small amount of concentrated DMSO stock) and allow it to equilibrate (e.g., by shaking or sonicating) to form the complex.
-
Determine Molar Ratio: The ideal molar ratio of cyclodextrin to your compound can vary (often between 1:1 and 10:1). You may need to perform a titration experiment to find the minimum concentration of cyclodextrin required to fully solubilize your compound.
-
Validate Assay Compatibility: As with any excipient, it's crucial to test whether the cyclodextrin itself affects your biological target. Run a control with just the cyclodextrin in the assay buffer.
Part 3: Key Experimental Protocols
Here are step-by-step protocols for common procedures mentioned in this guide.
Protocol 1: Preparation of a Compound Stock Solution
This protocol outlines best practices for preparing an accurate and stable stock solution.[24][25]
-
Calculation: Determine the mass of the compound needed to achieve the desired concentration (e.g., 10 mM) in a specific volume of solvent (e.g., 1 mL of DMSO). Use a molarity calculator and be sure to use the correct formula weight for your compound.[26]
-
Weighing: Use a calibrated analytical balance to accurately weigh the solid compound.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO (or other chosen solvent) to the vial containing the compound.
-
Solubilization: Cap the vial tightly and vortex thoroughly for 2 minutes. If the compound is not fully dissolved, use gentle warming (37°C) and/or sonication as described in the FAQs. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[9] Store at -20°C or -80°C as recommended for the compound's stability.[9] Avoiding repeated freeze-thaw cycles is critical to prevent precipitation and degradation.[9]
Protocol 2: Kinetic Solubility Assessment by Nephelometry
This protocol provides a method to determine the solubility limit of your compound in the final assay buffer.
-
Prepare Compound Plate: In a 96-well plate (e.g., clear, flat-bottom), prepare serial dilutions of your compound in 100% DMSO.
-
Prepare Buffer Plate: In a separate 96-well plate, add your final assay buffer to each well.
-
Mixing: Using a multichannel pipette or automated liquid handler, transfer a small, fixed volume (e.g., 1-2 µL) from the compound plate to the buffer plate. This will create a range of final compound concentrations with a fixed final DMSO percentage.
-
Incubation: Shake the plate for a few minutes and then let it incubate at room temperature for 1-2 hours to allow precipitation to equilibrate.
-
Measurement: Read the plate on a nephelometer, which measures light scattering caused by insoluble particles (precipitate).
-
Data Analysis: Plot the light scattering units (LSU) against the compound concentration. The concentration at which the LSU signal sharply increases above the baseline (buffer + DMSO only) is your kinetic solubility limit.[6] This is the maximum concentration you should use in your assay.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]
-
ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
Ostermann, A., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 829-833. [Link]
-
Löbmann, K., & Rades, T. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(9), 1411. [Link]
-
Wang, H., et al. (2021). Amphiphilic small molecular mates match hydrophobic drugs to form nanoassemblies based on drug-mate strategy. Journal of Nanobiotechnology, 19(1), 389. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Times. [Link]
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Pérez, J., et al. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Advances in Bioscience and Biotechnology, 4(5), 628-639. [Link]
-
Knipp, G. T. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]
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FasterCapital. Best Practices For Stock Solutions. FasterCapital. [Link]
-
Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Reddit. [Link]
-
International Journal of Creative Research Thoughts. (2025). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. IJCRT.org. [Link]
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ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. ResearchGate. [Link]
-
Pion Inc. The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc. [Link]
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de Souza, T. B., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(16), 4945. [Link]
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Fenyvesi, É., et al. (2020). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Molecules, 25(18), 4253. [Link]
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Prabhu, N. V., et al. (2020). Theoretical investigation of β-cyclodextrin with pyrazoline derivative. International Journal of Chemical and Pharmaceutical Sciences. [Link]
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preventing decomposition of bromo-pyrazole compounds during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the comprehensive technical support center dedicated to the synthesis of bromo-pyrazole compounds. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to navigate the complexities of working with these valuable synthetic intermediates. Bromo-pyrazoles are crucial building blocks in medicinal chemistry and materials science; however, their synthesis is often plagued by decomposition and side reactions. This resource aims to equip you with the knowledge to anticipate, diagnose, and resolve these challenges, ensuring the integrity and yield of your target compounds.
Understanding the Instability of Bromo-Pyrazoles
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, such as bromination. However, this reactivity also makes the ring and its derivatives prone to various decomposition pathways, especially under the reaction conditions typically employed for bromination. Key factors influencing the stability of bromo-pyrazoles include:
-
Electronic Effects: The electron-rich nature of the pyrazole ring can be a double-edged sword. While it facilitates the desired bromination, it can also activate the ring towards unwanted side reactions.
-
Steric Hindrance: The substitution pattern on the pyrazole ring can influence the regioselectivity of bromination and the stability of the resulting product.
-
Reaction Conditions: Temperature, pH, solvent, and the choice of brominating agent all play a critical role in the outcome of the synthesis and the stability of the bromo-pyrazole product.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of bromo-pyrazole compounds.
Issue 1: Low or No Yield of the Desired Bromo-Pyrazole
Q: My bromination reaction is resulting in a low yield or complete consumption of my starting material without forming the desired product. What are the likely causes and how can I troubleshoot this?
A: Low or no yield in pyrazole bromination can be attributed to several factors, ranging from suboptimal reaction conditions to decomposition of the starting material or product. Here’s a systematic approach to diagnosing and resolving the issue:
1. Inappropriate Brominating Agent or Conditions:
-
The Cause: The choice of brominating agent and the reaction conditions are paramount for successful bromination. A reagent that is too harsh can lead to decomposition, while one that is too mild may not be effective.
-
The Solution:
-
For activated pyrazoles: Start with a mild brominating agent like N-bromosuccinimide (NBS).[1]
-
For deactivated pyrazoles: A stronger brominating agent like bromine (Br₂) may be necessary, but careful control of the reaction temperature is crucial.[1]
-
Solvent Choice: The polarity of the solvent can significantly affect the reaction rate and selectivity. Aprotic solvents like dichloromethane (DCM), chloroform, or carbon tetrachloride are commonly used. For certain reactions, polar aprotic solvents like DMF may be required, but be aware of potential side reactions.[2]
-
Temperature Control: Many bromination reactions are exothermic. Running the reaction at low temperatures (e.g., 0 °C to room temperature) can help to control the reaction rate and minimize side reactions.[3]
-
2. Decomposition of the Starting Material or Product:
-
The Cause: Bromo-pyrazoles can be sensitive to acidic or basic conditions, as well as heat and light. The hydrogen bromide (HBr) generated during bromination can lead to decomposition.
-
The Solution:
-
Use of a Scavenger: Incorporate a non-nucleophilic base or a scavenger to neutralize the HBr byproduct. Common choices include pyridine, triethylamine, or even tert-butanol.[4] Epoxides can also be used as HBr scavengers.[5]
-
Protecting Groups: If the pyrazole nitrogen is unsubstituted, consider protecting it with a suitable group like a tert-butoxycarbonyl (Boc) group. This can prevent side reactions at the nitrogen and improve the stability of the molecule.[3][6]
-
Work-up Procedure: Ensure the work-up is performed promptly and under mild conditions. Avoid prolonged exposure to strong acids or bases. A quick wash with a mild base (e.g., saturated sodium bicarbonate solution) followed by extraction and drying is often sufficient.
-
Experimental Protocol: General Procedure for Bromination of a Pyrazole using NBS
-
Dissolve the pyrazole starting material in a suitable anhydrous solvent (e.g., DCM or chloroform) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (typically 0 °C).
-
Add N-bromosuccinimide (NBS) portion-wise over a period of 15-30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Diagram: Troubleshooting Low Yield
Caption: Troubleshooting workflow for low bromo-pyrazole yield.
Issue 2: Formation of Polybrominated Byproducts
Q: I am observing the formation of di- or tri-brominated pyrazoles in my reaction mixture, which is complicating purification. How can I improve the selectivity for the mono-brominated product?
A: The formation of polybrominated species is a common issue, especially with activated pyrazole rings. Achieving mono-selectivity requires careful control over the reaction conditions.
1. Stoichiometry of the Brominating Agent:
-
The Cause: Using an excess of the brominating agent is the most common reason for polybromination.
-
The Solution:
-
Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the brominating agent.
-
Add the brominating agent slowly and portion-wise to maintain a low concentration in the reaction mixture.
-
2. Reaction Temperature:
-
The Cause: Higher temperatures can increase the rate of the second and third bromination steps.
-
The Solution:
-
Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to enhance selectivity.
-
3. Choice of Brominating Agent and Solvent:
-
The Cause: Highly reactive brominating agents in polar solvents can favor polybromination.
-
The Solution:
-
Use a less reactive brominating agent. For example, if Br₂ is causing over-bromination, switch to NBS.
-
Employ a less polar solvent to decrease the reaction rate.
-
4. Protecting Groups:
-
The Cause: An unprotected pyrazole NH can influence the electronic distribution and reactivity of the ring.
-
The Solution:
Table 1: Comparison of Brominating Agents for Mono-selectivity
| Brominating Agent | Reactivity | Typical Conditions | Notes on Selectivity |
| Bromine (Br₂) in Acetic Acid | High | Room temperature | Often leads to polybromination, especially with activated pyrazoles. |
| N-Bromosuccinimide (NBS) | Moderate | 0 °C to room temperature in DCM/CHCl₃ | Generally provides better mono-selectivity than Br₂.[1] |
| N-Bromosaccharin | High | Room temperature | A more reactive alternative to NBS, useful for less reactive substrates.[1] |
| Potassium Bromide (KBr) / Oxidant | Varies | Varies | Can offer good selectivity depending on the chosen oxidant. |
Issue 3: Debromination of the Product
Q: My bromo-pyrazole product appears to be unstable and I'm observing the formation of the debrominated pyrazole. What causes this and how can I prevent it?
A: Debromination, or hydrodehalogenation, is a reductive process that can occur under various conditions, particularly during work-up or subsequent reaction steps.
1. Reductive Conditions:
-
The Cause: The presence of reducing agents, even in trace amounts, can lead to the cleavage of the C-Br bond. In palladium-catalyzed cross-coupling reactions, hydride sources can cause this side reaction.[7]
-
The Solution:
-
Ensure all reagents and solvents are free from reducing impurities.
-
In subsequent reactions, carefully choose catalysts and reaction conditions that are less prone to promoting hydrodehalogenation. For example, using milder bases in cross-coupling reactions can be beneficial.[8]
-
2. Basic Conditions:
-
The Cause: Strong bases can, in some cases, promote debromination, especially at elevated temperatures.
-
The Solution:
-
Use the mildest base necessary to achieve the desired transformation.
-
Keep reaction temperatures as low as possible when using strong bases.
-
3. Photochemical Decomposition:
-
The Cause: Some brominated aromatic compounds are sensitive to light and can undergo photochemical degradation.[7]
-
The Solution:
-
Protect the reaction mixture and the isolated product from light by using amber-colored glassware or by wrapping the reaction vessel in aluminum foil.
-
DOT Diagram: Preventing Debromination
Caption: Strategies to prevent the debromination of bromo-pyrazoles.
Issue 4: Pyrazole Ring Opening
Q: I have evidence to suggest that the pyrazole ring is opening during my synthesis. What are the signs of this and how can I avoid it?
A: Ring opening of the pyrazole nucleus is a significant decomposition pathway that can be triggered by strong bases or certain electrophilic reagents under harsh conditions.
1. Identification of Ring Opening:
-
Spectroscopic Evidence: Ring opening often leads to the formation of α,β-unsaturated nitriles or other acyclic compounds. This can be detected by:
-
¹H NMR: Disappearance of the characteristic pyrazole ring protons and the appearance of new signals in the olefinic region.
-
¹³C NMR: Loss of aromatic carbon signals and the appearance of signals corresponding to C=C and C≡N bonds.
-
IR Spectroscopy: Appearance of a strong nitrile (C≡N) stretch around 2200-2250 cm⁻¹.
-
Mass Spectrometry: A significant change in the molecular weight of the products.
-
2. Conditions Favoring Ring Opening:
-
Strong Bases: Strong bases like sodium hydride (NaH) or organolithium reagents can deprotonate the pyrazole ring at a carbon atom, which can initiate ring cleavage.[9][10]
-
Harsh Reaction Conditions: High temperatures in the presence of reactive reagents can promote skeletal rearrangements and ring opening.
3. Prevention Strategies:
-
Use of Milder Bases: Opt for weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) whenever possible.[2]
-
Protecting Groups: N-substitution can stabilize the pyrazole ring and make it less susceptible to base-mediated decomposition.
-
Temperature Control: Maintain the lowest possible temperature that allows the desired reaction to proceed at a reasonable rate.
DOT Diagram: Pyrazole Ring Opening - Cause and Prevention
Caption: Causality and prevention of pyrazole ring opening.
Frequently Asked Questions (FAQs)
Q1: What is the best protecting group for the pyrazole nitrogen during bromination?
A1: The choice of protecting group depends on the specific reaction conditions and the desired final product. The tert-butoxycarbonyl (Boc) group is a popular choice as it is stable under many bromination conditions and can be readily removed with acid.[3][6] The tosyl (Ts) group is another robust option. For certain applications, an N-vinyl group can serve as a stable and versatile protecting group that can be removed under mild conditions.[11]
Q2: How can I purify my bromo-pyrazole from unreacted starting material and polybrominated byproducts?
A2: Column chromatography on silica gel is the most common and effective method for purifying bromo-pyrazoles. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) will typically allow for the separation of the desired mono-brominated product from the less polar starting material and the more polar polybrominated byproducts.
Q3: My bromo-pyrazole seems to be unstable upon storage. How can I improve its shelf-life?
A3: Bromo-pyrazoles can be sensitive to light, air, and moisture. To ensure long-term stability, store your purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., in a refrigerator or freezer).
Q4: Are there any "green" methods for pyrazole bromination?
A4: Yes, there is growing interest in developing more environmentally friendly bromination protocols. Some approaches include the use of hydrogen peroxide and an ammonium halide in acetic acid, which avoids the use of harsher brominating agents.[12] Electrocatalytic methods for the synthesis of 4-bromopyrazoles have also been reported as an eco-friendly alternative.[13]
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Rychnovsky, S. D., & Kim, J. (2004). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of Organic Chemistry, 69(24), 8377-8386. [Link]
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Validation & Comparative
A Comparative Guide to the Anticancer Potential of Pyrazole-Based Compounds: Evaluating Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate within the Landscape of Kinase and Tubulin Inhibitors
For drug discovery researchers and scientists, the pyrazole scaffold represents a privileged structure in medicinal chemistry, underpinning a significant number of compounds with potent and diverse pharmacological activities.[1][2][3] This guide provides a comparative analysis of the anticancer potential of pyrazole derivatives, with a specific focus on contextualizing the potential of novel compounds such as Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate. While direct experimental data for this specific molecule is not yet prevalent in public literature, by examining structurally related and well-characterized pyrazole-based anticancer agents, we can infer its likely mechanisms of action and benchmark its potential efficacy. This guide will delve into the mechanistic diversity of pyrazole derivatives, comparing their performance as inhibitors of key oncogenic targets like kinases and tubulin, supported by experimental data and detailed protocols for evaluation.
The Pyrazole Core: A Versatile Scaffold for Anticancer Drug Design
The five-membered heterocyclic pyrazole ring is a common feature in a multitude of clinically approved drugs and investigational agents.[4][5] Its unique structural and electronic properties allow for versatile substitutions, enabling the fine-tuning of steric and electronic interactions with various biological targets.[1][6] This has led to the development of pyrazole derivatives that exhibit a broad spectrum of anticancer activities, including the inhibition of critical cellular processes like cell cycle progression, signal transduction, and cytoskeletal dynamics.[2][7]
Comparative Analysis of Anticancer Activity: Pyrazole Derivatives vs. Standard-of-Care Agents
The efficacy of novel therapeutic agents is best understood in the context of existing treatments. Below is a comparative table summarizing the in vitro cytotoxic activity (IC50 values) of various pyrazole derivatives against different cancer cell lines, benchmarked against established chemotherapeutic drugs.
| Compound/Drug | Target/Mechanism of Action | Cancer Cell Line | IC50 (µM) | Reference |
| Novel Pyrazole Derivatives | ||||
| Compound P-6 (a pyrazole-thiazolidinone derivative) | Aurora-A kinase inhibitor | HCT-116 (Colon) | 0.37 | [8][9] |
| MCF-7 (Breast) | 0.44 | [8][9] | ||
| Compound 6 (a 3,4-diaryl pyrazole) | Tubulin polymerization inhibitor | Various | 0.00006 - 0.00025 | [1] |
| Compound 5b (a methyl ester pyrazole) | Tubulin polymerization inhibitor | K562 (Leukemia) | 0.021 | [10] |
| A549 (Lung) | 0.69 | [10] | ||
| Compound 43 (a pyrazole carbaldehyde derivative) | PI3 kinase inhibitor | MCF-7 (Breast) | 0.25 | [1] |
| Fused Pyrazole Derivative 4 | EGFR/VEGFR-2 inhibitor | HEPG2 (Liver) | 0.31 | [11] |
| Standard-of-Care Agents | ||||
| Doxorubicin | DNA intercalator, Topoisomerase II inhibitor | MCF-7 (Breast) | 0.95 | [1] |
| VX-680 (Tozasertib) | Aurora kinase inhibitor | HCT-116, MCF-7 | Comparable to P-6 | [9] |
| Erlotinib | EGFR inhibitor | HEPG2 (Liver) | 10.6 | [11] |
| Sorafenib | Multi-kinase inhibitor | HEPG2 (Liver) | 1.06 | [11] |
| ABT-751 (E7010) | Tubulin polymerization inhibitor | K562, A549 | 5- to 35-fold less potent than 5b | [10] |
Mechanisms of Action: A Deeper Dive into Pyrazole-Mediated Anticancer Effects
The anticancer activity of pyrazole derivatives stems from their ability to interact with a variety of molecular targets crucial for cancer cell survival and proliferation.[1][2] Two of the most prominent mechanisms are the inhibition of protein kinases and the disruption of microtubule dynamics.
Kinase Inhibition: Targeting Aberrant Signaling Pathways
Numerous pyrazole-containing compounds have been developed as potent inhibitors of protein kinases, which are often dysregulated in cancer.[7]
-
Aurora Kinases: These are key regulators of mitosis, and their overexpression is common in many tumors. Pyrazole derivatives, such as the 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one series, have shown potent inhibition of Aurora-A kinase, leading to mitotic arrest and apoptosis.[8][9]
-
EGFR and VEGFR-2: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are critical for tumor growth and angiogenesis. Fused pyrazole derivatives have been identified as dual inhibitors of these kinases, demonstrating significant anticancer activity.[11]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Pyrazole analogues have been found to inhibit CDKs, thereby halting the cell cycle and preventing cancer cell division.[7]
Signaling Pathway: Pyrazole Derivatives as Kinase Inhibitors
Caption: Potential mechanisms of action for pyrazole-based anticancer agents.
Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton
Microtubules are dynamic polymers of α- and β-tubulin that are essential for cell division, intracellular transport, and maintenance of cell shape. Several pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[10][12] These compounds often bind to the colchicine binding site on β-tubulin, preventing the formation of functional microtubules.[12]
Experimental Protocols for Evaluating Anticancer Activity
To assess the anticancer potential of a novel pyrazole derivative like Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate, a series of well-established in vitro assays should be performed.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cells.
Workflow: MTT Assay for Cytotoxicity
Caption: Workflow for determining the IC50 of a compound using the MTT assay.
Detailed Protocol:
-
Seed cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of the test compound (Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate) and a positive control (e.g., Doxorubicin) in culture medium.
-
Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.
Cell Cycle Analysis by Flow Cytometry
This method determines the effect of the compound on cell cycle progression.
Detailed Protocol:
-
Treat cancer cells with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Apoptosis Assay by Annexin V/PI Staining
This assay quantifies the number of apoptotic and necrotic cells following treatment with the test compound.
Detailed Protocol:
-
Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Conclusion and Future Directions
The pyrazole scaffold is a highly promising framework for the development of novel anticancer agents with diverse mechanisms of action. While the specific anticancer activity of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate remains to be experimentally determined, its structural features suggest potential for activity as a kinase inhibitor or a tubulin polymerization inhibitor. The comparative data and experimental protocols provided in this guide offer a robust framework for its evaluation.
Future research should focus on the synthesis and in vitro screening of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate against a panel of cancer cell lines. Mechanistic studies, including kinase profiling and tubulin polymerization assays, will be crucial to elucidate its mode of action. Promising results from these initial studies would warrant further investigation in preclinical in vivo models to assess its therapeutic potential. The continued exploration of novel pyrazole derivatives holds significant promise for the discovery of next-generation cancer therapies.
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A Comparative Guide to the Inhibitory Profiles of Bromo-Pyrazole Compounds
In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, integral to the development of numerous therapeutic agents. The introduction of a bromine atom to this heterocyclic core further enhances its utility, providing a reactive handle for medicinal chemists to elaborate upon and fine-tune pharmacological activity. This guide offers an in-depth comparison of the inhibitory profiles of various bromo-pyrazole compounds, with a particular focus on their roles as kinase inhibitors. We will delve into their target specificity, potency, and the experimental methodologies used to elucidate these characteristics, providing researchers, scientists, and drug development professionals with a comprehensive resource for this important class of molecules.
The Bromo-Pyrazole Moiety: A Cornerstone in Kinase Inhibition
The bromo-pyrazole motif is a recurring feature in a multitude of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[1][2] The bromine atom's electron-withdrawing nature and its utility in cross-coupling reactions make it a valuable component for structure-activity relationship (SAR) studies, enabling the synthesis of diverse compound libraries to probe the intricate binding pockets of kinases.[3] This guide will focus on two prominent kinase families where bromo-pyrazole inhibitors have demonstrated significant therapeutic potential: the Janus kinases (JAKs) and the p38 mitogen-activated protein kinases (MAPKs).
Comparative Inhibitory Profiles of Bromo-Pyrazole Compounds
The efficacy of a kinase inhibitor is primarily defined by its potency (often measured as the half-maximal inhibitory concentration, IC50) and its selectivity across the kinome. High potency ensures that the compound can achieve its therapeutic effect at low concentrations, minimizing off-target effects. Selectivity is crucial to avoid unintended interactions with other kinases, which can lead to adverse side effects. The following table summarizes the inhibitory profiles of several notable bromo-pyrazole compounds against various kinase targets.
| Compound Name/Reference | Target Kinase(s) | IC50 (nM) | Key Structural Features |
| JAK Inhibitors | |||
| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | Pyrrolo[2,3-d]pyrimidine core with a bromo-substituted pyrazole analog |
| Atinvicitinib | JAK1, JAK2, TYK2, JAK3 | 0.4, 6, 13, 1130 | Pyrazole compound with differential selectivity across the JAK family[4] |
| Abrocitinib | JAK1 | 29 | Selective JAK1 inhibitor[5] |
| p38 MAPK Inhibitors | |||
| BIRB 796 (Doramapimod) | p38α, p38β, p38γ, p38δ | 38, 65, 200, 520 | N-pyrazole, N'-aryl urea scaffold that binds to a distinct allosteric site[6] |
| SB202190 | p38α, p38β | 50, 100 | Pyridinyl imidazole-based inhibitor, often used as a reference compound |
| p38 MAP Kinase Inhibitor III | p38 MAPK | 900 | Specific bromo-pyrazole containing compound[7] |
| Other Kinase Inhibitors | |||
| Pyrazolo[3,4-g]isoquinolines (1b, 1c) | Haspin | 57, 66 | Fused pyrazole derivatives with a bromine atom at the 8-position being detrimental to Haspin inhibition[2] |
| 1H-pyrazolo[3,4-b]pyridine derivative (15y) | TBK1 | 0.2 | Potent and selective inhibitor of TANK-binding kinase 1[8] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). The data presented here is for comparative purposes.
Elucidating Inhibitory Profiles: Key Experimental Methodologies
The determination of a compound's inhibitory profile is a cornerstone of drug discovery. A variety of in vitro assays are employed to quantify the potency and selectivity of potential inhibitors. Here, we detail two widely used methods for assessing kinase inhibition.
Experimental Protocol 1: In Vitro Kinase Assay using Radiolabeled ATP
This traditional and highly sensitive method directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into a substrate.[9] It is often considered the "gold standard" for its direct and robust nature.[9]
Causality Behind Experimental Choices: The use of [γ-³²P]ATP provides a direct and highly sensitive readout of kinase activity.[9] The separation of the radiolabeled substrate from the unreacted ATP is a critical step to ensure accurate quantification. SDS-PAGE followed by autoradiography is a common and effective method for this separation and visualization.[10]
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the kinase reaction mixture containing the purified kinase, the specific substrate (protein or peptide), and the bromo-pyrazole inhibitor at various concentrations. A no-inhibitor control is essential.
-
Initiation of Reaction: Start the kinase reaction by adding a solution containing [γ-³²P]ATP and MgCl₂. The final ATP concentration should be close to its Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (typically 30°C) for a predetermined time, ensuring the reaction proceeds within the linear range.[11]
-
Termination of Reaction: Stop the reaction by adding an equal volume of 2X Laemmli sample buffer containing SDS and β-mercaptoethanol.[11]
-
Separation and Visualization: Separate the reaction products by SDS-PAGE.[10] After electrophoresis, dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled substrate.
-
Quantification and Data Analysis: Quantify the band intensity corresponding to the phosphorylated substrate using densitometry. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Protocol 2: ADP-Glo™ Kinase Assay
This is a commercially available, non-radioactive, luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[12] It is a homogeneous "add-mix-read" assay, making it highly amenable to high-throughput screening.[13]
Causality Behind Experimental Choices: The ADP-Glo™ assay offers a non-radioactive and high-throughput alternative to traditional methods. The two-step process is designed to first terminate the kinase reaction and eliminate the remaining ATP, which would otherwise interfere with the subsequent ADP detection. The second step converts the produced ADP back to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal directly proportional to the initial kinase activity.[13][14]
Step-by-Step Methodology:
-
Kinase Reaction: Set up the kinase reaction in a multi-well plate, including the kinase, substrate, ATP, and varying concentrations of the bromo-pyrazole inhibitor.
-
Termination and ATP Depletion: After the desired incubation time, add the ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[14]
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent contains enzymes that convert ADP to ATP and the necessary components for a luciferase-based reaction. Incubate for 30-60 minutes at room temperature.[14]
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the data as described for the radiolabel assay.
Signaling Pathways Targeted by Bromo-Pyrazole Inhibitors
To understand the cellular impact of these inhibitors, it is essential to visualize the signaling pathways they modulate. Below are representations of the JAK-STAT and p38 MAPK pathways, common targets for bromo-pyrazole compounds.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and differentiation.[15][16] Bromo-pyrazole-containing JAK inhibitors, such as Ruxolitinib, block the activity of JAKs, thereby preventing the phosphorylation and activation of STAT proteins and subsequent gene expression.
Caption: The p38 MAPK signaling pathway and the point of inhibition by bromo-pyrazole p38 inhibitors.
Conclusion
Bromo-pyrazole compounds represent a versatile and potent class of inhibitors, particularly within the realm of kinase-targeted drug discovery. Their favorable pharmacological properties and synthetic tractability have led to the development of several clinically successful drugs. This guide has provided a comparative overview of their inhibitory profiles, detailed the robust experimental methodologies used for their characterization, and visualized their mechanism of action within key signaling pathways. As research in this area continues, the bromo-pyrazole scaffold will undoubtedly remain a central element in the design of next-generation therapeutics.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate Analogs as Potential Kinase Inhibitors
Introduction: The Pyrazole-Pyridine Scaffold in Modern Drug Discovery
The fusion of pyrazole and pyridine rings creates a privileged scaffold in medicinal chemistry, renowned for its prevalence in a multitude of clinically relevant molecules.[1][2] This structural motif is particularly prominent in the domain of protein kinase inhibition, where the nitrogen atoms of both heterocyclic systems play a crucial role in anchoring ligands to the ATP-binding site of the kinase hinge region.[3][4][5] The subject of this guide, Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate, represents a core structure with significant potential for development as a targeted therapeutic agent. While direct structure-activity relationship (SAR) studies on this specific scaffold are not extensively published, by analyzing structurally related pyrazole-based kinase inhibitors, we can deduce a highly probable SAR and propose a rational path for analog development. This guide will synthesize these insights to provide a predictive comparison of analogs, grounded in established principles of medicinal chemistry and kinase inhibitor design.
Postulated Biological Target: p38α Mitogen-Activated Protein (MAP) Kinase
Numerous pyrazole-containing compounds have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α.[6][7] The general binding hypothesis for Type II inhibitors, which bind to the DFG-out (inactive) conformation of the kinase, involves key interactions that the Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate scaffold is well-suited to achieve.
A plausible binding mode involves:
-
Hinge Binding: The pyridine nitrogen and the N2 of the pyrazole ring form hydrogen bonds with the backbone amide NH and carbonyl oxygen of the hinge region residues (e.g., Met109 in p38α).
-
Hydrophobic Pockets: The pyrazole and pyridine rings occupy adjacent hydrophobic pockets.
-
Solvent-Exposed Region: The isonicotinate methyl ester extends towards the solvent-exposed region, offering a vector for modification to enhance potency and modulate physicochemical properties.
-
"Gatekeeper" Pocket: The 4-bromo substituent on the pyrazole ring is positioned to interact with a hydrophobic pocket near the "gatekeeper" residue.
Hypothesized Binding Mode Diagram
Caption: Hypothesized binding of the pyrazole-pyridine core within the p38α kinase active site.
Structure-Activity Relationship (SAR) Analysis and Analog Comparison
Based on the SAR of related pyrazole-based kinase inhibitors, we can predict how modifications at key positions of the Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate scaffold will impact its inhibitory activity.[6][8][9]
Key Positions for Modification
Caption: Key positions for SAR analysis on the core scaffold.
Comparative Table of Postulated Analog Performance
| Analog ID | R1 (Pyrazole) | R2 (Pyridine) | R3 (Pyridine) | Postulated p38α IC50 | Rationale & Supporting Evidence |
| Parent | Br | H | COOCH3 | Moderate | The bromo group offers good hydrophobic interaction. The methyl ester is a starting point for further modification. |
| A1 | Cl | H | COOCH3 | Moderate | Chlorine is smaller than bromine and may result in slightly weaker hydrophobic interactions, leading to similar or slightly reduced potency.[8] |
| A2 | I | H | COOCH3 | High | Iodine, being larger and more lipophilic, could enhance interactions in the gatekeeper pocket, potentially increasing potency.[8] |
| A3 | CH3 | H | COOCH3 | Low-Moderate | A small alkyl group may not optimally fill the hydrophobic pocket compared to a halogen, likely reducing activity.[9] |
| A4 | Phenyl | H | COOCH3 | Low | A bulky phenyl group at this position may introduce steric clashes, disrupting the optimal binding conformation. |
| B1 | Br | H | COOH | High | Hydrolysis of the ester to a carboxylic acid could introduce a new hydrogen bond interaction with residues in the solvent-exposed region, improving potency. |
| B2 | Br | H | CONH2 | High | The primary amide can act as both a hydrogen bond donor and acceptor, potentially forming favorable interactions and increasing potency. |
| B3 | Br | H | CONH(Cyclopropyl) | Very High | Small, rigid cycloalkyl amides are often well-tolerated and can explore additional hydrophobic space, a common strategy to boost potency in kinase inhibitors.[6] |
| C1 | Br | 5-F | COOCH3 | Moderate-High | A small electron-withdrawing group like fluorine on the pyridine ring can modulate the electronics and potentially improve binding affinity without causing steric hindrance. |
| C2 | Br | 5-Cl | COOCH3 | Low | A larger halogen at the 5-position of the pyridine ring may lead to steric clashes within the ATP binding site. |
Visual Summary of Key SAR Findings
Caption: Summary of predicted structure-activity relationships for the scaffold.
Experimental Protocols
To validate the hypothesized SAR, a systematic synthesis and biological evaluation of the proposed analogs are required.
General Synthetic Workflow
The synthesis of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate analogs can be achieved through a convergent synthesis strategy.
Caption: General synthetic workflow for analog preparation.
Step-by-Step Synthesis of Parent Compound
Reaction: Nucleophilic aromatic substitution of Methyl 2-chloroisonicotinate with 4-bromo-1H-pyrazole.
-
Materials: Methyl 2-chloroisonicotinate, 4-bromo-1H-pyrazole, Potassium Carbonate (K2CO3), N,N-Dimethylformamide (DMF).
-
Procedure: a. To a solution of 4-bromo-1H-pyrazole (1.0 eq) in dry DMF, add K2CO3 (2.0 eq). b. Stir the mixture at room temperature for 15 minutes. c. Add Methyl 2-chloroisonicotinate (1.1 eq) to the reaction mixture. d. Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours). e. Cool the reaction to room temperature and pour it into ice-water. f. Extract the aqueous layer with ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate.
This protocol can be adapted for analogs by using appropriately substituted starting materials.
Protocol: p38α Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a direct measure of inhibitor binding to the kinase.
-
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the test compound. Binding of the tracer to a Europium-labeled anti-tag antibody-kinase complex results in a high FRET signal. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal.
-
Materials: p38α kinase (tagged, e.g., GST-p38α), LanthaScreen™ Eu-anti-GST Antibody, Kinase Tracer 236, test compounds (serially diluted in DMSO), assay buffer.
-
Procedure: a. Prepare a 4X solution of the test compound dilutions. b. In a 384-well plate, combine the kinase/antibody mixture with the tracer. c. Add 2.5 µL of the 4X compound solution to the appropriate wells. d. Add 2.5 µL of the 4X kinase/antibody solution to each well. e. Add 5 µL of the 2X tracer solution to each well. f. Incubate the plate at room temperature for 60 minutes, protected from light. g. Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm (excitation at 340 nm). h. Calculate the emission ratio (665/615) and plot the results against the inhibitor concentration. i. Determine the IC50 value by fitting the data to a four-parameter variable slope model.
Conclusion
The Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate scaffold represents a promising starting point for the development of novel kinase inhibitors, likely targeting p38α or a related kinase. The SAR analysis, extrapolated from structurally similar compounds, suggests that modifications at the C4-position of the isonicotinate ring are particularly crucial for enhancing potency. Specifically, converting the methyl ester to small, rigid amides (e.g., cyclopropylamide) is predicted to yield a significant increase in activity. Further exploration of substituents on the pyrazole ring, such as replacing the bromine with iodine, may also lead to improved binding. The provided synthetic and assay protocols offer a clear and validated path for synthesizing and evaluating these next-generation analogs, paving the way for the development of potent and selective clinical candidates.
References
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Cerecetto, H., & Gerpe, A. (2020). Pyrazole-Containing Scaffolds in Medicinal Chemistry. Molecules, 25(15), 3349. [Link]
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Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Applications. Molecules, 22(8), 1194. [Link]
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Zhang, J., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1365-1372. [Link]
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Zhao, Z., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1377-1390. [Link]
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Caron, P. R., et al. (2001). Pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters, 11(24), 3271-3274. [Link]
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Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]
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Li, J. J., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Methyl-1,4-dihydroindeno[1,2-c]pyrazole Analogues as Potential Anticancer Agents Targeting Tubulin Colchicine Binding Site. Journal of Medicinal Chemistry, 59(11), 5341-5355. [Link]
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Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature Structural & Molecular Biology, 9(4), 268-272. [Link]
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Rayani, R., et al. (2022). Design, synthesis, in silico and biological evaluation of biotin-pyrazole derivatives as anti-cancer activity. ACG Publications, 16(2), 117-128. [Link]
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Takahashi, Y., et al. (2012). Synthesis and structure-activity relationships of pyrazolo[1,5-a]pyridine derivatives: potent and orally active antagonists of corticotropin-releasing factor 1 receptor. Journal of Medicinal Chemistry, 55(11), 5255-5269. [Link]
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Le, V. T., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(38), 33963-33984. [Link]
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Brockmeyer, A., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Archiv der Pharmazie, 356(3), 2200424. [Link]
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Kumar, S., et al. (2011). “Go upstream, young man”: lessons learned from the p38 saga. Annals of the Rheumatic Diseases, 70(Suppl 1), i60-i63. [Link]
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Singh, P., et al. (2021). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Arabian Journal of Chemistry, 14(11), 103399. [Link]
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A Comparative Guide to Bioisosteric Replacements for the Isonicotinate Ring in Pyrazole Inhibitors
In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous potent and selective enzyme inhibitors. A common feature in many such inhibitors is the isonicotinate moiety, a pyridine-4-carboxylate group, which often plays a crucial role in binding to the target protein through hydrogen bonding and other electrostatic interactions. However, the carboxylic acid functional group within the isonicotinate ring, while vital for activity, can also introduce significant liabilities. These include poor membrane permeability due to ionization at physiological pH, susceptibility to metabolic conjugation (e.g., glucuronidation), and potential for idiosyncratic drug toxicities.[1][2]
This guide provides a comprehensive comparison of viable bioisosteric replacements for the isonicotinate ring. We will explore the rationale behind these substitutions, present comparative experimental data, and provide detailed protocols for the synthesis and evaluation of these modified inhibitors. Our objective is to equip medicinal chemists and drug development professionals with the knowledge to strategically navigate lead optimization challenges by leveraging the power of bioisosterism.[3][4]
The Rationale for Replacing the Isonicotinate Moiety
The decision to replace a key functional group like isonicotinate is driven by the need to balance potency with favorable drug-like properties. The primary goals of this bioisosteric replacement strategy are:
-
Improving Physicochemical Properties: Modulating acidity (pKa) and lipophilicity (logP) to enhance solubility, permeability, and oral bioavailability.[4][5]
-
Enhancing Metabolic Stability: Circumventing metabolic pathways that target carboxylic acids, thereby increasing the drug's half-life and exposure.[2]
-
Reducing Toxicity: Mitigating risks associated with reactive metabolites or off-target activities linked to the carboxylate group.[5]
-
Exploring Novel Chemical Space: Generating new intellectual property and potentially discovering novel interactions with the target protein.[2]
The following diagram illustrates the core concept of replacing the potentially problematic isonicotinate ring in a generic pyrazole inhibitor scaffold.
Caption: The Isonicotinate Moiety and Its Associated Liabilities.
Comparative Analysis of Isonicotinate Bioisosteres
The selection of a suitable bioisostere is context-dependent, relying on the specific drug target and the desired property improvements.[2] Below, we compare several well-established and novel bioisosteres that can mimic the key interactions of the isonicotinate ring while offering distinct physicochemical profiles.
Caption: Common Bioisosteric Replacements for the Isonicotinate Ring.
Data Summary Table
The following table summarizes the key properties and performance metrics of selected bioisosteres compared to the parent isonicotinate group. The biological activity data is presented as a relative comparison for illustrative purposes.
| Bioisostere | Structure | Approx. pKa | Key Advantages | Potential Disadvantages | Relative Potency |
| Isonicotinate | Pyridine-4-COOH | 4.9 | Established interactions | Poor permeability, metabolic liability | Baseline |
| 5-(Pyridin-4-yl)tetrazole | Pyridine-4-CNNNN | 4.5 - 5.0 | Improved metabolic stability, increased lipophilicity vs. carboxylate.[1][6] | Complex synthesis, potential for CNS side effects. | Comparable to +++ |
| 1-Hydroxy-3-(pyridin-4-yl)pyrazole | Pyridine-4-C3H2N2OH | 6.0 - 7.0 | Less acidic, may improve cell penetration.[7] | Can introduce new metabolic hot spots. | Comparable to ++ |
| N-(Isonicotinoyl)sulfonamide | Pyridine-4-CONHSO2R | 5.0 - 6.5 | Strong H-bond donor, can form additional interactions.[8] | May increase polarity, challenging synthesis. | Variable (Context-dependent) |
| 3-Hydroxy-5-(pyridin-4-yl)isoxazole | Pyridine-4-C3HNO(OH) | 4.5 - 5.5 | Can improve oral absorption and potency.[8] | Ring system can be susceptible to cleavage. | Comparable to +++ |
Experimental Protocols: A Self-Validating System
To ensure a rigorous and objective comparison, every new analogue must be synthesized and tested under consistent conditions. The following protocols describe a generalized workflow for synthesizing and evaluating pyrazole inhibitors with isonicotinate bioisosteres.
Workflow for Evaluation of Bioisosteres
Caption: Standardized Workflow for Synthesis and Evaluation.
PART 1: General Synthesis of Pyrazole-Amide Core
This protocol outlines a common route for creating a pyrazole core, which is then coupled with the desired acid or its bioisosteric equivalent. The causality behind this choice is its versatility; it accommodates a wide range of coupling partners.
Step 1: Synthesis of Pyrazole Carboxylic Acid Intermediate
-
Combine a substituted hydrazine (1.0 eq) and a β-ketoester (1.1 eq) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting pyrazole ester by column chromatography.
-
Hydrolyze the ester to the corresponding carboxylic acid using LiOH in a THF/water mixture.
-
Acidify with 1M HCl to precipitate the pyrazole carboxylic acid, filter, and dry.
Step 2: Amide Coupling with Bioisostere Precursor
-
Dissolve the pyrazole carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq). Stir for 15 minutes.
-
Add the amine-containing bioisostere precursor (e.g., 4-aminopyridine for the isonicotinate backbone) (1.1 eq).
-
Stir the reaction at room temperature for 12-18 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na2SO4, and concentrate.
-
Purify the final compound by preparative HPLC to ensure >95% purity for biological testing.
Note: The synthesis of specific bioisosteres like tetrazoles or hydroxypyrazoles requires dedicated synthetic routes prior to their coupling to the pyrazole core.
PART 2: In Vitro Kinase Inhibition Assay (Example)
This protocol provides a self-validating system to quantitatively measure the inhibitory potency of each compound. Its trustworthiness stems from the use of a standardized, well-characterized assay format that generates reproducible dose-response data.
Objective: To determine the IC50 value of each test compound against a target kinase.
Materials:
-
Target kinase enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Test compounds dissolved in 100% DMSO
-
384-well assay plates
Methodology:
-
Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 100 µM.
-
Assay Preparation: Add 5 µL of assay buffer to each well of a 384-well plate.
-
Compound Addition: Transfer 50 nL of the serially diluted compounds from the DMSO plate to the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add 2.5 µL of the target kinase solution (at 2x final concentration) to each well. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 2.5 µL of a substrate/ATP mixture (at 2x final concentration) to initiate the kinase reaction.
-
Reaction Incubation: Incubate the plate for 1 hour at room temperature.
-
Signal Detection: Stop the reaction and detect the signal according to the manufacturer's protocol (e.g., by adding the ADP-Glo™ reagent and measuring luminescence).
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
By subjecting each bioisosteric analogue to this standardized workflow, researchers can generate high-quality, comparable data, enabling informed decisions in the lead optimization process. The resulting Structure-Activity Relationship (SAR) provides a clear picture of how modifying the isonicotinate ring impacts target engagement.[9][10][11]
Conclusion and Future Outlook
The strategic replacement of the isonicotinate ring in pyrazole inhibitors is a powerful tactic to overcome common challenges in drug development. Bioisosteres like tetrazoles and hydroxyisoxazoles have proven to be effective mimics that can enhance metabolic stability and improve physicochemical properties without sacrificing potency.[6][12] The choice of bioisostere is not a one-size-fits-all solution and requires careful consideration of the target biology and the specific liabilities of the lead compound.
As our understanding of drug metabolism and transport deepens, novel bioisosteres will continue to emerge.[1][7] The systematic, parallel synthesis and evaluation approach detailed in this guide provides a robust framework for rapidly assessing these new chemical motifs, accelerating the journey from a promising hit to a viable clinical candidate.
References
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A Researcher's Guide to the Validation of In Vitro Assays for Pyrazole Derivatives
Introduction: The Critical Role of Pyrazole Scaffolds and Assay Validation
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs targeting a wide array of diseases, from cancer to inflammation.[1][2][3] Many of these pyrazole-containing drugs function as kinase inhibitors, a class of therapeutics that has revolutionized oncology.[1] Given their prevalence and therapeutic importance, the rigorous, unambiguous validation of the biological activity of novel pyrazole derivatives is paramount. Misleading in vitro data, often stemming from a single, uncorroborated assay, can lead to costly failures in later stages of drug development.[4]
This guide provides a comprehensive framework for validating the in vitro activity of pyrazole derivatives, emphasizing a self-validating system through the use of orthogonal assays. We will walk through the process from a primary biochemical screen to a confirmatory cell-based assay, explaining the scientific rationale behind each step to ensure the generation of trustworthy and reproducible data.
Pillar 1: The Primary Biochemical Assay - Quantifying Direct Target Engagement
The first step in characterizing a new pyrazole derivative, particularly a putative kinase inhibitor, is to measure its direct interaction with the purified target protein. This is typically accomplished with a sensitive and robust biochemical assay.
Chosen Methodology: LanthaScreen™ Eu Kinase Binding Assay
For our primary validation, we will use the LanthaScreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) method.[5][6] This assay is an excellent choice for several reasons:
-
Measures True Binding: It directly quantifies the displacement of a fluorescent tracer from the kinase's ATP binding site, providing a direct measure of affinity rather than inferring it from enzymatic activity.[5]
-
High Signal-to-Background: The TR-FRET format minimizes interference from compound autofluorescence and scattered light, common issues in HTS.[6]
-
Versatility: It can be used for both active and inactive kinase conformations and can detect various inhibitor types, including allosteric modulators.[6][7]
The assay principle involves a europium (Eu)-labeled antibody that binds to the kinase and an Alexa Fluor™ 647-labeled tracer that binds to the ATP pocket. When both are bound, FRET occurs. A test compound that binds to the ATP site will displace the tracer, leading to a loss of FRET.[5]
The following is a detailed protocol for determining the IC50 value of a pyrazole derivative against a target kinase (e.g., Src kinase).
dot
Caption: Inhibition of a cellular signaling pathway by a pyrazole derivative.
-
Cell Culture and Treatment:
-
Plate cells known to have an active signaling pathway involving the target kinase in a 96-well plate and grow to ~80-90% confluency.
-
Starve the cells of serum for 4-6 hours if the pathway is activated by growth factors.
-
Pre-treat the cells with serial dilutions of the pyrazole derivative for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., growth factor) for a short period (e.g., 10-30 minutes) to induce phosphorylation of the target substrate.
-
-
Cell Lysis:
-
Aspirate the media and lyse the cells directly in the plate using a cell extraction buffer containing protease and phosphatase inhibitors. [8]This is critical to preserve the phosphorylation state of the proteins.
-
-
ELISA Procedure:
-
Add 50-100 µL of the cell lysate (diluted in an appropriate buffer) to the wells of the phospho-specific ELISA plate, which is pre-coated with a capture antibody for the total substrate protein. [8] * Incubate for 2 hours at room temperature. [8] * Wash the wells multiple times to remove unbound proteins.
-
Add the detection antibody, which is specific for the phosphorylated form of the substrate. This antibody is often conjugated to an enzyme like HRP.
-
Incubate and wash again.
-
Add a chromogenic substrate (like TMB). The HRP enzyme will catalyze a color change. [8] * Add a "stop solution" to quench the reaction. [8] * Read the absorbance on a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the amount of phosphorylated substrate.
-
Plot absorbance against the log of the inhibitor concentration and fit the curve to determine the cellular EC50.
-
Pillar 3: Comparative Analysis & Troubleshooting
The ultimate goal is to see concordance between the biochemical and cellular assays. The data should tell a consistent story.
| Compound | Primary Assay IC50 (nM) (Biochemical Binding) | Orthogonal Assay EC50 (nM) (Cellular Phosphorylation) | Potency Shift (EC50 / IC50) |
| Pyrazole-A | 15 | 45 | 3 |
| Pyrazole-B | 25 | 8,500 | 340 |
| Control Drug | 10 | 28 | 2.8 |
Table 2: Comparative analysis of biochemical and cellular assay results.
Interpreting the Results:
-
Pyrazole-A: Shows excellent correlation. The 3-fold shift between the biochemical IC50 and the cellular EC50 is expected and acceptable, accounting for factors like cell entry and ATP competition in the cellular environment. This result builds high confidence in the compound's mechanism of action.
-
Pyrazole-B: Shows a significant discrepancy. While it binds potently to the purified enzyme, it is over 300 times less effective in a cellular context. This "potency shift" is a major red flag, suggesting potential issues such as:
-
Solubility: Pyrazoles can sometimes have poor aqueous solubility. [9]Always check for compound precipitation in your assay buffers. If solubility is an issue, consider using formulation strategies or modifying the compound's structure. [10]* Autofluorescence: The pyrazole ring system can sometimes exhibit intrinsic fluorescence. This is why using a TR-FRET assay like LanthaScreen™ for the primary screen is advantageous, as the time-delayed reading minimizes this interference. [11]* Off-Target Effects: If a compound shows cellular activity but weak on-target biochemical potency, it may be acting via an off-target mechanism. Kinase selectivity profiling against a broad panel is essential to rule this out. [12]
Conclusion
Validating the in vitro activity of pyrazole derivatives requires a multi-faceted, evidence-based approach. Relying solely on a primary biochemical assay can be misleading. By employing a self-validating system that pairs a high-quality biochemical assay with a functionally distinct, cell-based orthogonal assay, researchers can build a robust data package. This dual-pillar strategy provides high confidence that a compound's observed activity is genuine, on-target, and relevant in a biological system, paving the way for more successful downstream development.
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- LanthaScreen® Kinase Activity Assays. Thermo Fisher Scientific - US.
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Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Available at: [Link]
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A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PubMed Central. Available at: [Link]
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Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]
-
A novel in-cell ELISA method for screening of compounds inhibiting TRKA phosphorylation, using KM12 cell line harboring TRKA rearrangement. PubMed. Available at: [Link]
-
Identification and Validation of Inhibitor-Responsive Kinase Substrates Using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. PubMed. Available at: [Link]
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Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]
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Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. PubMed Central. Available at: [Link]
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Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PubMed Central. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyrazole-Based Kinase Inhibitors
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases, orchestrators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets, particularly in oncology.[1][2] The pyrazole scaffold is a cornerstone in the design of potent kinase inhibitors, owing to its synthetic accessibility and ability to mimic the adenine region of ATP, thus enabling competitive binding to the kinase active site.[3][4][5] However, the high degree of conservation within the ATP-binding pocket across the human kinome presents a significant challenge: achieving inhibitor selectivity.[6] Off-target kinase inhibition can lead to unforeseen toxicities or, serendipitously, beneficial polypharmacology.[6][7][8] Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a regulatory checkbox but a fundamental component of understanding a drug candidate's true mechanism of action and predicting its clinical safety and efficacy.[6][9]
This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of pyrazole-based kinase inhibitors, offering field-proven insights and detailed experimental protocols to empower researchers in making informed decisions for their drug discovery programs.
Pillar 1: Methodologies for Kinase Inhibitor Selectivity Profiling
The choice of profiling methodology is a critical decision that influences the quality and interpretability of the resulting selectivity data. Several robust platforms are available, each with distinct advantages and limitations.
In Vitro Biochemical Kinase Assays: The Gold Standard for Potency
Biochemical assays, utilizing purified enzymes, remain the most widely used method for determining the inhibitory potency (IC50) of a compound against a large panel of kinases.[10] These assays provide a direct measure of the interaction between the inhibitor and its target in a controlled environment.
Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™)
This protocol outlines a standard procedure for assessing kinase inhibition using a radiometric approach.
-
Compound Preparation: Serially dilute the pyrazole-based inhibitor in DMSO to create a 10-point concentration gradient (e.g., starting from 10 µM with 3-fold dilutions).
-
Kinase Reaction Setup: In a 96-well plate, combine the purified kinase, its specific peptide or protein substrate, and the appropriate reaction buffer.
-
Inhibitor Addition: Add the diluted inhibitor to the reaction mixture and incubate for 10-20 minutes at room temperature to allow for binding equilibrium to be reached.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP. The ATP concentration should be at or near the Km for each kinase to ensure accurate IC50 determination.[11]
-
Incubation: Incubate the reaction at 30°C for a predetermined time (typically 30-120 minutes).
-
Termination and Detection: Stop the reaction by spotting the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³³P]ATP and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and fit the data to a dose-response curve to determine the IC50 value.
Causality Behind Experimental Choices:
-
Radiometric Detection: Offers high sensitivity and a direct measure of enzymatic activity.
-
ATP Concentration at Km: Ensures that the measured IC50 value is a more accurate reflection of the inhibitor's true potency, as it accounts for competitive binding with the natural substrate.
Cell-Based Assays: Probing Target Engagement in a Physiological Context
While biochemical assays are excellent for determining potency, they do not fully recapitulate the complex cellular environment. Cell-based assays provide a more physiologically relevant assessment of an inhibitor's activity, accounting for factors like cell permeability and competition with endogenous ATP.
Experimental Protocol: Luminescent ADP Detection Assay (e.g., ADP-Glo™)
This protocol describes a universal, luminescence-based method for measuring kinase activity in cell lysates or intact cells.[12]
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the pyrazole-based inhibitor at various concentrations for a specified duration.
-
Cell Lysis (for lysate-based assays): Lyse the cells to release the kinases.
-
Kinase Reaction: Add the kinase substrate and ATP to the cell lysate or directly to the wells with intact cells.
-
ADP Detection: After the kinase reaction, add the ADP-Glo™ Reagent to convert the ADP generated into a luminescent signal.
-
Luminescence Measurement: Measure the luminescent signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to kinase activity. Calculate the percent inhibition and determine the IC50 value.
Causality Behind Experimental Choices:
-
Luminescent Readout: Provides high sensitivity and a broad dynamic range, suitable for high-throughput screening.[12]
-
Universal Platform: The ADP-Glo™ assay can be used for virtually any kinase, making it ideal for broad-panel profiling.[12]
Chemical Proteomics: An Unbiased View of the Kinome
Chemical proteomics approaches, such as the kinobeads assay, offer an unbiased method to identify the cellular targets of a kinase inhibitor.[13] This technique involves enriching and identifying kinases from a cell lysate that bind to immobilized inhibitors.
Experimental Protocol: Kinobeads Assay
-
Probe Immobilization: Covalently attach a broad-spectrum kinase inhibitor or a panel of inhibitors to sepharose beads.
-
Cell Lysate Preparation: Prepare a lysate from the cells of interest.
-
Competitive Binding: Incubate the cell lysate with the pyrazole-based inhibitor at various concentrations.
-
Affinity Enrichment: Add the kinobeads to the lysate to capture kinases that are not bound to the free inhibitor.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.
-
Protein Identification and Quantification: Identify and quantify the eluted kinases using mass spectrometry.
-
Data Analysis: A decrease in the amount of a specific kinase captured by the beads in the presence of the inhibitor indicates that the inhibitor binds to that kinase.
Causality Behind Experimental Choices:
-
Unbiased Approach: This method does not rely on pre-selected kinase panels and can identify novel or unexpected off-targets.[13]
-
Physiological Relevance: The assay is performed in a complex cell lysate, providing a more accurate representation of inhibitor-target interactions in a cellular context.[13]
Pillar 2: Data Interpretation and Visualization
Effective data interpretation is paramount to understanding the true selectivity profile of a pyrazole-based kinase inhibitor.
Comparative Data Summary
The following table provides a hypothetical comparison of two pyrazole-based inhibitors, "Inhibitor A" and "Inhibitor B," profiled against a panel of key kinases.
| Kinase Target | Inhibitor A (IC50, nM) | Inhibitor B (IC50, nM) | Kinase Family |
| Primary Target | |||
| JAK2 | 5 | 8 | Tyrosine Kinase |
| Key Off-Targets | |||
| JAK1 | 50 | 25 | Tyrosine Kinase |
| JAK3 | 250 | 500 | Tyrosine Kinase |
| FLT3 | >1000 | 150 | Tyrosine Kinase |
| Aurora A | 800 | >1000 | Serine/Threonine Kinase |
| CDK2 | >1000 | >1000 | Serine/Threonine Kinase |
Interpretation:
-
Inhibitor A demonstrates good selectivity for JAK2 over other JAK family members and excellent selectivity against the broader kinome.
-
Inhibitor B shows similar potency for the primary target JAK2 but exhibits significant off-target activity against FLT3. This "polypharmacology" could be beneficial or detrimental depending on the therapeutic context.[7]
Visualizing Kinase Selectivity and Signaling Pathways
Visual representations are powerful tools for communicating complex selectivity data and the resulting impact on cellular signaling.
Caption: Workflow for kinase inhibitor cross-reactivity profiling.
Caption: On- and off-target effects of a pyrazole-based inhibitor.
Conclusion: A Holistic Approach to Selectivity Profiling
The development of safe and effective pyrazole-based kinase inhibitors necessitates a multi-faceted approach to cross-reactivity profiling. No single assay can provide a complete picture of an inhibitor's selectivity. By integrating data from in vitro biochemical assays, cell-based assays, and unbiased chemical proteomics, researchers can build a comprehensive understanding of their compound's activity. This holistic view is essential for rational drug design, accurate interpretation of preclinical data, and ultimately, the successful clinical translation of novel kinase inhibitors. The early and thorough assessment of kinase selectivity is a critical investment that mitigates the risk of late-stage failures and paves the way for the development of next-generation targeted therapies.[6]
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A Researcher's Guide to Assessing the Kinase Selectivity of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate
Introduction: The Imperative of Selectivity in Kinase Drug Discovery
Protein kinases are a cornerstone of modern drug discovery, regulating a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer. While the development of small molecule kinase inhibitors has led to numerous therapeutic breakthroughs, a significant challenge remains: achieving selectivity.[1][2] The human kinome consists of over 500 members, many of which share highly conserved ATP-binding sites.[3] Consequently, a single inhibitor can inadvertently interact with multiple kinases, leading to unforeseen off-target effects and potential toxicities. Therefore, rigorous, early-stage assessment of an inhibitor's selectivity profile is not merely a characterization step but a critical determinant of its therapeutic potential.
This guide provides a comprehensive framework for evaluating the selectivity of a novel compound, Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate , against a broad panel of kinases. We will delve into the rationale behind experimental design, provide a detailed protocol for a robust biochemical assay, and explore quantitative methods for interpreting the resulting data. The pyrazole scaffold is a well-established "privileged structure" in kinase inhibitor design, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket, making this compound a compelling candidate for investigation.[4][5][6]
Compound of Interest: Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate
-
Structure:
Source: Inferred from name and publicly available chemical data. -
Key Features: The molecule combines a 4-bromopyrazole moiety with a methyl isonicotinate group. The pyrazole ring is a common feature in many approved kinase inhibitors, while the bromo-substitution and the linked pyridine ester offer potential for unique interactions and selectivity profiles.[7][8][9]
Part 1: Experimental Design for Large-Scale Kinase Profiling
The primary goal is to obtain a "snapshot" of the compound's activity across the human kinome. This requires a high-throughput, reliable, and standardized assay. Commercial services from providers like Reaction Biology, Promega, or Pharmaron offer extensive kinase panels that cover a significant portion of the kinome, making this type of analysis accessible.[10][11][12][13]
Causality Behind Experimental Choices:
-
Why a Broad Panel? A broad screen (ideally >300 kinases) is crucial for identifying not only the intended targets but also unanticipated off-targets.[1][10] This early visibility into potential liabilities is invaluable. A smaller, focused panel might be chosen later for structure-activity relationship (SAR) studies but is insufficient for an initial selectivity assessment.
-
Choice of Assay: The Radiometric Gold Standard. We will describe the ³³P-ATP radiometric filter-binding assay. This method is highly sensitive, universal for nearly all kinases, and less susceptible to compound interference (e.g., autofluorescence) than many optical methods.[10][14] It directly measures the catalytic activity of the kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
-
ATP Concentration: A Critical Parameter. The concentration of ATP in the assay can significantly influence the apparent potency (IC₅₀) of an inhibitor.
-
Testing at Kₘ: Performing assays where the ATP concentration is close to the Michaelis-Menten constant (Kₘ) for each specific kinase provides a standardized measure of a compound's intrinsic affinity.[1] This is ideal for comparing potency across different kinases.
-
Testing at Physiological ATP: Testing at high ATP concentrations (~1 mM), which mimic the intracellular environment, gives a more biologically relevant picture of how the inhibitor will perform in cells, where it must compete with high levels of endogenous ATP.[10][15]
-
Our Approach: For an initial broad screen, a single compound concentration is tested against the panel at a fixed ATP level (e.g., 10 µM, which is near the Kₘ for many kinases). This provides a cost-effective way to identify initial "hits" for further study.
-
Experimental Workflow Diagram
Caption: Workflow for radiometric kinase selectivity profiling.
Step-by-Step Protocol: Radiometric Kinase Assay (³³PanQinase™ or equivalent)
This protocol is a generalized representation of a standard radiometric assay.[10][16][17][18]
-
Compound Plating: Prepare serial dilutions of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate in 100% DMSO. Dispense a small volume (e.g., 50 nL) into a 384-well assay plate. Include wells for a positive control (a known broad-spectrum inhibitor like Staurosporine) and a negative control (DMSO vehicle only).
-
Kinase/Substrate Addition: Add the master mix containing the specific kinase, its corresponding substrate (protein or peptide), and the kinase reaction buffer (containing MgCl₂, DTT, etc.) to each well.
-
Pre-incubation: Gently mix and allow the compound to incubate with the kinase for approximately 10-15 minutes at room temperature. This allows the compound to bind to its target before the enzymatic reaction begins.
-
Reaction Initiation: Add the ATP solution, which includes a mix of unlabeled ATP and γ-³³P-labeled ATP, to all wells to initiate the kinase reaction. The final ATP concentration should be standardized (e.g., 10 µM).
-
Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The exact time will depend on the specific kinase's activity.
-
Reaction Termination: Stop the reaction by adding a strong acid, such as phosphoric acid. This denatures the kinase and protonates the substrate.
-
Substrate Capture: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose or streptavidin-coated, depending on the substrate). The phosphorylated substrate will bind to the filter membrane.
-
Washing: Wash the filter plate multiple times with a wash buffer to remove any unbound γ-³³P-ATP. This step is critical for reducing background signal.
-
Detection: After drying the plate, add a scintillation cocktail to each well and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: The raw counts per minute (CPM) are used to calculate the percent inhibition for each kinase relative to the high (DMSO) and low (no enzyme or potent inhibitor) controls.
-
% Inhibition = 100 * (1 - (CPM_compound - CPM_low) / (CPM_high - CPM_low))
-
Part 2: Data Interpretation and Comparative Analysis
Raw inhibition data from a large panel can be overwhelming. Quantitative metrics and visual tools are essential for transforming this data into actionable insights.
Summarizing Primary Screening Data
The initial output is a table of percent inhibition values at a single concentration (e.g., 1 µM). Below is a hypothetical dataset for Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate to illustrate the analysis.
| Kinase Target | Kinase Family | % Inhibition @ 1µM |
| AURKA | Serine/Threonine | 98% |
| AURKB | Serine/Threonine | 95% |
| ABL1 | Tyrosine | 88% |
| ABL1 (T315I) | Tyrosine (mutant) | 25% |
| FLT3 | Tyrosine | 75% |
| JAK2 | Tyrosine | 65% |
| CDK2 | Serine/Threonine | 45% |
| ROCK1 | Serine/Threonine | 30% |
| EGFR | Tyrosine | 15% |
| SRC | Tyrosine | 12% |
| ... (390 other kinases) | ... | <10% |
Quantifying Selectivity: S-Score and Gini Coefficient
To objectively compare selectivity, we use established metrics.[1]
-
Selectivity Score (S-Score): This is the simplest measure. It is the number of kinases inhibited beyond a certain threshold, divided by the total number of kinases tested.[19][20] A lower S-score indicates higher selectivity. For example, S(90%) is the fraction of kinases inhibited by more than 90%.
-
Gini Coefficient: Borrowed from economics, the Gini coefficient measures the inequality of inhibition across the kinome without relying on an arbitrary cutoff.[21][22] It ranges from 0 (completely non-selective, inhibiting all kinases equally) to 1 (perfectly selective, inhibiting only one kinase). A higher Gini coefficient signifies greater selectivity.
Comparative Analysis with Reference Inhibitors
Context is key. We must compare our compound's selectivity profile to that of well-characterized inhibitors.
| Compound | Primary Target(s) | S-Score (S(90%))¹ | Gini Coefficient¹ | Selectivity Profile |
| Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate | AURKA, AURKB | 0.005 (2/400) | 0.85 | Highly Selective: Potently inhibits Aurora kinases with limited off-target activity at 1µM. |
| Staurosporine | Pan-Kinase | 0.75 (300/400) | 0.21 | Non-Selective: A promiscuous inhibitor used as a control for broad kinase activity. |
| Imatinib | ABL, KIT, PDGFR | 0.01 (4/400) | 0.79 | Selective: Targets a small number of related tyrosine kinases. |
| AT9283 (Pyrazol-4-yl urea) | Aurora A/B, JAK2, Abl | 0.02 (8/400) | 0.68 | Multi-targeted: A known clinical candidate that potently hits several distinct kinases.[6] |
¹ All data for reference compounds are representative and for illustrative purposes.
From this comparison, our hypothetical data suggests that Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate is a highly selective inhibitor, primarily targeting the Aurora kinase family. Its Gini coefficient is high (0.85), and its S-Score is very low, indicating its inhibitory activity is concentrated on a very small fraction of the kinome. This profile is more selective than even well-regarded drugs like Imatinib and stands in stark contrast to the non-selective Staurosporine.
Visualizing Kinase Inhibition and Signaling Pathways
After identifying primary targets like Aurora kinases, it is crucial to understand their biological context. Aurora kinases are key regulators of mitosis.[6]
Caption: Inhibition of Aurora Kinases A and B disrupts key mitotic events.
Conclusion and Forward Path
This guide outlines a robust, data-driven methodology for assessing the selectivity of a novel kinase inhibitor. Based on our hypothetical screening data, Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate emerges as a potent and highly selective inhibitor of Aurora kinases A and B. Its high Gini coefficient and low S-score distinguish it as a compound with a focused activity profile, which is a highly desirable characteristic for a therapeutic candidate.
This primary screen is the first step. The logical follow-on experiments include:
-
IC₅₀ Determination: Generate full dose-response curves for the most potent "hits" (AURKA, AURKB, ABL1, etc.) to accurately quantify their potency.
-
Cellular Target Engagement: Use cell-based assays, such as NanoBRET™, to confirm that the compound engages its intended targets in a physiological context.[11]
-
Phenotypic Screening: Evaluate the compound's effect on cancer cell line proliferation, focusing on lines known to be dependent on Aurora kinase signaling.
By systematically applying these biochemical and cell-based approaches, researchers can build a comprehensive understanding of an inhibitor's selectivity, guiding its journey from a promising molecule to a potential therapeutic agent.
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In vitro kinase assay. (2023). protocols.io. [Link]
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In vitro NLK Kinase Assay. (2018). PMC. [Link]
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Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
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Kinase Panel Profiling. Pharmaron. [Link]
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Kinase Panel Screening for Drug Discovery. ICE Bioscience. [Link]
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In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. (2023). ResearchGate. [Link]
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Lo, Y. C., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]
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A quantitative analysis of kinase inhibitor selectivity. (2008). ResearchGate. [Link]
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Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. (2018). ResearchGate. [Link]
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The use of novel selectivity metrics in kinase research. (2017). BMC Bioinformatics. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. (2015). ResearchGate. [Link]
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Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (2022). BMC Chemistry. [Link]
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Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors. (2023). Semantic Scholar. [Link]
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CAS 1227954-81-5 | Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate. ChemExpress. [Link]
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Lessons from (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1][10][16]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644), an inhibitor of receptor tyrosine kinase c-Met. (2013). Journal of Medicinal Chemistry. [Link]
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Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. (2022). Chinese Journal of Organic Chemistry. [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). (2021). Molecules. [Link]
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Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). Chemistry Central Journal. [Link]
- Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
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Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. (2009). Journal of Medicinal Chemistry. [Link]
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A Comparative Guide to the Synthesis of Functionalized Pyrazole-Pyridine Compounds
Introduction: The Significance of the Pyrazole-Pyridine Scaffold
The fusion of pyrazole and pyridine rings creates a class of heterocyclic compounds with remarkable versatility and significance, particularly in the realm of medicinal chemistry and materials science.[1][2][3][4][5] The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, and the pyridine ring, a six-membered aromatic heterocycle, together form a scaffold that is a cornerstone in the development of novel therapeutic agents.[3][4][5][6] The diverse biological activities exhibited by functionalized pyrazole-pyridine derivatives, including their roles as kinase inhibitors and anticancer agents, have fueled extensive research into efficient and versatile synthetic methodologies.[3][7]
This guide provides an in-depth, objective comparison of the primary synthetic routes for accessing these valuable compounds. We will delve into the mechanistic underpinnings of each strategy, present comparative experimental data, and offer detailed protocols to aid researchers in selecting the optimal pathway for their specific synthetic challenges. Our focus will be on three principal and widely employed strategies: the annulation of a pyridine ring onto a pre-existing pyrazole core, the use of multicomponent reactions for convergent synthesis, and modern cross-coupling strategies for modular assembly.
Route A: Pyridine Ring Annulation onto a Pyrazole Core
A prevalent and classical approach to constructing pyrazolo[3,4-b]pyridines involves the formation of the pyridine ring onto a pre-existing, appropriately functionalized pyrazole.[8] This strategy typically employs aminopyrazoles as key building blocks, which act as versatile nucleophiles.[1][8] The choice of the co-reactant, a 1,3-bielectrophile, dictates the substitution pattern of the resulting pyridine ring.
Mechanism and Rationale
The fundamental principle of this approach is the reaction of a 3- or 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent. The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the formation of the fused bicyclic system. The regioselectivity of the cyclization is a critical aspect, often influenced by the reaction conditions and the nature of the substituents on both the pyrazole and the 1,3-dielectrophile.
Diagram: General Mechanism of Pyridine Annulation onto an Aminopyrazole
Caption: Pyridine ring formation from a 5-aminopyrazole and a 1,3-dicarbonyl.
Comparative Analysis of 1,3-Bielectrophiles
| 1,3-Bielectrophile | Typical Reaction Conditions | Advantages | Disadvantages |
| 1,3-Diketones | Acetic acid, reflux or microwave irradiation.[9] | Readily available, versatile for introducing substituents. | Can lead to regioisomeric mixtures depending on the diketone's symmetry. |
| α,β-Unsaturated Ketones | Similar to 1,3-diketones, proceeding via a Michael addition followed by cyclization.[8][9] | Offers a different substitution pattern on the pyridine ring. | The initial Michael addition can sometimes be reversible. |
| In-situ Generated Enones | Three-component reaction of an aminopyrazole, an aldehyde, and a ketone.[9] | High atom economy, one-pot procedure. | Optimization of conditions for three components can be challenging. |
Experimental Protocol: Synthesis of a 1H-Pyrazolo[3,4-b]pyridine from a 5-Aminopyrazole and a 1,3-Diketone
This protocol is a representative example of the pyridine ring annulation strategy.
Materials:
-
5-Amino-3-methyl-1-phenylpyrazole
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-amino-3-methyl-1-phenylpyrazole (10 mmol) in glacial acetic acid (20 mL).
-
Add acetylacetone (12 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water (100 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford the pure 1,3-dimethyl-5-phenyl-1H-pyrazolo[3,4-b]pyridine.
Route B: Multicomponent Reactions (MCRs) for Pyrazole-Pyridine Assembly
Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex heterocyclic scaffolds like pyrazole-pyridines.[1][10] These reactions involve the one-pot combination of three or more starting materials to form a final product that contains substantial portions of all the reactants.[11] The elegance of MCRs lies in their operational simplicity, high atom economy, and the ability to generate diverse libraries of compounds from readily available starting materials.[1][10]
Mechanism and Rationale
Several MCRs for pyrazole-pyridine synthesis have been developed, often employing an aminopyrazole as a key component. A common strategy involves the in-situ formation of a reactive intermediate, such as an α,β-unsaturated ketone, which then undergoes a cascade of reactions with the aminopyrazole to construct the fused ring system.[9] The use of environmentally benign solvents like water or ethanol, often in the presence of a catalyst, is a hallmark of modern MCRs in this field.[10][12]
Diagram: A Four-Component Synthesis of a Pyrazolo[3,4-b]pyridine
Caption: Convergent synthesis of a pyrazolo[3,4-b]pyridine via a four-component reaction.
Comparative Analysis of MCR Strategies
| MCR Type | Key Starting Materials | Advantages | Disadvantages |
| Three-Component | Enaminone, aldehyde, hydrazine.[10][12] | High convergence, often uses green solvents. | Substrate scope can be limited by the stability of the enaminone. |
| Four-Component | Enaminone, aldehyde, hydrazine, active methylene compound (e.g., ethyl cyanoacetate).[10][12] | Introduces additional functional groups in a single step. | Increased complexity in optimizing reaction conditions. |
| Catalyst-Free | Heteroaryl hydrazine, 3-aryl-3-oxopropanenitriles, aldehydes.[13] | Avoids metal catalysts, environmentally friendly. | May require longer reaction times or higher temperatures. |
Experimental Protocol: A Four-Component Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
This protocol is based on the principles of green MCRs for heterocyclic synthesis.[10][12]
Materials:
-
Enaminone (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one)
-
Benzaldehyde
-
Hydrazine dihydrochloride
-
Ethyl cyanoacetate
-
Ammonium acetate
-
Water
Procedure:
-
To a suspension of the enaminone (1 mmol), benzaldehyde (1 mmol), hydrazine dihydrochloride (1 mmol), and ethyl cyanoacetate (1 mmol) in water (10 mL), add a catalytic amount of ammonium acetate (0.2 mmol).
-
Heat the mixture to reflux with stirring for 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Route C: Cross-Coupling Strategies for Linking Pyrazole and Pyridine Fragments
For the synthesis of pyrazole-pyridine compounds where the two rings are linked by a C-C or C-N bond, modern palladium-catalyzed cross-coupling reactions are the methods of choice.[2][7][14][15] These strategies offer a modular and highly versatile approach, allowing for the late-stage connection of pre-functionalized pyrazole and pyridine building blocks. This is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.[7]
Mechanism and Rationale
The core of this strategy lies in the catalytic cycle of a palladium catalyst, which facilitates the coupling of an organometallic species (derived from one heterocycle) with a halide or triflate (on the other heterocycle). The Suzuki-Miyaura coupling (using boronic acids or esters) and the Buchwald-Hartwig amination (for C-N bond formation) are two of the most widely employed cross-coupling reactions in this context.[2][7]
Diagram: Suzuki Coupling for Pyrazole-Pyridine Synthesis
Caption: Modular assembly of a pyrazolyl-pyridine via Suzuki cross-coupling.
Comparative Analysis of Cross-Coupling Reactions
| Cross-Coupling Reaction | Bond Formed | Key Advantages | Potential Disadvantages |
| Suzuki-Miyaura | C-C | High functional group tolerance, commercially available and stable boronic acids, low toxicity of byproducts.[2] | Potential for protodeboronation side reactions; the N-H of unprotected pyrazoles can inhibit the catalyst.[2] |
| Stille | C-C | Broad substrate scope, stable organotin reagents.[2] | Toxicity of organotin reagents and byproducts, difficulty in removing tin-containing impurities.[2] |
| Buchwald-Hartwig | C-N | Excellent for forming N-aryl and N-heteroaryl bonds. | Requires careful selection of ligand and base for optimal results. |
Experimental Protocol: Suzuki-Miyaura Coupling of a Halopyridine with a Pyrazoleboronic Acid
This protocol exemplifies the modular nature of cross-coupling strategies.[7]
Materials:
-
2-Chloropyridine derivative
-
1-(tert-Butoxycarbonyl)pyrazole-4-boronic acid pinacol ester
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2]
-
Sodium carbonate (2 M aqueous solution)
-
1,4-Dioxane
Procedure:
-
In a Schlenk tube, combine the 2-chloropyridine derivative (1 mmol), 1-(tert-butoxycarbonyl)pyrazole-4-boronic acid pinacol ester (1.2 mmol), and bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add 1,4-dioxane (5 mL) and the 2 M aqueous sodium carbonate solution (2 mL).
-
Heat the mixture to reflux (approximately 90-100 °C) for 8-12 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired pyrazolyl-pyridine product.
Conclusion: Selecting the Optimal Synthetic Route
The choice of the most appropriate synthetic route for a functionalized pyrazole-pyridine compound is a strategic decision that depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and considerations of efficiency and environmental impact.
-
Pyridine ring annulation onto a pyrazole core is a robust and well-established method, particularly for accessing fused pyrazolo[3,4-b]pyridine systems. It offers a high degree of control over the substitution on the pyrazole ring.
-
Multicomponent reactions represent a modern and highly efficient approach, especially for generating libraries of diverse structures in a time- and resource-effective manner. Their adherence to the principles of green chemistry makes them an attractive option for sustainable synthesis.[3][10][11]
-
Cross-coupling strategies provide unparalleled modularity and are indispensable for the synthesis of bi-heterocyclic systems where the pyrazole and pyridine rings are linked. This approach is particularly powerful in the context of medicinal chemistry, where the rapid exploration of SAR is crucial.
By understanding the mechanistic nuances, advantages, and limitations of each of these synthetic pathways, researchers can make informed decisions to effectively and efficiently access the target pyrazole-pyridine compounds for their specific applications.
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A Researcher's Guide to Navigating the Off-Target Landscape of Pyrazole-Containing Compounds
Introduction: The Privileged Scaffold with a Complex Personality
The pyrazole ring is a five-membered aromatic heterocycle that has earned its status as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile building block for designing potent and selective ligands for a wide array of biological targets.[4] This versatility is evidenced by the numerous FDA-approved drugs containing a pyrazole core, targeting everything from cancer and inflammation to erectile dysfunction.[2][4][5] Notable examples include the kinase inhibitors Ruxolitinib and Crizotinib, the anti-inflammatory drug Celecoxib, and the PDE5 inhibitor Sildenafil.[2][3][6]
However, the very features that make the pyrazole scaffold so attractive can also be a double-edged sword. The same electronic and structural characteristics that facilitate tight binding to a primary target can also lead to unintended interactions with other proteins, resulting in off-target effects. These off-target activities can range from benign to beneficial, but they can also cause significant toxicity, derailing an otherwise promising drug development program.[7]
This guide provides a comparative analysis of the off-target effects of pyrazole-containing compounds, with a focus on practical, data-driven strategies for their identification and mitigation. We will delve into the common off-target liabilities, present case studies of well-known pyrazole drugs, and provide detailed experimental protocols for robust off-target profiling.
The Pyrazole Scaffold: Why a Propensity for Off-Target Interactions?
The pyrazole ring's ability to engage in a multitude of non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, is key to its success as a pharmacophore.[4] However, many protein families, particularly kinases, share conserved structural features in their active sites, especially the ATP-binding pocket.[7] This structural homology creates a landscape where a pyrazole-based inhibitor designed for one kinase can inadvertently bind to others.
Key contributing factors include:
-
Hydrogen Bonding Potential: The two adjacent nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, allowing for flexible binding to various amino acid residues in protein active sites.[4]
-
Aromaticity and π-π Stacking: The aromatic nature of the pyrazole ring facilitates π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, which are common in protein active sites.
-
Structural Rigidity and Planarity: The planar and rigid structure of the pyrazole ring can serve as a stable anchor point for positioning other functional groups to optimize binding, but this same rigidity can sometimes lead to a lack of conformational flexibility needed for high selectivity.
Common Off-Target Families for Pyrazole-Containing Compounds
While off-target effects can be diverse, several protein families are more commonly implicated as unintended targets for pyrazole-containing compounds.
-
Protein Kinases: This is arguably the most significant off-target family. The human kinome consists of over 500 members, many of which have highly conserved ATP-binding pockets. Pyrazole-based kinase inhibitors often exhibit cross-reactivity with other kinases, leading to a complex selectivity profile.[7][8][9]
-
Cyclooxygenases (COX): The anti-inflammatory drug Celecoxib is a selective COX-2 inhibitor, but other pyrazole-containing compounds can exhibit off-target inhibition of both COX-1 and COX-2, potentially leading to gastrointestinal and cardiovascular side effects.[10][11]
-
Phosphodiesterases (PDEs): Sildenafil is a well-known PDE5 inhibitor, but the pyrazole scaffold has been explored for its activity against other PDE isoforms as well.[4][12] Off-target inhibition of different PDE isozymes can lead to a range of physiological effects.
-
G-Protein Coupled Receptors (GPCRs), Ion Channels, and Transporters: While generally less common than kinase off-targets, pyrazole compounds have been reported to interact with various GPCRs, ion channels, and transporters, which can contribute to unexpected pharmacological profiles.[8][13]
Case Studies: A Comparative Look at Off-Target Profiles
To illustrate the real-world implications of off-target effects, let's examine two well-known pyrazole-containing drugs.
| Compound | Primary Target | Known Off-Targets | Potential Clinical Implications of Off-Targets |
| Ruxolitinib | JAK1/JAK2 | JAK3, other kinases | Inhibition of JAK3 may contribute to immunosuppressive effects. Off-target kinase inhibition could lead to unforeseen side effects.[8][9] |
| Celecoxib | COX-2 | Carbonic anhydrases, PDE5 (in derivatives) | Inhibition of carbonic anhydrases is generally weak but could contribute to side effect profiles in some individuals. Modified celecoxib scaffolds have shown potent PDE5 inhibition.[12] |
Experimental Strategies for Comprehensive Off-Target Profiling
A multi-pronged approach is essential for thoroughly characterizing the off-target profile of a pyrazole-containing compound. This typically involves a tiered strategy, starting with broad screening and progressing to more focused validation assays.
Workflow for Off-Target Profiling
Caption: A tiered workflow for identifying and validating off-target effects.
Detailed Experimental Protocol: Kinase Selectivity Profiling using a Luminescent ADP-Glo™ Assay
This protocol provides a robust method for screening a pyrazole-containing compound against a panel of kinases to determine its selectivity profile. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The resulting luminescence is proportional to the ADP generated and therefore to kinase activity.
Materials:
-
Kinase Selectivity Profiling System (e.g., Promega) containing kinase strips and corresponding substrate strips.[14][15]
-
ADP-Glo™ Kinase Assay kit (Promega).
-
Test compound (pyrazole-containing) dissolved in DMSO.
-
Positive control inhibitor (e.g., Staurosporine).
-
Negative control (DMSO vehicle).
-
384-well white assay plates.
-
Multichannel pipette or automated liquid handler.
-
Plate-reading luminometer.
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a dilution series of the test compound in an appropriate buffer. For single-point screening, a final concentration of 1 µM is common. For dose-response curves, a 10-point, 3-fold dilution series is recommended.
-
-
Assay Plate Setup:
-
Dispense 1 µL of the diluted test compound, positive control, or negative control (DMSO) into the appropriate wells of a 384-well plate.[15]
-
-
Kinase Reaction:
-
Prepare the Kinase Working Stock and ATP/Substrate Working Stock according to the manufacturer's protocol.[15]
-
Add 2 µL of the Kinase Working Stock to each well.
-
Add 2 µL of the ATP/Substrate Working Stock to each well to initiate the kinase reaction. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.[15]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
For dose-response curves, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Interpretation and Causality:
-
High % Inhibition at 1 µM: Indicates potential interaction with the kinase. These "hits" should be followed up with dose-response assays.
-
Potent IC50 Values: A low nanomolar IC50 value for a kinase other than the intended target is a significant off-target liability.
-
Selectivity Score: A selectivity score can be calculated by comparing the IC50 value for the primary target to the IC50 values for off-target kinases. A higher selectivity score is desirable.
-
ATP Concentration: It's crucial to note the ATP concentration used in the assay, as IC50 values are dependent on it.[16] Assays performed at physiological ATP concentrations (e.g., 1 mM) are more representative of the cellular environment.
Orthogonal Validation: Differential Scanning Fluorimetry (DSF)
To confirm direct binding of the compound to the off-target kinase, an orthogonal, label-free method like Differential Scanning Fluorimetry (DSF) is recommended.
Principle: DSF measures the thermal stability of a protein by monitoring changes in fluorescence of a dye that binds to hydrophobic regions of the protein.[17] When a ligand binds, it typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
Brief Protocol:
-
Mix the kinase, a fluorescent dye (e.g., SYPRO Orange), and the test compound in a PCR plate.
-
Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.
-
The temperature at which the protein unfolds (melts) is the Tm.
-
A significant increase in the Tm in the presence of the compound (a "thermal shift") confirms direct binding.[17]
Designing for Selectivity: Strategies to Mitigate Off-Target Effects
While complete elimination of off-target effects is challenging, several strategies can be employed during the drug design phase to improve selectivity:
-
Structure-Based Design: Utilize co-crystal structures of the compound bound to its primary target and off-targets to identify subtle differences in the active sites that can be exploited to enhance selectivity.
-
Exploiting Allosteric Sites: Design inhibitors that bind to less conserved allosteric sites rather than the highly conserved ATP-binding pocket.
-
Scaffold Hopping and Bioisosteric Replacement: Replace the pyrazole core with other heterocycles or modify its substituents to alter the binding profile and reduce interactions with off-targets.[8]
-
In Silico Profiling: Employ computational tools to predict potential off-targets early in the design process, allowing for proactive modifications to the chemical structure.
Conclusion
The pyrazole scaffold will undoubtedly remain a cornerstone of modern medicinal chemistry due to its remarkable versatility and proven success.[6][13] However, a thorough understanding and proactive assessment of potential off-target effects are paramount for the successful development of safe and effective pyrazole-containing therapeutics. By integrating the comparative analysis and robust experimental strategies outlined in this guide, researchers can navigate the complex off-target landscape with greater confidence, ultimately increasing the probability of translating a promising compound into a life-changing medicine.
References
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(2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]
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(2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Pharmaceuticals. [Link]
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(2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. Medicinal Chemistry Research. [Link]
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(2021). From Celecoxib to a Novel Class of Phosphodiesterase 5 Inhibitors: Trisubstituted Pyrazolines as Novel Phosphodiesterase 5 Inhibitors with Extremely High Potency and Phosphodiesterase Isozyme Selectivity. Journal of Medicinal Chemistry. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate
Hazard Assessment and Triage: Understanding the "Why"
Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate is a brominated, nitrogen-containing heterocyclic compound. Due to its chemical structure, we must assume it possesses certain hazardous properties until proven otherwise.[1]
-
Halogenated Organic Compound: Brominated organic compounds are often classified as hazardous waste.[2] Their improper disposal can lead to the formation of persistent environmental pollutants and pose risks to human health.[3] Therefore, this compound must not be disposed of down the drain or in regular trash.[4][5]
-
Pyrazole Moiety: Pyrazole derivatives can exhibit a range of biological activities. While the specific toxicology of this compound is unknown, related brominated pyrazoles are known to be harmful if swallowed and can cause skin and eye irritation.[6][7][8][9][10]
-
Regulatory Framework: All laboratory activities involving hazardous chemicals are governed by OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450).[1][11][12] This mandates the development of a Chemical Hygiene Plan (CHP) which includes procedures for safe handling and disposal.[13] Furthermore, the disposal of the resulting waste is regulated by the EPA's Resource Conservation and Recovery Act (RCRA).[14]
Table 1: Hazard Profile and Regulatory Oversight
| Hazard Class | Potential Risks | Governing Regulation |
| Halogenated Organic | Environmental Persistence, Toxicity | EPA (RCRA)[14] |
| Pyrazole Derivative | Acute Toxicity (Oral), Skin/Eye Irritant | OSHA 29 CFR 1910.1450[1][12] |
| Unknown Byproducts | Unpredictable Hazards | OSHA 29 CFR 1910.1450[1] |
Pre-Disposal Operations: The Foundational Steps
Before initiating any disposal procedures, it is critical to prepare the workspace and ensure all necessary personal protective equipment (PPE) is readily available and in use.
Step 1: Designate a Waste Accumulation Area All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA).[15][16] This area should be at or near the point of generation and under the direct control of the laboratory personnel.[15][16]
Step 2: Personal Protective Equipment (PPE) Protocol Given the potential for skin and eye irritation, the following PPE is mandatory when handling Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate and its waste:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Contaminated gloves must be disposed of as hazardous waste.[17]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.[7]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fastened.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[17]
The Disposal Workflow: A Step-by-Step Guide
The following workflow provides a systematic approach to the collection and segregation of waste containing Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate.
Caption: Disposal workflow for Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate.
Step-by-Step Methodology:
-
Waste Segregation (The Most Critical Step): Halogenated organic wastes must be kept separate from non-halogenated waste streams.[4][18][19] Mixing these waste streams significantly increases disposal costs and complicates the disposal process.[18][19]
-
Container Selection: Use a designated, compatible container for halogenated waste.[4] Polyethylene or glass containers are generally suitable. Avoid metal containers as some halogenated compounds can degrade to form acidic byproducts which can corrode the metal.[4][14] The container must have a secure, tight-fitting lid.[15][20]
-
Waste Collection:
-
Solid Waste: Collect any solid residues of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate, as well as contaminated items like weigh boats, gloves, and absorbent pads, and place them in the designated halogenated waste container.
-
Liquid Waste: Solutions containing the compound, including reaction mother liquors and solvent rinses (e.g., from glassware), should be transferred to the halogenated liquid waste container. Do not fill containers beyond 90% capacity to allow for vapor expansion.[14]
-
-
Labeling: As soon as the first drop of waste is added, the container must be labeled.[5] The label must include:
-
Storage: The labeled, capped container must be stored in your designated Satellite Accumulation Area.[15][16] Ensure that incompatible waste types are segregated within the SAA (e.g., acids away from bases, oxidizers away from organics).[15]
Spill Management: An Emergency Protocol
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills, or if you feel unwell, evacuate the area and call your institution's emergency number.
-
Contain the Spill: If the spill is small and you are trained to handle it, wear your full PPE. Use an inert absorbent material (e.g., sand, vermiculite) to contain and absorb the spilled material.[10][17]
-
Collect and Dispose: Carefully sweep or scoop the absorbent material into your designated halogenated solid waste container.[6][9]
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
Final Disposition: The Hand-Off
Once your waste container is full (or has been in the SAA for the maximum allowed time, typically up to one year for partially filled containers), you must arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[15] Do not attempt to dispose of the chemical waste yourself.[3] Professional hazardous waste disposal services are required to ensure compliance with all local and federal regulations.[3]
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of our well-being or that of our planet.
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
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Material Safety Data Sheet - 4-Bromo-1h-pyrazole-5-carbaldehyde, 95+%. Cole-Parmer. [Link]
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A Senior Application Scientist's Guide to the Safe Handling of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for handling Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is synthesized from the known hazardous properties of its core structural components: a halogenated pyrazole and a pyridine derivative. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Analysis: A Structurally-Informed Risk Assessment
Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate is a heterocyclic compound featuring a brominated pyrazole ring linked to a methyl isonicotinate moiety, which is a derivative of pyridine. A thorough risk assessment must therefore consider the hazards associated with both parent structures.
-
Pyridine Derivatives: Pyridine and its analogues are recognized as hazardous substances. They are often volatile, flammable, and can be harmful if inhaled, swallowed, or absorbed through the skin.[1][2][3] Inhalation of pyridine-based compounds can lead to respiratory irritation, headaches, and dizziness, while skin contact may cause irritation or burns.[1][4]
-
Halogenated Pyrazoles: Brominated and other halogenated heterocyclic compounds present their own set of risks. They are frequently classified as skin and eye irritants and may be harmful if ingested.[5][6] Upon combustion, halogenated organic compounds can produce toxic and corrosive gases.[4]
Based on this analysis, it is prudent to treat Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate as a substance that is potentially harmful by all routes of exposure (inhalation, ingestion, and skin/eye contact) and may cause irritation to the skin, eyes, and respiratory system.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, along with the scientific rationale for each selection.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory. A full-face shield should be worn over the goggles, especially when handling larger quantities or if there is a risk of splashing.[2][4] | Protects against accidental splashes that can cause serious eye irritation.[2] Standard safety glasses do not provide a sufficient seal against chemical vapors and splashes. |
| Hand Protection | Nitrile or neoprene gloves are required. Avoid latex gloves.[1] Gloves should be inspected for any signs of degradation or puncture before each use.[8] | Provides essential chemical resistance against pyridine and its derivatives, which can be absorbed through the skin.[2] Latex gloves offer poor protection against many organic solvents and reagents.[1] |
| Skin and Body Protection | A chemical-resistant lab coat, fully buttoned, is mandatory. Flame-retardant material is recommended.[2] Ensure full-length pants and closed-toe shoes are worn.[9] | Protects against skin contact.[10] Given that pyridine compounds can be flammable, flame-retardant clothing provides an additional layer of safety.[2][3] |
| Respiratory Protection | All handling of this compound must be performed inside a certified chemical fume hood to minimize inhalation of vapors or dust.[1][8] | Pyridine and pyrazole derivatives can cause respiratory irritation upon inhalation.[2][5] A fume hood provides the primary engineering control to prevent exposure. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, methodical workflow is crucial for minimizing exposure and preventing accidents.
Pre-Operational Checks:
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.
-
Assemble all Materials: Before starting, gather all necessary chemicals, glassware, and equipment.
-
Don PPE: Put on all required PPE as detailed in the table above. Ensure your lab coat is buttoned and gloves are pulled over the cuffs.[9]
-
Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[10][11]
Handling Procedure:
-
Work Within the Fume Hood: Conduct all manipulations of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate, including weighing and transfers, well within the fume hood.
-
Keep Containers Closed: Keep all containers of the chemical tightly sealed when not in use to prevent the release of vapors.[1]
-
Avoid Contamination: Do not touch anything outside of the fume hood, such as door handles, pens, or computer keyboards, with gloved hands.[9] If you must exit the lab, remove your gloves and lab coat.[12]
-
Post-Handling: After completing your work, wipe down the surfaces of the fume hood.
Post-Operational Steps:
-
Properly Doff PPE: Remove gloves using a technique that avoids skin contact with the outer surface.[13] Remove your lab coat and wash your hands thoroughly with soap and water.[12]
-
Label and Store: Ensure the primary container is clearly labeled and stored in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[4][10]
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate.
Emergency Procedures: Immediate and Corrective Actions
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[14] Seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing immediately.[6] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration.[7] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[14] If the person is conscious, rinse their mouth with water.[14] Seek immediate medical attention and provide the SDS or chemical name to the medical personnel. |
| Small Spill | For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., sand or vermiculite).[15] Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[15] |
| Large Spill | Evacuate the immediate area and alert laboratory personnel. If necessary, activate the fire alarm and contact your institution's emergency response team.[16] |
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate and any associated contaminated materials is a critical final step to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation is Key: As a halogenated organic compound, this chemical waste must NOT be mixed with non-halogenated solvent waste.[16]
Disposal Protocol:
-
Waste Collection: Collect all waste containing this compound, including residual amounts, contaminated absorbents, and disposable labware, in a dedicated and clearly labeled hazardous waste container.[16] The label should read "Halogenated Organic Waste" and list the chemical name.[16]
-
Container Integrity: Use a container that is in good condition, compatible with the chemical, and has a tightly sealing cap.[15] Do not overfill the container; a fill level of less than 90% is recommended.
-
Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials, until it can be collected.[15]
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[14] Do not pour any amount of this chemical down the drain or dispose of it in regular trash.[14][15]
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate, ensuring a safe and productive research environment.
References
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Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved from [Link]
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Pyridine ACS Safety Data Sheet. (2024, January 25). Jubilant Ingrevia Limited. Retrieved from [Link]
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Safety Data Sheet for 2-(1H-Pyrazol-1-yl)isonicotinic acid. (2024, August 25). Angene Chemical. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
